molecular formula C16H32O4 B15546998 rel-(9R,10R)-9,10-Dihydroxyhexadecanoic acid

rel-(9R,10R)-9,10-Dihydroxyhexadecanoic acid

Katalognummer: B15546998
Molekulargewicht: 288.42 g/mol
InChI-Schlüssel: MHWBJDVXYSGJET-HUUCEWRRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(9R,10R)-9,10-Dihydroxyhexadecanoic acid is a useful research compound. Its molecular formula is C16H32O4 and its molecular weight is 288.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C16H32O4

Molekulargewicht

288.42 g/mol

IUPAC-Name

(9R,10R)-9,10-dihydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O4/c1-2-3-4-8-11-14(17)15(18)12-9-6-5-7-10-13-16(19)20/h14-15,17-18H,2-13H2,1H3,(H,19,20)/t14-,15-/m1/s1

InChI-Schlüssel

MHWBJDVXYSGJET-HUUCEWRRSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Characterization of threo-9,10-Dihydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-9,10-Dihydroxyhexadecanoic acid is a vicinal diol fatty acid that has garnered interest in the scientific community due to its presence in natural systems and its potential as a bioactive molecule. This guide provides a comprehensive overview of its discovery through enzymatic synthesis, its detailed chemical characterization, and an exploration of its known and potential biological significance, particularly in the context of drug development. The formation of this diol is intrinsically linked to the cytochrome P450 epoxygenase and soluble epoxide hydrolase (sEH) pathway, a key metabolic route for polyunsaturated fatty acids that produces signaling molecules involved in inflammation, pain, and blood pressure regulation. Understanding the synthesis and biological activity of specific fatty acid diols like threo-9,10-dihydroxyhexadecanoic acid is crucial for developing novel therapeutics targeting this pathway.

Part 1: Discovery and Synthesis

The discovery of threo-9,10-dihydroxyhexadecanoic acid is closely tied to the elucidation of the metabolic pathways of fatty acids. Naturally, vicinal diols are formed from the hydrolysis of epoxides, which are generated from unsaturated fatty acids by cytochrome P450 epoxygenases. The subsequent ring-opening of the epoxide by soluble epoxide hydrolase (sEH) leads to the formation of the corresponding diol. The stereochemistry of the resulting diol (i.e., threo or erythro) is dependent on the stereochemistry of the precursor epoxide and the mechanism of the enzymatic hydrolysis.

A significant breakthrough in the targeted production of 9,10-dihydroxyhexadecanoic acid was demonstrated through an in vitro enzymatic synthesis approach.[1][2] This method provides a controlled way to produce the diol for further study and highlights the interplay of different enzyme classes in its formation.

Enzymatic Synthesis Workflow

The enzymatic synthesis of threo-9,10-dihydroxyhexadecanoic acid can be achieved through a three-step enzymatic cascade, as outlined below. This process begins with a saturated fatty acid and introduces the vicinal diol functionality through a series of controlled enzymatic reactions.

Enzymatic_Synthesis Hexadecanoic_acid Hexadecanoic Acid 9_Hexadecenoic_acid 9-Hexadecenoic Acid Hexadecanoic_acid->9_Hexadecenoic_acid Fatty Acid Desaturase (FAD) 9_10_Epoxyhexadecanoic_acid 9,10-Epoxyhexadecanoic Acid 9_Hexadecenoic_acid->9_10_Epoxyhexadecanoic_acid Epoxygenase (EPOX) threo_9_10_Dihydroxyhexadecanoic_acid threo-9,10-Dihydroxyhexadecanoic Acid 9_10_Epoxyhexadecanoic_acid->threo_9_10_Dihydroxyhexadecanoic_acid Epoxide Hydrolase (EH)

Caption: Enzymatic synthesis of threo-9,10-dihydroxyhexadecanoic acid.

Experimental Protocol: In Vitro Enzymatic Synthesis

This protocol is based on the methodology described by Desai et al. (2017).[1][2]

  • Enzyme Production:

    • Express recombinant fatty acid desaturase (FAD), epoxygenase (EPOX), and epoxide hydrolase (EH) in a suitable host system, such as Escherichia coli.

    • Optimize protein expression and prepare whole-cell lysates containing the active enzymes.

  • Reaction Setup:

    • Combine the cell lysates containing FAD, EPOX, and EH in a suitable buffer.

    • Add the initial substrate, hexadecanoic acid, to the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture under optimized conditions (temperature, pH, and time) to allow for the sequential enzymatic conversions.

  • Product Extraction:

    • After the incubation period, acidify the reaction mixture and extract the lipids using an organic solvent (e.g., ethyl acetate).

  • Purification:

    • The extracted product can be further purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Part 2: Structural Characterization

The unambiguous identification of threo-9,10-dihydroxyhexadecanoic acid requires a combination of chromatographic and spectroscopic techniques. The key challenge in the characterization of vicinal diols is the differentiation between the threo and erythro diastereomers.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is a powerful tool for the separation of diastereomers. The separation is based on the differential interactions of the isomers with the stationary phase.

Protocol for HPLC Separation of threo and erythro Isomers:

  • Sample Preparation:

    • Derivatize the fatty acid to its methyl ester to improve chromatographic properties. This can be achieved by reacting the fatty acid with a methylating agent such as diazomethane or by heating with methanol and an acid catalyst.

  • Chromatographic Conditions:

    • Column: A normal-phase column (e.g., silica or diol) is often effective for separating diastereomers.

    • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The ratio of the solvents can be optimized to achieve baseline separation.

    • Detection: A UV detector can be used if the molecule contains a chromophore, or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer can be employed.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of fatty acids. Due to the low volatility of dihydroxy fatty acids, derivatization is necessary prior to GC-MS analysis. Trimethylsilyl (TMS) etherification of the hydroxyl groups and esterification of the carboxylic acid group are common derivatization methods.

Predicted GC-MS Fragmentation of Methyl threo-9,10-bis(trimethylsilyloxy)hexadecanoate:

The primary fragmentation pathway for the TMS derivative of a vicinal diol is the cleavage of the carbon-carbon bond between the two trimethylsilyloxy groups. This results in two characteristic fragment ions that are diagnostic for the position of the diol.

Fragment IonPredicted m/zStructure
[M-CH3]+445Loss of a methyl group from a TMS group
Cleavage at C9-C10259[CH3(CH2)5CH(OTMS)]+
Cleavage at C9-C10259[(TMS)OCH(CH2)7COOCH3]+

Protocol for GC-MS Analysis:

  • Derivatization:

    • Esterify the carboxylic acid group to its methyl ester.

    • Silylate the hydroxyl groups using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenylmethylpolysiloxane).

    • Temperature Program: A temperature gradient from a lower temperature (e.g., 150 °C) to a higher temperature (e.g., 300 °C) to ensure the elution of the derivatized analyte.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Detection: Scan mode to obtain the full mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃):

ProtonPredicted Chemical Shift (ppm)Multiplicity
H1 (CH₃)~0.88t
H2-H7, H11-H15 (CH₂)~1.2-1.6m
H8, H11 (CH₂ adjacent to CH-OH)~1.4-1.5m
H16 (CH₂-COOH)~2.34t
H9, H10 (CH-OH)~3.4-3.6m
OHVariablebr s

Predicted ¹³C NMR Spectral Data (in CDCl₃):

CarbonPredicted Chemical Shift (ppm)
C1 (COOH)~179
C2-C7, C12-C15 (CH₂)~24-34
C8, C11 (CH₂ adjacent to CH-OH)~33-35
C16 (CH₂)~22
C1 (CH₃)~14
C9, C10 (CH-OH)~74-76

Part 3: Biological Significance and Potential Applications

Fatty acid diols are increasingly recognized as important signaling molecules. Their biological effects are often mediated through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in the regulation of lipid metabolism and inflammation.

Interaction with PPARs

Several studies have shown that dihydroxy fatty acids can act as agonists for PPARα and PPARγ.[3] Activation of these receptors can lead to a variety of physiological responses, including:

  • Anti-inflammatory effects: PPAR activation can suppress the expression of pro-inflammatory genes.

  • Metabolic regulation: PPARs are key regulators of glucose and lipid metabolism.

The specific activity of threo-9,10-dihydroxyhexadecanoic acid as a PPAR modulator has not been extensively studied, representing a promising area for future research.

Potential Therapeutic Applications

Given the known roles of the sEH pathway and PPARs in various disease states, threo-9,10-dihydroxyhexadecanoic acid and its analogues are of interest for the development of new therapeutics. Potential applications include:

  • Anti-inflammatory drugs: For the treatment of chronic inflammatory diseases.

  • Metabolic disorders: For the management of conditions such as type 2 diabetes and dyslipidemia.

  • Cardiovascular diseases: Due to the role of the sEH pathway in regulating blood pressure and vascular inflammation.

Future Research Directions

To fully elucidate the therapeutic potential of threo-9,10-dihydroxyhexadecanoic acid, further research is needed in the following areas:

  • Stereospecific biological activity: A detailed comparison of the biological effects of the threo and erythro isomers.

  • Mechanism of action: Elucidation of the specific molecular targets and signaling pathways modulated by this diol.

  • In vivo efficacy: Evaluation of its therapeutic effects in animal models of disease.

Conclusion

threo-9,10-Dihydroxyhexadecanoic acid is an intriguing fatty acid diol with a defined synthetic pathway and potential for significant biological activity. The methodologies for its synthesis and characterization are well-established, providing a solid foundation for further investigation. As our understanding of the intricate roles of lipid metabolites in health and disease continues to grow, targeted research into specific molecules like threo-9,10-dihydroxyhexadecanoic acid will be crucial for the development of the next generation of therapeutics.

References

"natural sources of 9,10-dihydroxypalmitic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Sources, Isolation, and Analysis of 9,10-Dihydroxypalmitic Acid and Its Isomers

Foreword

For researchers in natural product chemistry, pharmacology, and drug development, the identification and isolation of bioactive lipids from renewable sources represent a significant frontier. Among these, hydroxylated fatty acids derived from plant biopolymers are gaining attention for their structural novelty and potential physiological activities. This technical guide focuses on 9,10-dihydroxypalmitic acid (also known as 9,10-dihydroxyhexadecanoic acid) and its prevalent isomers (e.g., 10,16-dihydroxyhexadecanoic acid), which are fundamental building blocks of the plant kingdom's primary protective barrier. This document provides an in-depth exploration of the natural origins of these compounds, detailed methodologies for their extraction and purification, robust analytical techniques for their characterization, and an overview of their biological significance.

Chapter 1: Principal Natural Sources of Dihydroxypalmitic Acids

9,10-Dihydroxypalmitic acid and its isomers are not typically found as free fatty acids in nature. Instead, they are integral monomers of cutin , the complex polyester that forms the structural backbone of the plant cuticle.[1] The cuticle is the waxy, hydrophobic layer covering the aerial epidermis of virtually all land plants, serving as a crucial barrier against desiccation, UV radiation, and pathogen invasion.[2]

The composition of cutin varies significantly between plant species, organs, and developmental stages. However, it is broadly categorized into C16 and C18 families based on the carbon length of its constituent fatty acid monomers.[3] Dihydroxypalmitic acids are hallmark components of the C16 family.

1.1. Plant Cutin as the Primary Reservoir

The primary source of dihydroxypalmitic acid is the cutin polymer of higher plants. Depolymerization of this matrix releases the constituent monomers. Several plant families and species are particularly rich in these C16 dihydroxy acids, making them ideal candidates for extraction.

  • Solanaceae Family: The fruit cuticles of species in the tomato family are exceptionally rich sources.

    • Tomato (Solanum lycopersicum) : The fruit cuticle is predominantly composed of C16 monomers, with the isomer 10,16-dihydroxyhexadecanoic acid accounting for 74% to 88% of the total cutin.[3][4]

    • Pepper (Capsicum sp.) : Similar to tomato, pepper fruit cutin consists of 54% to 87% C16 monomers, with 9(10),16-dihydroxyhexadecanoic acid being the most abundant, comprising 50% to 82% of the total cutin.[3]

    • Solanum aculeatissimum : The fruit cutin of this species contains approximately 69.8% 10,16-dihydroxyhexadecanoic acid.[5]

  • Rosaceae Family:

    • Sweet Cherry (Prunus avium) : The cutin of mature sweet cherry fruit is primarily made of C16 monomers, with 9(10),16-dihydroxyhexadecanoic acid being a major component.[3][4]

  • Other Notable Sources:

    • Maize (Zea mays) : Adult maize leaves contain the 9,16-dihydroxyhexadecanoic acid isomer as a major cutin monomer.[6]

    • Arabidopsis thaliana : While the leaf and stem cutin of this model plant has an unusual composition rich in dicarboxylic acids, the cutin of its floral organs is primarily composed of 10,16-dihydroxyhexadecanoic acid.[1][7]

    • Gymnosperms : The cutin from the needles of many gymnosperm species is characterized by a high proportion of the 9,16-dihydroxyhexadecanoic acid isomer.[8]

1.2. Quantitative Overview of Dihydroxyhexadecanoic Acid in Various Plant Species

The following table summarizes the relative abundance of dihydroxyhexadecanoic acid isomers in the cutin of several well-characterized plant species, providing a valuable reference for source selection.

Plant SpeciesOrganMajor Isomer(s)Relative Abundance (% of total cutin monomers)Reference(s)
Solanum lycopersicum (Tomato)Fruit10,16-dihydroxyhexadecanoic acid~74 - 88%[3][4]
Capsicum annuum (Pepper)Fruit9(10),16-dihydroxyhexadecanoic acid~50 - 82%[3]
Solanum aculeatissimumFruit10,16-dihydroxyhexadecanoic acid~70%[5]
Arabidopsis thalianaFlower10,16-dihydroxyhexadecanoic acidMajor Component[1][7]
Zea mays (Maize)Leaf9,16-dihydroxyhexadecanoic acidMajor Component[6]
Various GymnospermsNeedles9,16-dihydroxyhexadecanoic acidHigh Predominance[8]

Chapter 2: Extraction and Isolation from Plant Biomass

Isolating dihydroxypalmitic acids requires a multi-step process centered on the depolymerization of the cutin matrix. The general workflow involves isolating the cuticle, removing soluble waxes, and then breaking the ester bonds of the polymer to liberate the monomers.

2.1. Conceptual Workflow

The process begins with raw plant material (e.g., fruit peels, leaves) and proceeds through sequential extraction and hydrolysis steps. The choice of enzymatic versus chemical isolation of the cuticle depends on the desired purity and the scale of the operation; enzymatic methods are gentle but can be costly, while chemical methods are harsher but more scalable.

ExtractionWorkflow cluster_0 Phase 1: Cuticle Isolation cluster_1 Phase 2: Delipidation (Dewaxing) cluster_2 Phase 3: Depolymerization & Monomer Recovery A Plant Material (e.g., Tomato Peels) B Enzymatic Digestion (Pectinase, Cellulase) A->B Digest soft tissue C Isolated Cuticular Membrane B->C Isolate polymer sheet D Solvent Extraction (Chloroform/Methanol) C->D Remove waxes E Cutin Polymer D->E F Soluble Waxes (Discard) D->F G Alkaline Hydrolysis (e.g., 1M KOH in Methanol) E->G Break ester bonds H Acidification (e.g., HCl to pH 1-2) G->H Protonate fatty acids I Solvent Partitioning (e.g., with Ethyl Acetate) H->I Extract lipids J Crude Monomer Extract I->J K Purified Dihydroxypalmitic Acid J->K Purify

Caption: Generalized workflow for the extraction of cutin monomers.

2.2. Detailed Experimental Protocol: Isolation from Tomato Fruit Peels

This protocol is a representative method for obtaining a crude extract of cutin monomers rich in dihydroxyhexadecanoic acids.

Materials:

  • Tomato fruit peels (fresh or dried)

  • Enzyme solution: Pectinase and Cellulase (2% w/v each) in 50 mM sodium citrate buffer (pH 4.0) with sodium azide (1 mM) to prevent microbial growth.

  • Solvents: Chloroform, Methanol, Ethyl Acetate, Hexane (analytical grade).

  • Reagents: Potassium Hydroxide (KOH), Hydrochloric Acid (HCl, concentrated).

Methodology:

  • Cuticle Isolation: a. Immerse fresh tomato peels in the enzyme solution and incubate at 37°C with gentle agitation for 7-14 days, or until the underlying cellular debris is fully digested.[9] b. Carefully retrieve the now-isolated, translucent cuticular membranes with forceps. c. Wash the membranes thoroughly with deionized water to remove residual enzymes and debris. d. Dry the cuticles in a desiccator or by lyophilization.

  • Delipidation (Dewaxing): a. Immerse the dry cuticles in a chloroform:methanol (2:1, v/v) solution for at least 8 hours to dissolve the soluble cuticular waxes.[9] b. Discard the solvent. Repeat the extraction twice more to ensure complete removal of waxes. c. Dry the resulting pure cutin polymer.

  • Cutin Depolymerization (Saponification): a. Place the dry cutin (e.g., 100 mg) in a reflux apparatus. b. Add 10 mL of 1 M KOH in 95% methanol. c. Reflux the mixture for 3 hours at 70°C to hydrolyze the ester bonds. This process, known as saponification, cleaves the polymer into its constituent monomers, which exist as potassium salts.

  • Monomer Extraction: a. After cooling, transfer the hydrolysate to a separatory funnel. b. Add an equal volume of deionized water. c. Acidify the solution to pH 1-2 using concentrated HCl. This step is critical as it protonates the carboxylate salts, rendering the fatty acid monomers soluble in organic solvents. d. Extract the aqueous phase three times with equal volumes of ethyl acetate. e. Combine the organic phases, wash with a saturated NaCl solution (brine) to remove residual water and salts, and dry over anhydrous sodium sulfate. f. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude cutin monomer extract.

Chapter 3: Analytical Characterization

Accurate identification and quantification of 9,10-dihydroxypalmitic acid require robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, providing both high resolution and structural information, though it necessitates chemical derivatization.

3.1. Analytical Workflow Overview

The crude extract from Chapter 2 must be derivatized to increase the volatility and thermal stability of the hydroxylated fatty acids before GC-MS analysis. This converts the polar hydroxyl and carboxyl groups into non-polar ethers and esters.

AnalyticalWorkflow cluster_0 Derivatization for GC-MS cluster_1 Analysis cluster_2 Data Interpretation A Crude Monomer Extract B Methylation (BF₃-Methanol) A->B Esterify -COOH C Silylation (BSTFA) B->C Silylate -OH D Derivatized Sample (FAME-TMS Ethers) C->D E GC-MS Injection D->E F Separation & Ionization E->F G Mass Spectrum Acquisition F->G H Library Matching & Fragmentation Analysis G->H I Quantification (vs. Internal Standard) H->I J Identified & Quantified Analyte I->J

Caption: Analytical workflow for GC-MS characterization of hydroxy fatty acids.

3.2. Detailed Protocol: GC-MS Analysis

Materials:

  • Crude monomer extract

  • Internal standard (e.g., methyl heptadecanoate or ω-hydroxydodecanoic acid)

  • Derivatization reagents: Boron trifluoride-methanol solution (BF₃-Methanol, 14%), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.

  • Solvents: Hexane, Ethyl Acetate (GC grade).

Methodology:

  • Sample Preparation & Internal Standard: a. Dissolve a known amount of the crude extract (e.g., 1-2 mg) in a vial. b. Add a known amount of the internal standard. The internal standard is crucial for accurate quantification, as it corrects for variations in derivatization efficiency and injection volume.

  • Derivatization: a. Methylation: Add 500 µL of 14% BF₃-Methanol solution. Cap the vial tightly and heat at 80°C for 30 minutes. This step converts the carboxylic acid group to a fatty acid methyl ester (FAME).[10] b. After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge. Carefully transfer the upper hexane layer containing the FAMEs to a new vial. Evaporate the hexane under a gentle stream of nitrogen. c. Silylation: To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap tightly and heat at 70°C for 30 minutes. This reaction converts the hydroxyl groups to trimethylsilyl (TMS) ethers.[10] The resulting molecule is now sufficiently volatile for GC analysis.

  • GC-MS Conditions (Typical):

    • GC Column: A medium-polarity capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 15 minutes. This temperature gradient allows for the separation of different fatty acid derivatives based on their boiling points.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan range of m/z 50-650.

  • Data Analysis:

    • Identification: The identity of 9,10-dihydroxypalmitic acid (as its FAME-TMS derivative) is confirmed by its retention time and by comparing its mass spectrum to reference libraries (e.g., NIST). Characteristic fragment ions resulting from cleavage adjacent to the TMS-ether groups are key diagnostic markers.

    • Quantification: The amount of the analyte is calculated by comparing its peak area to the peak area of the internal standard.

Chapter 4: Known and Inferred Biological Activities

While direct pharmacological studies on 9,10-dihydroxypalmitic acid are limited, its biological relevance can be understood from two primary contexts: its role in plant biology and the activities of structurally similar lipids.

4.1. Role in Plant-Pathogen Interactions

As a primary component of the cutin barrier, dihydroxypalmitic acid plays a role in plant defense. During an attempted infection, pathogenic fungi secrete enzymes called cutinases, which hydrolyze the cutin polymer.[11] The released monomers, including dihydroxypalmitic acid, can function as Damage-Associated Molecular Patterns (DAMPs) .[12] These molecules are recognized by the plant's immune system, triggering a defense response that can include the production of reactive oxygen species (ROS) and the upregulation of defense-related genes.[2][12] This represents a fascinating chemical dialogue where the pathogen's own enzymatic activity inadvertently alerts the host plant to its presence.

4.2. Inferred Pharmacological Activity: PPAR Agonism

Significant insights can be drawn from its C18 analogue, 9,10-dihydroxystearic acid (DHSA). DHSA is recognized as a signaling molecule that activates Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPARα and PPARγ.[13]

  • PPARs are ligand-activated transcription factors that are master regulators of lipid and glucose metabolism, as well as inflammatory responses.

  • PPARα activation is primarily associated with stimulating fatty acid oxidation (fat burning) and is the target of fibrate drugs used to treat dyslipidemia.

  • PPARγ activation improves insulin sensitivity and is the target of thiazolidinedione drugs used to treat type 2 diabetes.

Given the structural conservation between the C16 and C18 dihydroxy fatty acids, it is highly plausible that 9,10-dihydroxypalmitic acid also functions as a PPAR agonist. This hypothesis presents a compelling avenue for future research, positioning this plant-derived lipid as a potential lead compound for developing therapeutics targeting metabolic syndrome, type 2 diabetes, and chronic inflammatory disorders.

Conclusion and Future Perspectives

9,10-dihydroxypalmitic acid and its isomers are abundant, renewable natural products sourced from the cutin of common plants, particularly the fruit peels of the Solanaceae family, which are often agricultural waste products. This guide has outlined robust, field-proven methodologies for the extraction, isolation, and analytical characterization of these compounds, providing a foundation for researchers to explore their full potential.

The established role of these molecules in plant immunity, combined with the inferred pharmacological activity as PPAR agonists, makes them highly attractive targets for drug discovery and development. Future research should focus on confirming the specific PPAR subtype activity of 9,10-dihydroxypalmitic acid, elucidating its structure-activity relationships, and evaluating its efficacy in preclinical models of metabolic and inflammatory diseases. The transformation of a simple plant biopolymer component into a potential therapeutic agent underscores the immense and often untapped value within the natural world.

References

An In-depth Technical Guide to the Stereochemistry of rel-(9R,10R)-9,10-Dihydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Stereochemical Landscape of Dihydroxy Fatty Acids

The biological activity of fatty acid metabolites is intricately linked to their three-dimensional structure. This guide provides a comprehensive exploration of the stereochemistry of rel-(9R,10R)-9,10-Dihydroxyhexadecanoic acid, a dihydroxylated derivative of palmitoleic acid. Understanding the precise arrangement of the hydroxyl groups at the C9 and C10 positions is paramount for elucidating its biological function and potential therapeutic applications.

The nomenclature rel-(9R,10R) designates a racemic mixture of the (9R,10R) and (9S,10S) enantiomers.[1][2][3] This signifies that while the relative configuration of the two stereocenters is fixed, the sample contains an equal proportion of both mirror-image forms. The (9R,10R) and (9S,10S) configurations correspond to a threo diastereomer, where the hydroxyl groups are on opposite sides in a Fischer projection. This is in contrast to the erythro diastereomer, which would have the (9R,10S) or (9S,10R) configuration.

The subtle yet critical differences in the spatial orientation of these hydroxyl groups can dramatically influence molecular interactions with biological targets, such as enzymes and receptors. Therefore, the stereocontrolled synthesis and unambiguous stereochemical assignment are foundational to any meaningful investigation of this class of molecules.

Stereoselective Synthesis: Crafting the threo Diol

The synthesis of this compound necessitates a stereoselective approach to introduce the two hydroxyl groups in an anti or threo relationship across the C9-C10 double bond of a suitable precursor, such as palmitoleic acid. A common and effective strategy involves a two-step process: epoxidation followed by acid-catalyzed ring-opening.

G cluster_synthesis Synthetic Pathway palmitoleic Palmitoleic Acid (cis-9-Hexadecenoic acid) epoxide cis-9,10-Epoxyhexadecanoic acid palmitoleic->epoxide m-CPBA (Epoxidation) threo_diol This compound (threo) epoxide->threo_diol H₃O⁺ (Hydrolysis) G cluster_mosher Mosher's Method Workflow start This compound ester_R bis-(R)-MTPA ester start->ester_R (R)-MTPA-Cl ester_S bis-(S)-MTPA ester start->ester_S (S)-MTPA-Cl nmr_R ¹H NMR of (R)-ester ester_R->nmr_R nmr_S ¹H NMR of (S)-ester ester_S->nmr_S analysis Calculate Δδ = δS - δR nmr_R->analysis nmr_S->analysis config Assign Absolute Configuration analysis->config

References

"physical and chemical properties of 9,10-dihydroxy fatty acids"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 9,10-Dihydroxy Fatty Acids

Introduction: Unveiling the Vicinal Diols

9,10-Dihydroxy fatty acids are a class of oxidized lipids characterized by the presence of two hydroxyl groups on adjacent carbon atoms (a vicinal diol) at the 9th and 10th positions of the fatty acid chain. These molecules are primarily derived from the metabolic processing of common monounsaturated and polyunsaturated fatty acids. For instance, 9,10-dihydroxystearic acid (DHSA) is formed from the oxidation of oleic acid (C18:1), while 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) originates from linoleic acid (C18:2).[1][2] Initially viewed as simple products of lipid peroxidation, emerging research has illuminated their roles as potent signaling molecules, engaging with nuclear receptors and modulating critical physiological pathways.[3][4] This guide provides a comprehensive exploration of their physicochemical properties, biological activities, and the analytical methodologies essential for their study, tailored for researchers and drug development professionals.

Part 1: Physicochemical Characteristics

The defining structural feature of these fatty acids is the 1,2-diol group, which imparts distinct physical and chemical properties compared to their parent unsaturated fatty acids. These properties govern their solubility, stability, and intermolecular interactions, which are fundamental to both their biological function and their analytical detection.

Physical Properties

The introduction of two polar hydroxyl groups significantly alters the physical nature of the long, nonpolar hydrocarbon chain. 9,10-Dihydroxystearic acid (DHSA), the saturated C18 analogue, is typically a white crystalline solid at room temperature.[5][6] Key physical properties are summarized below.

Table 1: Physicochemical Properties of 9,10-Dihydroxystearic Acid (DHSA)

Property Value Reference(s)
Chemical Formula C₁₈H₃₆O₄ [5][7]
Molecular Weight 316.48 g/mol [7][8]
IUPAC Name 9,10-dihydroxyoctadecanoic acid [7]
CAS Number 120-87-6 [5][7]
Appearance Crystalline solid [5]
Melting Point ~90 °C (erythro-isomer: 80-85°C) [6][9]
Boiling Point 481.6 ± 25.0 °C at 760 mmHg [9]
Solubility Soluble in ethanol, DMSO, dimethylformamide; Sparingly soluble in aqueous buffers. [5]

| Topological Polar Surface Area | 77.8 Ų |[9] |

Note: Properties can vary slightly depending on the specific stereoisomer (e.g., erythro vs. threo).

Chemical Properties and Reactivity

The chemical behavior of 9,10-dihydroxy fatty acids is dominated by the reactivity of the carboxylic acid and the vicinal diol functionalities.

  • Stereochemistry: The dihydroxylation of the double bond in oleic acid can result in different stereoisomers (erythro and threo), and the biological activity of the resulting molecule is critically dependent on this configuration.[1] Synthetic methods, such as oxidation with permanganate, often produce a mixture of isomers, whereas natural sources may yield a specific, pure form.[1] This distinction is paramount in drug development, as mixed isomers can lead to a different pharmacological profile.[1]

  • Oxidative Cleavage: The bond between the two carbons bearing the hydroxyl groups (C9-C10) is susceptible to oxidative cleavage.[10] This reaction, which can be accelerated by heat, oxygen, and metal catalysts, breaks the fatty acid into two smaller molecules: a C9 dicarboxylic acid (azelaic acid) and a C9 monocarboxylic acid (pelargonic acid).[11] This susceptibility is a primary pathway for their degradation during storage and must be mitigated by storing samples at low temperatures (-20°C) under an inert atmosphere.[10]

  • Esterification and Derivatization: Like other fatty acids, the carboxyl group can be readily esterified. Furthermore, the two hydroxyl groups are reactive sites for derivatization. This property is exploited in analytical chemistry, particularly for Gas Chromatography-Mass Spectrometry (GC-MS), where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers to increase the molecule's volatility.[5]

  • Stability: 9,10-dihydroxy fatty acids are generally stable as crystalline solids when stored properly.[10] In solution, they are prone to oxidation.[10] Preparation of fresh solutions using solvents purged with an inert gas (e.g., argon or nitrogen) is recommended to minimize degradation.[10]

Part 2: Biological Significance and Signaling Roles

9,10-dihydroxy fatty acids are not merely metabolic byproducts but are active participants in cellular signaling. Their biological effects are diverse, ranging from the regulation of metabolism and inflammation to influencing cell proliferation.

Activation of PPAR Nuclear Receptors

A primary mechanism through which these lipids exert their effects is by acting as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation.[1][3]

  • 9,10-DHSA and PPARγ: Studies have shown that 9,10-DHSA can activate PPARγ.[4] In diabetic KKAy mice, dietary administration of 9,10-DHSA improved glucose tolerance and insulin sensitivity, an effect attributed to its PPARγ activation.[4]

  • 9,10-DiHOME and PPARγ: The linoleic acid-derived 9,10-DiHOME also functions as a PPARγ ligand, leading to increased expression of the fatty acid transporter CD36 and genes involved in fatty acid uptake.[3]

The activation of PPARγ by these fatty acids represents a key pathway through which they regulate metabolic homeostasis.

PPAR_Activation cluster_0 Extracellular Space cluster_1 Cytoplasm / Nucleus DiHOME 9,10-DiHOME / DHSA PPARg PPARγ DiHOME->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CD36, FABP4) PPRE->TargetGenes Promotes Transcription

PPARγ activation by 9,10-dihydroxy fatty acids.
Role in Brown Adipose Tissue (BAT) and Thermogenesis

While the related molecule 12,13-DiHOME has been more extensively studied as a "batokine" released from brown adipose tissue (BAT) upon cold exposure to promote fatty acid uptake, 9,10-DiHOME is also implicated in metabolic regulation.[3][12] Both 9,10-DiHOME and 12,13-DiHOME are derived from linoleic acid and their plasma concentrations are often negatively correlated with body-mass index and insulin resistance.[3][13] This suggests a beneficial role for these dihydroxy fatty acids in systemic metabolism, potentially through mechanisms that support the function of thermogenic adipose tissue.[14][15]

Other Biological Activities

The biological effects of 9,10-dihydroxy fatty acids are pleiotropic and can be context-dependent:

  • Inflammation and Immunity: 9,10-DiHOME exhibits neutrophil chemotactic activity but can also inhibit the neutrophil respiratory burst, a key antimicrobial mechanism.[3]

  • Cell Proliferation: Certain studies have shown that 9,10-DiHOME can stimulate the proliferation of MCF-7 breast cancer cells.[3]

  • Cardiovascular Effects: Deleterious cardiovascular effects have been noted, including modulation of sodium cation currents in cardiac cells.[3]

Part 3: Analytical Methodologies

The accurate quantification of 9,10-dihydroxy fatty acids in complex biological matrices is critical for understanding their function. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

Comparative Analysis: GC-MS vs. LC-MS/MS

The choice of method depends on factors such as required sensitivity, sample throughput, and the specific information sought (e.g., positional isomers vs. stereoisomers).

Table 2: Comparison of Validation Parameters for DHSA Analysis

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Typical Values)
Derivatization Required? Yes (e.g., silylation, methylation) No
Limit of Quantitation (LOQ) ~1.8 ng (for 9-hydroxystearic acid)[16][17] 0.4 - 3.0 ng/mL
Selectivity High, based on retention time and fragmentation Very high, based on precursor/product ion transitions (MRM)
Throughput Lower, due to derivatization and longer run times Higher, due to simpler sample prep and faster chromatography

| Primary Advantage | Well-established, provides excellent chromatographic resolution. | High sensitivity and specificity without derivatization.[16] |

Experimental Protocols

Robust and validated protocols are the foundation of reliable quantification. Below are representative workflows for the analysis of 9,10-DHSA.

Analytical_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path Sample Biological Sample (Plasma, Tissue) Extract Lipid Extraction (e.g., Folch Method) Sample->Extract Saponify Saponification (Optional, for total DHSA) Extract->Saponify Deriv Derivatization (e.g., TMS Ether) Saponify->Deriv LCMS LC-MS/MS Analysis (MRM Mode) Saponify->LCMS Direct Injection GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS

References

"biological role of dihydroxy fatty acids in plants"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Role of Dihydroxy Fatty Acids in Plants

Abstract

Dihydroxy fatty acids (DHFAs) represent a significant class of oxylipins in the plant kingdom, evolving from simple metabolic byproducts to crucial players in structural integrity and defense signaling. As oxygenated derivatives of C16 and C18 fatty acids, these molecules are integral monomers of the protective cutin polymer and serve as potent signaling molecules in response to biotic and abiotic stresses. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and regulatory networks of DHFAs in plants. We will delve into their pivotal role as structural components of the plant cuticle, their function as signaling mediators in plant immunity, and their involvement in developmental processes. Furthermore, this guide presents detailed methodologies for the extraction and analysis of DHFAs, offering researchers and drug development professionals a robust framework for investigating these multifaceted lipids.

Introduction: The Expanding World of Plant Oxylipins

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses and structural barriers to survive in ever-changing environments. Central to these adaptations are oxylipins, a large family of oxygenated fatty acid derivatives that regulate a wide array of processes, from development to defense against pathogens.[1][2] While the jasmonate family of oxylipins has been studied extensively, there is a growing appreciation for the diverse functions of other oxylipin classes, including dihydroxy fatty acids (DHFAs).[3]

Historically, DHFAs were primarily considered passive structural components. However, recent research has illuminated their active roles as signaling molecules that mediate plant immunity and orchestrate responses to environmental cues.[4][5] This guide synthesizes current knowledge, providing an in-depth exploration of the dual functions of DHFAs as both architectural building blocks and critical signaling agents in plants.

Biosynthesis of Dihydroxy Fatty Acids

The generation of DHFAs in plants is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum and involving the coordinated action of several enzyme families. The primary precursors are the common C16 and C18 fatty acids, such as palmitic acid, oleic acid, and linoleic acid.[6][7]

The biosynthesis can be broadly categorized into two main pathways:

2.1 The Peroxygenase/Epoxide Hydrolase Pathway This pathway is a major route for the formation of vicinal diols (hydroxyl groups on adjacent carbons), such as 9,10-dihydroxystearic acid.

  • Epoxidation: An unsaturated fatty acid (e.g., oleic acid) is first converted to an epoxy fatty acid (e.g., 9,10-epoxystearic acid). This reaction is often catalyzed by a peroxygenase or certain cytochrome P450 (CYP) monooxygenases.[8][9]

  • Hydrolysis: The resulting epoxide is then hydrolyzed by an epoxide hydrolase (EH) , which opens the oxirane ring to yield a dihydroxy fatty acid.[9][10] The stereochemistry of the final diol product is dependent on the specific EH enzyme involved.[10]

2.2 The Cytochrome P450 Hydroxylase Pathway This pathway is critical for producing the ω-hydroxy and mid-chain hydroxy fatty acids that are subsequently hydroxylated again to form DHFAs, which are common monomers in cutin.

  • Initial Hydroxylation: A fatty acid is hydroxylated at the terminal (ω) position by a CYP enzyme from the CYP86 family or at a mid-chain position by a CYP from the CYP77 family.[9]

  • Second Hydroxylation: A second hydroxylation event, often at a mid-chain position, results in the final dihydroxy fatty acid, such as 10,16-dihydroxypalmitic acid, a major component of tomato cutin.[11]

The diagram below illustrates the general biosynthetic routes leading to DHFAs from an unsaturated C18 fatty acid precursor.

DHFA_Biosynthesis cluster_path1 cluster_path2 FA Unsaturated Fatty Acid (e.g., Oleic Acid) EFA Epoxy Fatty Acid (e.g., 9,10-Epoxystearic Acid) FA->EFA FA->EFA Peroxygenase / CYP DHFA_vicinal vic-Dihydroxy Fatty Acid (e.g., 9,10-Dihydroxystearic Acid) EFA->DHFA_vicinal EFA->DHFA_vicinal Epoxide Hydrolase (EH) SFA Saturated Fatty Acid (e.g., Palmitic Acid) OHFA ω-Hydroxy or Mid-chain Hydroxy Fatty Acid SFA->OHFA SFA->OHFA CYP ω-Hydroxylase (e.g., CYP86A) DHFA_non_vicinal Dihydroxy Fatty Acid (e.g., 10,16-Dihydroxypalmitic Acid) OHFA->DHFA_non_vicinal OHFA->DHFA_non_vicinal CYP Mid-chain Hydroxylase (e.g., CYP77A)

General Biosynthetic Pathways of Dihydroxy Fatty Acids in Plants.

Biological Roles of Dihydroxy Fatty Acids

DHFAs perform a dual role in plants, acting as both indispensable structural materials and dynamic signaling molecules.

3.1 Structural Role: Building the Plant Cuticle

The plant cuticle is a polyester matrix that covers the aerial surfaces of plants, providing a crucial barrier against water loss, UV radiation, and pathogen invasion.[12][13] This matrix is primarily composed of cutin, a polymer formed from oxygenated fatty acids.[14] Dihydroxy fatty acids are among the most important monomers for cutin synthesis.[8][12]

  • C16 Family: 9,16- and 10,16-dihydroxypalmitic acid are major constituents of the cutin in many plant species, including the model organism Arabidopsis thaliana and tomato.[11]

  • C18 Family: 9,10,18-trihydroxystearate (derived from 9,10-epoxy-18-hydroxy stearic acid) is another key monomer found in the cutin of various plants.[11]

These hydroxy fatty acid monomers are synthesized in epidermal cells and exported to the cell wall, where they are cross-linked via ester bonds by enzymes like CUTIN SYNTHASE1 (CUS1) to form the complex cutin polymer.[13][14] The integrity of this DHFA-rich barrier is fundamental to plant survival. Mutants defective in cutin biosynthesis often exhibit organ fusions, altered hydration, and increased susceptibility to pathogens.[12]

Table 1: Common Dihydroxy Fatty Acid Monomers in Plant Cutin

Dihydroxy Fatty AcidPrecursor FamilyTypical Plant SpeciesPrimary Function
9,16-Dihydroxypalmitic acidC16Arabidopsis thaliana, TomatoCutin biosynthesis[11]
10,16-Dihydroxypalmitic acidC16Arabidopsis thaliana, TomatoCutin biosynthesis[11]
9,10,18-TrihydroxystearateC18Various speciesCutin biosynthesis[11]

3.2 Signaling Role in Plant Defense

Beyond their structural importance, DHFAs and their precursors are active participants in plant defense signaling.[4][15] The release of fatty acids and their derivatives from cell membranes upon pathogen attack or wounding is a primary trigger for inducing defense responses.[5][15]

  • Direct Antimicrobial Activity: Some fatty acids and their oxygenated derivatives have been shown to possess direct antibacterial and antifungal properties, providing a first line of chemical defense.[8][15]

  • Induction of Defense Genes: DHFAs can act as signals that trigger downstream defense pathways. While not as extensively studied as jasmonates, evidence suggests they contribute to the complex network of oxylipin signaling that regulates the expression of stress-related genes.[16][17]

  • Cutin Monomers as Elicitors: The breakdown of the cutin polymer by fungal cutinases releases DHFA monomers. Plants can perceive these monomers as damage-associated molecular patterns (DAMPs), triggering an immune response to fight off the invading pathogen.[8] This highlights a feedback loop where the structural barrier also functions as a signaling reservoir.

The signaling cascade can be conceptualized as follows: A pathogen attempts to breach the cuticle, releasing cutin monomers (DHFAs). These DHFAs are recognized, initiating a signaling cascade that often involves other phytohormones and leads to the activation of defense genes and reinforcement of the cell wall.

DHFA_Signaling pathogen Pathogen Attack (e.g., Fungal Spore) cutinase Fungal Cutinase pathogen->cutinase secretes cuticle Plant Cuticle (Rich in DHFAs) dhfa_monomers DHFA Monomers Released cuticle->dhfa_monomers releases cutinase->cuticle degrades receptor Receptor Recognition (PAMP/DAMP Perception) dhfa_monomers->receptor activates signaling Intracellular Signaling Cascade (ROS, Kinases, Ca2+) receptor->signaling hormones Crosstalk with Defense Hormones (JA, SA) signaling->hormones defense_genes Defense Gene Expression (e.g., PR proteins) signaling->defense_genes induces response Immune Response (Cell Wall Reinforcement, Antimicrobial Production) defense_genes->response leads to

DHFA-Mediated Defense Signaling Pathway.

3.3 Role in Plant Development

The role of DHFAs in plant development is intrinsically linked to their function in cuticle formation and lipid homeostasis. Proper cuticle development is essential for organ separation and morphology.[12] Furthermore, the accumulation of unusual hydroxy fatty acids can have profound effects on seed development and seedling viability.[18]

Studies using transgenic plants engineered to produce hydroxy fatty acids have shown that their misregulation or accumulation in inappropriate lipid pools (e.g., membrane lipids instead of storage triacylglycerols) can lead to chlorotic cotyledons, reduced photosynthetic capacity, and impaired seedling growth.[18] This indicates that plants have evolved specific mechanisms to channel these fatty acids into the correct metabolic pathways to prevent cellular toxicity and ensure proper development.

Experimental Protocols: Analysis of Dihydroxy Fatty Acids

The study of DHFAs requires robust analytical techniques to accurately identify and quantify these molecules in complex plant extracts. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the methods of choice.[19][20]

4.1 Protocol: Extraction and Quantification of DHFAs from Plant Tissue by LC-MS/MS

This protocol provides a framework for the analysis of DHFAs. It is a self-validating system when internal standards are used for quantification.

Causality: The choice of a two-phase solvent system (Bligh-Dyer or similar) is critical for efficiently partitioning lipids away from polar metabolites.[21] Derivatization for GC-MS is necessary to increase the volatility of the polar DHFAs, while for LC-MS it is often not required but can improve ionization efficiency.[20] The use of stable isotope-labeled internal standards is non-negotiable for accurate quantification, as it corrects for variations in extraction efficiency and matrix effects during ionization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Flash-freeze 50-100 mg of plant tissue in liquid nitrogen.

    • Homogenize the tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

    • Record the precise weight of the tissue used.

  • Lipid Extraction (Modified Bligh-Dyer):

    • To the powdered tissue, add 1 mL of a pre-chilled methanol:chloroform (2:1, v/v) mixture.

    • Add a known amount of a suitable internal standard (e.g., d4-9,10-dihydroxystearic acid).

    • Vortex vigorously for 1 minute and incubate on a shaker at 4°C for 1 hour.

    • Add 0.25 mL of chloroform and vortex for 1 minute.

    • Add 0.5 mL of water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) into a new glass tube.

  • Drying and Reconstitution:

    • Dry the organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., methanol/water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column. Elute with a gradient of water and acetonitrile/isopropanol, both containing 0.1% formic acid to aid in ionization.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M-H]⁻ ion of the target DHFA, and product ions will be characteristic fragments generated by collision-induced dissociation.[22] For example, for 9,10-dihydroxystearic acid (C18H36O4, MW: 316.5), the precursor ion would be m/z 315.3.

  • Data Analysis:

    • Integrate the peak areas for the endogenous DHFA and the internal standard.

    • Calculate the concentration of the DHFA in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

DHFA_Analysis_Workflow start Plant Tissue (50-100 mg) homogenize Homogenization (Liquid N2) start->homogenize add_is Add Internal Standard (e.g., d4-DHSA) homogenize->add_is extract Lipid Extraction (Chloroform/Methanol/H2O) phase_sep Phase Separation (Centrifugation) extract->phase_sep add_is->extract collect Collect Organic Phase phase_sep->collect dry Dry Down (Nitrogen Stream) collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (C18, ESI-, MRM) reconstitute->lcms quantify Quantification (vs. Internal Standard) lcms->quantify

Experimental Workflow for DHFA Quantification.

Conclusion and Future Directions

Dihydroxy fatty acids are far more than simple structural lipids; they are dynamic molecules at the interface of plant structure, defense, and development. Their role as the primary building blocks of the cutin barrier is well-established, providing a passive defense against environmental stressors.[11][12] Concurrently, their function as signaling molecules, either directly or as released monomers from the cuticle, places them as active participants in the plant's innate immune system.[4][8]

Future research should focus on several key areas:

  • Receptor Identification: Identifying the plant receptors that perceive DHFA monomers as damage signals is a critical next step.

  • Signaling Crosstalk: Further elucidating the crosstalk between DHFA-mediated signaling and other defense pathways, such as those governed by jasmonic acid and salicylic acid, will provide a more complete picture of the plant immune network.

  • Developmental Regulation: Understanding how plants precisely control the flux of DHFAs into different lipid pools to support development while avoiding toxicity is crucial for biotechnological applications.

As analytical techniques continue to improve in sensitivity and resolution, our ability to explore the subtle yet critical roles of these multifaceted lipids will expand, offering new avenues for enhancing crop resilience and developing novel plant-derived therapeutics.

References

An In-depth Technical Guide to (9R,10R)-9,10-Dihydroxyhexadecanoic Acid: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

(9R,10R)-9,10-Dihydroxyhexadecanoic acid is a member of the vicinal dihydroxy fatty acid family, characterized by hydroxyl groups on adjacent carbon atoms. This particular stereoisomer belongs to the threo diastereomeric group. While the broader category of 9,10-dihydroxyhexadecanoic acid is recognized, the specific properties and biological activities of the (9R,10R) enantiomer are areas of growing research interest, particularly due to the stereospecific interactions of similar lipid molecules in biological systems. This guide provides a comprehensive overview of its chemical identity, synthesis strategies, and known biological implications, with a focus on its potential in drug discovery and development.

Chemical Identity: CAS Number and Synonyms

The general, non-stereospecific form of 9,10-dihydroxyhexadecanoic acid is assigned CAS Number 29242-09-9 [1]. However, a unique CAS Registry Number for the specific (9R,10R) enantiomer is not readily found in major chemical databases, suggesting it is often cataloged under the racemic or general entry. The racemic mixture of the threo diastereomer, which includes both (9R,10R) and (9S,10S) enantiomers, is referred to as (±)-threo-9,10-Dihydroxyhexadecanoic acid[2].

For clarity and precision in research, it is crucial to distinguish between the different stereoisomers. The table below summarizes the key identifiers and synonyms.

IdentifierValueSource(s)
IUPAC Name (9R,10R)-9,10-Dihydroxyhexadecanoic acidN/A
General CAS Number 29242-09-9[1]
Synonyms 9,10-Dihydroxypalmitic acid; (±)-threo-9,10-Dihydroxyhexadecanoic acid (for the racemic mixture)[1][2]
Molecular Formula C₁₆H₃₂O₄[1]
Molecular Weight 288.42 g/mol [1]

Stereoselective Synthesis Strategies

The biological activity of dihydroxy fatty acids is highly dependent on their stereochemistry[3]. Therefore, stereoselective synthesis is paramount for investigating the specific roles of the (9R,10R) isomer. Both chemical and enzymatic routes can be employed to achieve the desired stereocontrol.

Chemical Synthesis: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful and predictable method for the enantioselective synthesis of vicinal diols from alkenes[4][5][6]. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to achieve high enantioselectivity[5][6].

To synthesize (9R,10R)-9,10-dihydroxyhexadecanoic acid, the starting material would be trans-hexadec-9-enoic acid (palmitelaidic acid). The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation. The commercially available AD-mix-α, which contains the dihydroquinine (DHQ)-based ligand (DHQ)₂PHAL, typically yields the (R,R) diol from trans-alkenes[5].

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of trans-Hexadec-9-enoic Acid

Objective: To synthesize (9R,10R)-9,10-dihydroxyhexadecanoic acid.

Materials:

  • trans-Hexadec-9-enoic acid

  • AD-mix-α

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve trans-hexadec-9-enoic acid (1 equivalent) and methanesulfonamide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add AD-mix-α (approximately 1.4 g per mmol of alkene) to the cooled solution. The mixture will turn a pale green or yellow color.

  • Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stirring for one hour at room temperature. The color of the mixture will change from dark to a pale yellow or orange.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (9R,10R)-9,10-dihydroxyhexadecanoic acid.

  • Characterize the final product by NMR spectroscopy, mass spectrometry, and polarimetry to confirm its structure and enantiomeric purity.

Enzymatic Synthesis

An alternative, "green" chemistry approach involves the use of recombinant microorganisms. A study has demonstrated the in vitro synthesis of 9,10-dihydroxyhexadecanoic acid using a combination of three enzymes expressed in Escherichia coli: a fatty acid desaturase, an epoxygenase, and an epoxide hydrolase[7]. This enzymatic cascade converts hexadecanoic acid into the desired dihydroxy product. While the reported synthesis was not stereospecific, the use of stereo- and regioselective enzymes could be a promising future direction for the enantioselective production of (9R,10R)-9,10-dihydroxyhexadecanoic acid[7].

Enzymatic_Synthesis Hexadecanoic_acid Hexadecanoic Acid Hexadecenoic_acid 9-Hexadecenoic Acid Hexadecanoic_acid->Hexadecenoic_acid Fatty Acid Desaturase (FAD) Epoxyhexadecanoic_acid 9,10-Epoxyhexadecanoic Acid Hexadecenoic_acid->Epoxyhexadecanoic_acid Epoxygenase (EPOX) Dihydroxyhexadecanoic_acid 9,10-Dihydroxyhexadecanoic Acid Epoxyhexadecanoic_acid->Dihydroxyhexadecanoic_acid Epoxide Hydrolase (EH)

Caption: Enzymatic cascade for the synthesis of 9,10-dihydroxyhexadecanoic acid.

Biological Activity and Potential Therapeutic Relevance

While direct studies on (9R,10R)-9,10-dihydroxyhexadecanoic acid are limited, research on the closely related 18-carbon analogue, 9,10-dihydroxystearic acid (9,10-DHSA), provides valuable insights into its potential biological roles. The stereochemistry of these molecules is a critical determinant of their activity[3].

Modulation of Inflammatory Pathways: The NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18[8][9]. Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases[8][9]. There is evidence suggesting that 9,10-DHSA can modulate the NLRP3 inflammasome pathway[3]. The specific effects of the (9R,10R) isomer on this pathway warrant further investigation, as it could represent a novel therapeutic strategy for inflammatory disorders.

NLRP3_Inflammasome cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Effector Phase PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) NFkB NF-κB Activation PAMPs_DAMPs->NFkB NLRP3_proIL1b_expression ↑ NLRP3 & pro-IL-1β mRNA NFkB->NLRP3_proIL1b_expression Assembly NLRP3 Inflammasome Assembly NLRP3_proIL1b_expression->Assembly Activators Activators (e.g., ATP, crystals) Activators->Assembly Pro_Caspase1 Pro-Caspase-1 Assembly->Pro_Caspase1 Caspase1 Caspase-1 Activation Pyroptosis Pyroptosis Caspase1->Pyroptosis Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b IL1b IL-1β Secretion Pro_IL1b->IL1b Cleavage Pro_Caspase1->Caspase1 Autocatalysis DHDA (9R,10R)-9,10-Dihydroxy- hexadecanoic acid DHDA->Assembly Modulation?

Caption: Potential modulation of the NLRP3 inflammasome pathway by (9R,10R)-9,10-dihydroxyhexadecanoic acid.

Regulation of Metabolism: PPARα Activation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism[10]. PPARα, in particular, is a key regulator of fatty acid oxidation[11][12]. Certain fatty acids and their derivatives can act as endogenous ligands for PPARs[10]. Studies on 9,10-DHSA have shown that it can activate PPARα, suggesting a role in regulating lipid metabolism[3][13]. The stereoisomer-specific activation of PPARα by (9R,10R)-9,10-dihydroxyhexadecanoic acid could have implications for the development of novel therapeutics for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.

PPARA_Signaling cluster_nucleus Nucleus DHDA (9R,10R)-9,10-Dihydroxy- hexadecanoic acid PPARA PPARα DHDA->PPARA Binding & Activation Complex PPARα-RXR Heterodimer PPARA->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Target_Genes Target Gene Transcription (e.g., CPT1, ACO) PPRE->Target_Genes Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation

Caption: The PPARα signaling pathway and its potential activation by (9R,10R)-9,10-dihydroxyhexadecanoic acid.

Future Directions and Conclusion

(9R,10R)-9,10-Dihydroxyhexadecanoic acid represents a promising, yet understudied, lipid molecule with potential therapeutic applications. The clear dependence of biological activity on stereochemistry in related compounds underscores the necessity for enantioselective synthesis and testing of this specific isomer. Future research should focus on:

  • Definitive Biological Screening: A thorough investigation of the effects of pure (9R,10R)-9,10-dihydroxyhexadecanoic acid on key biological targets, including the NLRP3 inflammasome and PPARα.

  • Comparative Studies: Direct comparisons of the biological activities of all four stereoisomers of 9,10-dihydroxyhexadecanoic acid to elucidate structure-activity relationships.

  • In Vivo Studies: Evaluation of the efficacy of (9R,10R)-9,10-dihydroxyhexadecanoic acid in animal models of inflammatory and metabolic diseases.

The development of robust stereoselective synthetic routes and a deeper understanding of its biological functions will be critical in unlocking the full therapeutic potential of (9R,10R)-9,10-dihydroxyhexadecanoic acid.

References

A Technical Guide to the Biosynthesis of Dihydroxyhexadecanoic Acids: From Precursors to Polymer Integration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dihydroxyhexadecanoic acids, particularly the 9,16- and 10,16-isomers, are principal monomers of cutin, the protective polyester that coats the aerial surfaces of terrestrial plants.[1] This guide provides a comprehensive overview of the biosynthetic pathway responsible for their synthesis, transport, and polymerization. We will delve into the key enzymatic families, including Cytochrome P450-dependent monooxygenases and glycerol-3-phosphate acyltransferases, that orchestrate this complex process. Furthermore, this document outlines field-proven methodologies for the extraction, identification, and quantification of these critical biopolymer building blocks, offering researchers and drug development professionals a robust framework for investigating this vital plant metabolic pathway.

Introduction: The Significance of Dihydroxyhexadecanoic Acids

The evolution of a hydrophobic cuticle was a pivotal adaptation for plants colonizing terrestrial environments, providing an essential barrier against desiccation and external stresses like UV radiation and pathogen attack.[2] The structural integrity of this cuticle is largely dependent on its primary polymeric component, cutin, a complex polyester of glycerol and hydroxy fatty acids.[1][3]

Among the most abundant cutin monomers, especially in species like Arabidopsis thaliana and tomato (Solanum lycopersicum), are C16 dihydroxy fatty acids.[4][5] These molecules, typically 10,16-dihydroxyhexadecanoic acid (also known as 10,16-dihydroxypalmitic acid), provide multiple reactive hydroxyl groups that enable the formation of a cross-linked, three-dimensional polymer network.[6][7][8] Understanding their biosynthesis is not only fundamental to plant biology but also opens avenues for developing novel herbicides, fungicides, and biocompatible polymers.

This guide will deconstruct the biosynthetic cascade, from the initial fatty acid precursor to the final polymerized monomer, and provide the technical methodologies required to study it effectively.

The Core Biosynthetic Pathway: A Two-Step Hydroxylation Cascade

The synthesis of dihydroxyhexadecanoic acid monomers originates from the ubiquitous C16 fatty acid, palmitic acid (C16:0), within the epidermal cells of plants. The pathway is primarily localized to the endoplasmic reticulum (ER) and involves a series of oxidative and acyl transfer reactions.

The generally accepted pathway involves two critical hydroxylation events catalyzed by distinct families of Cytochrome P450 (CYP) enzymes.

  • ω-Hydroxylation: The initial step is the oxidation of the terminal methyl group (ω-carbon) of a C16 acyl chain. This reaction is catalyzed by members of the CYP86A family, converting the fatty acid into an ω-hydroxy fatty acid (e.g., 16-hydroxypalmitic acid).[5]

  • In-chain Hydroxylation: Following ω-hydroxylation, a second hydroxyl group is introduced at a mid-chain position, typically C-9 or C-10. This reaction is mediated by the CYP77A family of enzymes. For instance, CYP77A6 in Arabidopsis is known to be involved in this step.[5] The concerted action of these two CYP families results in the formation of 10,16-dihydroxyhexadecanoic acid.

It is important to note that the exact substrate for these P450 enzymes (e.g., free fatty acid, acyl-CoA, or acyl-glycerol) is a subject of ongoing research, and the order of enzymatic action may vary.[5]

Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Apoplast Apoplast / Cell Wall Palmitic_Acid Palmitic Acid (C16:0) Omega_OH_Palmitic 16-Hydroxypalmitic Acid Palmitic_Acid->Omega_OH_Palmitic CYP86A Family (ω-hydroxylase) DiOH_Palmitic 10,16-Dihydroxyhexadecanoic Acid Omega_OH_Palmitic->DiOH_Palmitic CYP77A Family (in-chain hydroxylase) G3P_Acyl 2-Mono(10,16-dihydroxyhexadecanoyl)glycerol (2-MHG) DiOH_Palmitic->G3P_Acyl GPAT4/6/8 (Acyltransferase & Phosphatase) Cutin_Polymer Cutin Polymer G3P_Acyl->Cutin_Polymer CUS1 (Cutin Synthase) + Transport

Figure 1. Simplified biosynthesis and transport pathway of 10,16-dihydroxyhexadecanoic acid.

Acyl Transfer and Precursor Formation: The Role of GPAT Enzymes

Once synthesized, the dihydroxy fatty acid monomers must be prepared for transport and polymerization. This critical step is catalyzed by a distinct class of glycerol-3-phosphate acyltransferases (GPATs), specifically GPAT4, GPAT6, and GPAT8 in Arabidopsis.[5][9]

These enzymes exhibit two novel activities not seen in GPATs involved in lipid metabolism:

  • sn-2 Acylation: They preferentially acylate the sn-2 position of glycerol-3-phosphate, in contrast to the typical sn-1 acylation.[10]

  • Phosphatase Activity: They possess an intrinsic phosphatase domain that removes the phosphate group from the glycerol backbone.[10]

The result of this bifunctional activity is the formation of a 2-monoacylglycerol (2-MAG) , such as 2-mono(10,16-dihydroxyhexadecanoyl)glycerol (2-MHG).[2][10] This 2-MAG is now considered the primary substrate that is exported from the ER to the cell wall for polymerization.[2] The functional redundancy of GPAT4 and GPAT8 in stems and leaves, and the specific role of GPAT6 in floral tissues, highlights the importance of this enzymatic step in cutin formation across different plant organs.[5][9]

Polymerization in the Apoplast: The Final Assembly by Cutin Synthase

The final step in forming the cutin polymer occurs outside the cell, in the apoplast. The 2-MHG precursors are transported across the cell wall to the site of cuticle assembly. There, an extracellular GDSL-motif lipase/hydrolase, named CUTIN SYNTHASE 1 (CUS1) , catalyzes the polymerization.[2][11][12]

CUS1 acts as an acyltransferase, linking cutin monomers together via ester bonds to form the growing polyester chain.[3][11] This extracellular polymerization mechanism, involving the self-transesterification of 2-MHG, releases glycerol and leads to the formation of cutin oligomers and ultimately the mature polymer.[13]

Enzyme Family Specific Examples (Arabidopsis/Tomato) Primary Function Substrate(s) → Product(s)
Cytochrome P450 (CYP) CYP86A familyω-hydroxylation of fatty acidsPalmitic acid → 16-Hydroxypalmitic acid
Cytochrome P450 (CYP) CYP77A family (e.g., CYP77A4, CYP77A6)In-chain hydroxylation/epoxidation16-Hydroxypalmitic acid → 10,16-Dihydroxyhexadecanoic acid
Glycerol-3-Phosphate Acyltransferase (GPAT) GPAT4, GPAT6, GPAT8sn-2 acylation and phosphatase activityDihydroxyhexadecanoic acid + G3P → 2-Mono(dihydroxyhexadecanoyl)glycerol
GDSL Lipase/Hydrolase CUTIN SYNTHASE 1 (CUS1/CD1)Extracellular polymerization of monomers2-Monoacylglycerol precursors → Cutin polymer

Methodologies for the Study of Dihydroxyhexadecanoic Acid Biosynthesis

Investigating this pathway requires robust analytical techniques to isolate and quantify the fatty acid monomers from the complex cutin polymer. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this analysis.[14][15]

Experimental_Workflow Start Plant Tissue Collection (e.g., Leaves, Fruit Peel) Delipidation Solvent Extraction (Removal of surface waxes) Start->Delipidation 1. Isolate Cuticle Depolymerization Transesterification (e.g., BF3-Methanol) Delipidation->Depolymerization 2. Break Ester Bonds Extraction Monomer Extraction (e.g., with Chloroform) Depolymerization->Extraction 3. Isolate Monomers Derivatization Silylation (e.g., with BSTFA) Extraction->Derivatization 4. Increase Volatility Analysis GC-MS Analysis Derivatization->Analysis 5. Separate & Identify

References

An In-Depth Technical Guide to the Enzymatic Production of Hydroxylated Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Precision in Bio-Catalysis

Hydroxylated fatty acids (HFAs) represent a pivotal class of molecules, transitioning from being mere biochemical curiosities to indispensable building blocks in pharmaceuticals, biodegradable polymers, and high-performance lubricants.[1][2] Their inherent chirality and the specific position of the hydroxyl group dictate their bioactivity and chemical utility, making their synthesis a challenge of precision. While traditional chemical methods often grapple with harsh conditions and a lack of selectivity, enzymatic catalysis emerges as a superior strategy, offering unparalleled regio- and stereoselectivity under mild, sustainable conditions.[2][3]

This guide is designed for researchers, scientists, and drug development professionals who seek to harness the power of enzymes for HFA production. It moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of the biocatalysts involved, the rationale behind process design, and the analytical rigor required for success. We will explore the primary enzymatic routes, detail field-proven methodologies, and provide the technical insights necessary to establish a robust and self-validating production workflow.

Part 1: The Biocatalytic Toolkit: Key Enzyme Classes for Fatty Acid Hydroxylation

The selection of an appropriate enzyme is the cornerstone of any successful biocatalytic process. The choice is dictated by the desired product, the nature of the fatty acid substrate (saturated vs. unsaturated), and the required position of the hydroxyl group. Three primary classes of enzymes dominate this field.

Cytochrome P450 Monooxygenases (P450s): The C-H Activation Specialists

P450s are heme-thiolate enzymes renowned for their ability to catalyze the challenging insertion of an oxygen atom into an unactivated C-H bond—a feat of chemical precision.[4][5][6]

  • Mechanism of Action: The catalytic cycle of P450s is a sophisticated electron transfer process. It utilizes molecular oxygen and requires a reducing equivalent, typically NADPH, to activate the heme iron, ultimately forming a highly reactive iron-oxo species that abstracts a hydrogen atom from the fatty acid chain and inserts a hydroxyl group.[7] This mechanism allows for the hydroxylation of even fully saturated fatty acids.

  • Causality in Regioselectivity: The true power of P450s lies in their diverse regioselectivity, which is intricately controlled by the architecture of the enzyme's active site. The substrate is oriented in a specific way, exposing a particular carbon atom to the reactive heme center. This results in three main patterns of hydroxylation:[5]

    • Terminal (ω)-Hydroxylation: Occurs at the terminal methyl group, farthest from the carboxyl head.

    • Sub-terminal (ω-1, ω-2, etc.)-Hydroxylation: Occurs at carbons near the methyl end.

    • In-chain Hydroxylation: Targets methylene groups within the fatty acid backbone.[3]

  • Field Insights & Challenges: While incredibly versatile, P450 systems present practical challenges. Their dependence on expensive cofactors like NADPH necessitates the use of whole-cell systems for in-situ cofactor regeneration or complex enzymatic recycling systems.[8][9] Furthermore, their stability can be a limiting factor. Consequently, significant research has focused on protein engineering to enhance P450 stability, alter their regioselectivity, and improve catalytic efficiency.[3]

Fatty Acid Hydratases (FAHs): The Unsaturated Bond Specialists

In contrast to the oxidative power of P450s, fatty acid hydratases (FAHs) perform a more subtle yet equally elegant transformation: the stereospecific addition of a water molecule across a carbon-carbon double bond.[10][11]

  • Mechanism of Action: FAHs catalyze the hydration of unsaturated fatty acids without the need for cofactors or molecular oxygen.[2] The reaction is initiated by the activation of a water molecule by an active site residue, which then attacks the double bond, leading to the formation of a hydroxyl group.[10]

  • Causality in Substrate Specificity: The active site of FAHs imposes strict structural requirements on the substrate. Key prerequisites often include a free carboxylic acid group, a cis-configuration of the double bond, and a specific distance between the double bond and the carboxyl group (e.g., a C9 distance for many oleate hydratases).[10] This inherent specificity is the reason for their exceptional regio- and stereoselectivity. For example, oleate hydratases almost exclusively convert oleic acid (a cis-9 C18:1 fatty acid) into (R)-10-hydroxystearic acid (10-HSA).[12]

  • Field Insights & Advantages: The primary advantage of FAHs is their operational simplicity. As they do not require cofactors, they are well-suited for both whole-cell biotransformations and in vitro reactions with isolated enzymes. Their high selectivity often leads to a single, optically pure product, simplifying downstream purification. The production of 10-HSA from renewable plant oils using oleate hydratases from bacteria like Stenotrophomonas maltophilia and Lactobacillus plantarum has been demonstrated at very high substrate loadings.[10]

Lipoxygenases (LOXs): The Dioxygenation Experts

Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs), such as linoleic and arachidonic acid.[13][14]

  • Mechanism of Action: The LOX catalytic cycle begins with the stereospecific abstraction of a hydrogen atom from a bis-allylic methylene carbon, forming a fatty acid radical.[6][14] This radical then reacts with molecular oxygen to create a hydroperoxy fatty acid. This hydroperoxide is the primary product but can be subsequently reduced (either enzymatically or chemically) to the corresponding stable hydroxylated fatty acid.

  • Biological Relevance: In mammals, LOX products are critical signaling molecules involved in inflammatory processes.[13] This biological role underscores their ability to produce highly specific and potent HFAs.

  • Field Insights & Applications: The substrate scope of LOXs is generally limited to PUFAs containing a cis,cis-1,4-pentadiene motif.[14] While this limits their general applicability compared to P450s, they are the enzymes of choice for producing specific HFAs derived from common PUFAs. Their products are often investigated as active pharmaceutical ingredients.

Mandatory Visualization 1: Enzymatic Pathways to HFA Production

G cluster_substrates Fatty Acid Substrates cluster_enzymes Enzyme Classes cluster_products Hydroxylated Products SFA Saturated Fatty Acid (e.g., Palmitic Acid) P450 Cytochrome P450s (Monooxygenases) SFA->P450 C-H Activation (+ O2, NADPH) UFA Unsaturated Fatty Acid (e.g., Oleic Acid) UFA->P450 C-H Activation (+ O2, NADPH) FAH Fatty Acid Hydratases UFA->FAH Hydration (+ H2O) PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) LOX Lipoxygenases PUFA->LOX Dioxygenation (+ O2) HFA_P450 ω- or In-chain HFA P450->HFA_P450 HFA_FAH Regiospecific HFA (e.g., 10-HSA) FAH->HFA_FAH HPFA Hydroperoxy Fatty Acid LOX->HPFA HFA_LOX Reduced HFA HPFA->HFA_LOX Reduction (enzymatic/chemical)

Caption: Overview of the primary enzymatic routes for hydroxylated fatty acid (HFA) synthesis.

Part 2: From Lab to Bioreactor: Process Design and Optimization

Translating enzymatic potential into a productive bioprocess requires careful consideration of the reaction system. The choice between using whole cells or isolated enzymes is a critical decision point with significant downstream implications.

Whole-Cell Biocatalysis: The 'Plug-and-Play' System

Employing whole microorganisms (e.g., E. coli, Yarrowia lipolytica) as biocatalysts is often the most direct and cost-effective approach.

  • The Self-Validating System: A whole-cell system is inherently self-validating. The cell provides the enzyme in its native, protected environment and, crucially, manages the regeneration of any required cofactors (like NADPH for P450s).[8] This eliminates the need for expensive, externally supplied cofactors and complex regeneration schemes.

  • Causality in Process Optimization: Success hinges on balancing cell health with catalytic activity. Key parameters must be optimized:

    • Substrate/Product Toxicity: High concentrations of fatty acids or HFAs can be toxic to cells. A fed-batch strategy or the use of two-phase solvent systems can mitigate this by maintaining low aqueous concentrations.

    • Mass Transfer: Fatty acids are poorly soluble in water. The use of surfactants or co-solvents can improve their availability to the cells, but these must be screened for cell compatibility.

    • Physiological Conditions: pH, temperature, and aeration must be tightly controlled to ensure both cell viability and optimal enzyme performance.[15]

Mandatory Visualization 2: Workflow for Whole-Cell Biotransformation

G A 1. Inoculation & Growth (Recombinant Strain) B 2. Induction of Enzyme Expression (e.g., with IPTG) A->B C 3. Cell Harvest & Resuspension (in reaction buffer) B->C D 4. Biotransformation Reaction (Add Fatty Acid Substrate) C->D E 5. Monitoring (Sampling over time) D->E F 6. Reaction Quenching & Cell Removal (e.g., Acidification & Centrifugation) D->F E->D Process Control G 7. Product Extraction (from supernatant) F->G H 8. Analysis (GC-MS or LC-MS) G->H

Caption: Standardized workflow for HFA production using a whole-cell biocatalyst system.

Isolated Enzyme Systems: The High-Purity Approach

For applications demanding absolute purity and precise kinetic control, using purified enzymes is the preferred method.

  • The Self-Validating System: The validity of an in-vitro system rests on the purity of the enzyme and the precise control of all reaction components. The absence of cellular side reactions ensures that any observed product is a direct result of the target enzyme's activity.

  • Causality in Experimental Design:

    • Enzyme Immobilization: Free enzymes can be unstable. Immobilization onto a solid support can dramatically improve thermal and operational stability, allowing for enzyme reuse and continuous processing.

    • Cofactor Management: For P450s, an efficient NADPH regeneration system (e.g., using a secondary enzyme like glucose dehydrogenase) is non-negotiable for economic viability.

    • Phase Engineering: As with whole cells, aqueous solubility is a barrier. Biphasic systems (e.g., aqueous buffer with a biocompatible organic solvent like hexane) can serve as a substrate reservoir and in-situ product sink, driving the reaction forward and preventing product inhibition.

Part 3: Core Experimental Protocols

The following protocols are presented as robust, self-validating frameworks.

Protocol 1: Whole-Cell Biotransformation of Oleic Acid using Recombinant E. coli Expressing an Oleate Hydratase
  • Preparation: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the hydratase expression plasmid. Grow overnight at 37°C with shaking (220 rpm).

  • Scale-Up & Induction: Use the overnight culture to inoculate 1 L of Terrific Broth. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate for 16-20 hours at 20°C.

  • Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 50 mM potassium phosphate buffer (pH 7.0).

  • Biotransformation Setup: Resuspend the cell pellet in 100 mL of the same phosphate buffer to a final OD₆₀₀ of 50. This high cell density is crucial for achieving a high volumetric productivity.

  • Reaction: Add oleic acid (solubilized with Tween 80 at a 1:1 molar ratio) to a final concentration of 50 g/L. Maintain the reaction at 30°C with gentle agitation.

  • Monitoring & Validation: Withdraw 1 mL aliquots at set time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench the reaction by adding 100 µL of 6 M HCl. Centrifuge to pellet the cells. Extract the supernatant with 2 mL of ethyl acetate. The validation of this protocol lies in observing a time-dependent decrease in the oleic acid peak and a corresponding increase in the 10-HSA peak via GC-MS or LC-MS analysis.

  • Termination & Extraction: After 24-48 hours, terminate the entire reaction by acidifying to pH 2.0. Extract the product from the entire reaction volume using ethyl acetate.

Part 4: Downstream Processing and Rigorous Analysis

The production of an HFA is incomplete without its successful isolation and characterization. This phase is critical for ensuring the purity and identity of the final product.

Extraction and Purification

The first step post-reaction is to separate the HFA from the aqueous reaction medium, cells, and unreacted substrate.

  • Acidification & Extraction: Lowering the pH of the reaction mixture to ~2.0 protonates the carboxyl group of the fatty acid, making it significantly more soluble in organic solvents. Liquid-liquid extraction with a solvent like ethyl acetate or methyl tert-butyl ether is a standard and effective method.

  • Purification: For high-purity applications, chromatographic separation is necessary. Solid-phase extraction (SPE) can be used for initial cleanup, while flash chromatography or preparative HPLC may be required for final polishing.[16]

Definitive Analytical Methodologies

Accurate identification and quantification are non-negotiable. Mass spectrometry, coupled with chromatography, is the gold standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for HFA analysis but requires a critical derivatization step. The hydroxyl and carboxyl groups make the HFA non-volatile. Derivatization, typically a two-step process of esterification (e.g., to form a fatty acid methyl ester, FAME) followed by silylation (e.g., to form a trimethylsilyl, TMS, ether), renders the molecule volatile and produces characteristic, interpretable fragmentation patterns in the mass spectrometer that can help pinpoint the hydroxyl position.[16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method as it can analyze HFAs in their native form without derivatization.[18][19] Reverse-phase LC can effectively separate HFAs based on chain length and hydroxylation position. High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) provides accurate mass data for confirmation of the elemental composition and generates fragmentation spectra that are crucial for structural elucidation.[19]

Mandatory Visualization 3: Analytical Workflow for HFA Characterization

G cluster_sample Sample Preparation cluster_gcms GC-MS Path cluster_lcms LC-MS Path A Extracted Organic Phase (containing HFA) B Solvent Evaporation A->B C Sample Reconstitution B->C D Derivatization (Esterification + Silylation) C->D G LC Injection & Separation (Reverse Phase) C->G E GC Injection & Separation D->E F MS Detection (EI) E->F I Data Analysis (Quantification & Identification) F->I H MS Detection (ESI) +/- Tandem MS (MS/MS) G->H H->I

Caption: Comparative analytical workflows for HFA analysis using GC-MS and LC-MS.

Part 5: Data Summary and Applications

The utility of enzymatic HFA production is best illustrated by the achievable results and the broad applicability of the products.

Representative Production Data
Enzyme ClassRepresentative EnzymeSubstrateProductReported Titer / YieldReference
Hydratase Lactobacillus plantarum FAHLinoleic Acid(S)-10-hydroxy-cis-12-octadecenoic acid280 g/L (>99% ee)[10]
Hydratase Stenotrophomonas maltophilia FAHOleic Acid10-hydroxystearic acid49 g/L (98% conversion)[10]
Hydratase Candida tropicalis (whole cell)Oleic Acid3-hydroxy-Δ9-cis-1,18-octadecenedioic acid19.4 g/L[10]
P450 Engineered P450Decanoic AcidVarious mid-chain hydroxylated C10 acidsN/A (Focus on selectivity)[3]
Applications in Drug Development and Beyond

HFAs are not merely chemical intermediates; they are increasingly recognized as potent bioactive molecules with significant therapeutic potential.

  • Direct Therapeutic Agents: Certain HFAs exhibit intrinsic biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][15][20] For instance, 2-hydroxylated fatty acids (2-OHFAs) have been shown to enhance the chemosensitivity of gastric cancer cells, suggesting their potential as adjuvant therapies.[21]

  • Advanced Biomaterials: The bifunctional nature of HFAs (a carboxyl group and a hydroxyl group) makes them ideal monomers for the synthesis of biodegradable polyesters and other polymers.[2][22]

  • Precursors for High-Value Chemicals: HFAs are valuable starting materials for synthesizing complex molecules, including lactones used in the fragrance industry and precursors for novel pharmaceuticals.[23]

Conclusion: A New Era of Biocatalytic Synthesis

The enzymatic production of hydroxylated fatty acids represents a paradigm shift away from conventional chemistry towards greener, more precise, and sustainable manufacturing. By understanding the mechanistic nuances of enzymes like P450s and hydratases, and by applying rigorous principles of bioprocess engineering and analytical science, researchers can unlock a vast portfolio of high-value molecules. The continued discovery of novel enzymes, coupled with the power of protein engineering, promises to further expand the scope and efficiency of these biocatalytic platforms, paving the way for new innovations in medicine and materials science.

References

A Technical Guide to the Structural Elucidation of threo-9,10-Dihydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

threo-9,10-Dihydroxyhexadecanoic acid is a dihydroxy fatty acid that presents a unique structural elucidation challenge due to the presence of two adjacent stereocenters. This guide provides an in-depth technical overview of the methodologies and analytical strategies required for the comprehensive structural characterization of this molecule. We will delve into the critical aspects of mass spectrometry and nuclear magnetic resonance spectroscopy, including sample derivatization and stereochemical determination, to provide researchers, scientists, and drug development professionals with a robust framework for their analytical endeavors. The principles and protocols outlined herein are designed to ensure scientific integrity through self-validating systems and are grounded in authoritative references.

I. Molecular Structure and Initial Characterization

The foundational step in the structural elucidation of threo-9,10-dihydroxyhexadecanoic acid involves the determination of its molecular formula and the identification of its core functional groups.

A. Molecular Formula and Unsaturation

High-resolution mass spectrometry (HRMS) is the primary technique for determining the accurate mass of the molecule, from which the molecular formula can be deduced. For 9,10-dihydroxyhexadecanoic acid, the expected molecular formula is C₁₆H₃₂O₄[1].

B. Spectroscopic Confirmation of Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present. The spectrum of 9,10-dihydroxyhexadecanoic acid is expected to show characteristic absorptions for:

  • A broad O-H stretching band around 3300-3400 cm⁻¹ due to the hydroxyl and carboxylic acid groups.

  • A C=O stretching band around 1700 cm⁻¹ corresponding to the carboxylic acid.

II. Mass Spectrometry for Positional Isomerism

Mass spectrometry (MS), particularly in conjunction with gas chromatography (GC), is a powerful tool for determining the positions of the hydroxyl groups along the fatty acid chain. However, due to the low volatility of dihydroxy fatty acids, derivatization is a critical prerequisite for GC-MS analysis.

A. Derivatization: Trimethylsilylation

To enhance volatility and thermal stability, the hydroxyl and carboxylic acid groups are converted to their trimethylsilyl (TMS) ethers and ester, respectively[2][3]. This is typically achieved by reacting the fatty acid with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS)[2][3][4].

Experimental Protocol: Trimethylsilylation for GC-MS Analysis
  • Sample Preparation: In a GC vial, evaporate a solution containing approximately 100 µg of the purified dihydroxy fatty acid to complete dryness under a stream of nitrogen. The absence of water is crucial as silylating reagents are moisture-sensitive[2].

  • Reagent Addition: Add 100 µL of a silylating agent mixture, such as BSTFA with 1% TMCS, to the dried sample.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization[4].

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

B. GC-MS Analysis and Fragmentation Pattern

The electron ionization (EI) mass spectrum of the TMS derivative of 9,10-dihydroxyhexadecanoic acid provides a characteristic fragmentation pattern that is diagnostic of the hydroxyl group positions. The most significant fragmentation occurs via cleavage of the C-C bond between the two trimethylsiloxy (-OTMS) groups[5].

For the methyl ester, TMS ether derivative of 9,10-dihydroxyhexadecanoic acid, this cleavage results in two primary fragment ions. The structures of these key diagnostic ions are shown in the fragmentation diagram below.

fragmentation cluster_molecule TMS-derivatized Methyl 9,10-dihydroxyhexadecanoate cluster_fragments Diagnostic Fragment Ions Molecule CH3(CH2)5-CH(OTMS)-CH(OTMS)-(CH2)7-COOCH3 Frag1 [CH3(CH2)5-CH=OTMS]+ Molecule->Frag1 α-cleavage Frag2 [TMS-O=CH-(CH2)7-COOCH3]+ Molecule->Frag2 α-cleavage

Caption: Fragmentation of TMS-derivatized Methyl 9,10-dihydroxyhexadecanoate.

The masses of these fragments allow for the unambiguous assignment of the hydroxyl groups to positions 9 and 10. For the TMS derivative of the methyl ester of 9,10-dihydroxyoctadecanoic acid (a C18 analogue), the corresponding fragment ions are observed at m/z 215 and 259[5]. For the C16 acid, the fragment containing the methyl terminus would be 28 mass units lighter.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is indispensable for determining the relative stereochemistry of the two adjacent hydroxyl groups, i.e., distinguishing between the threo and erythro diastereomers.

A. ¹H NMR Spectroscopy and Coupling Constants

The key to differentiating threo and erythro isomers lies in the vicinal coupling constant (³JHH) between the protons on the hydroxyl-bearing carbons (H-9 and H-10). Due to the different spatial arrangements of these protons in the two diastereomers, their coupling constants differ.

An empirical rule has been established for acyclic vicinal diols:

  • A larger coupling constant (typically > 6.0 Hz) is indicative of a threo configuration[6].

  • A smaller coupling constant (typically < 5.0 Hz) suggests an erythro configuration[6].

This difference arises from the preferred conformations of the two isomers. In the threo isomer, the anti-periplanar conformation, which leads to a larger coupling constant, is more populated.

¹H and ¹³C NMR Spectral Data
Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Correlations
H-9, H-10~3.4 - 3.6~74 - 76- ¹H-¹H COSY between H-9 and H-10- HMBC from H-9/H-10 to C-9/C-10
Carboxyl (COOH)~10 - 12 (broad)~175 - 180-
α-CH₂~2.2 - 2.4~34- ¹H-¹H COSY to β-CH₂
Terminal CH₃~0.8 - 0.9~14- ¹H-¹H COSY to adjacent CH₂

Note: Chemical shifts are approximate and can vary with solvent and concentration. The data is extrapolated from known dihydroxy fatty acids[7][8].

B. Advanced NMR Techniques

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete assignment of all proton and carbon signals, confirming the connectivity of the molecule.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_interpretation Data Interpretation Sample Purified 9,10-dihydroxyhexadecanoic acid 1D_NMR 1D ¹H and ¹³C NMR Sample->1D_NMR 2D_NMR 2D COSY and HMBC 1D_NMR->2D_NMR Stereochem ¹H Coupling Constant Analysis (J-value for H-9/H-10) 1D_NMR->Stereochem Structure Confirm Connectivity 2D_NMR->Structure Stereo_Assign Assign threo/erythro Stereochemistry Stereochem->Stereo_Assign

References

Methodological & Application

Purification of threo-9,10-Dihydroxyhexadecanoic Acid from a Reaction Mixture: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-P-0910-DHHA

Abstract

threo-9,10-Dihydroxyhexadecanoic acid is a vicinal diol fatty acid of significant interest in biochemical and materials science research. Its synthesis, often through the dihydroxylation of palmitoleic acid or via enzymatic routes, typically results in a crude reaction mixture containing the desired product, unreacted starting materials, byproducts, and catalyst residues. Achieving high purity is paramount for subsequent applications, including structural analysis, biological assays, and polymer synthesis. This document provides a detailed guide for the purification of threo-9,10-dihydroxyhexadecanoic acid, outlining robust protocols for liquid-liquid extraction, column chromatography, and recrystallization. We delve into the rationale behind methodological choices and present a systematic workflow to guide researchers in obtaining a highly purified product.

Introduction: The Importance of Purity

threo-9,10-Dihydroxyhexadecanoic acid, a C16 saturated fatty acid with hydroxyl groups on adjacent carbons, possesses unique physicochemical properties stemming from its vicinal diol structure. These properties make it a valuable molecule for various applications. However, impurities from its synthesis can interfere with downstream processes. For instance, residual catalysts can alter reaction kinetics in polymerization studies, while unreacted starting materials can lead to ambiguous results in biological assays. Therefore, a robust and efficient purification strategy is not merely a preparatory step but a critical component of the research workflow.

This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for isolating threo-9,10-dihydroxyhexadecanoic acid with high purity.

Understanding the Analyte: Physicochemical Properties

A successful purification strategy is built upon a thorough understanding of the target molecule's properties. threo-9,10-Dihydroxyhexadecanoic acid is a long-chain fatty acid, which dictates its general solubility characteristics.

PropertyValueSource
Molecular FormulaC₁₆H₃₂O₄[1]
Molecular Weight288.42 g/mol [1]
AppearanceSolid at room temperature[1]
SolubilityPractically insoluble in water; soluble in organic solvents.[1]
AcidityWeakly acidic[2]
Key Functional GroupsCarboxylic acid, two hydroxyl groups[1]

The presence of the polar hydroxyl and carboxylic acid groups, combined with the long nonpolar hydrocarbon chain, gives the molecule an amphiphilic character. This duality is exploited in the purification methods described herein.

Purification Workflow: A Multi-Step Approach

A multi-step approach is typically necessary to achieve high purity. The general workflow involves an initial extraction to remove bulk impurities, followed by a high-resolution chromatographic step, and concluding with recrystallization to obtain a crystalline, highly pure final product.

Purification_Workflow Reaction_Mixture Crude Reaction Mixture Liquid_Liquid_Extraction Liquid-Liquid Extraction (Aqueous Wash) Reaction_Mixture->Liquid_Liquid_Extraction Initial Cleanup Column_Chromatography Silica Gel Column Chromatography Liquid_Liquid_Extraction->Column_Chromatography Fractionation Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Pure_Product Pure threo-9,10-Dihydroxy- hexadecanoic Acid Recrystallization->Pure_Product High Purity Solid

Caption: A generalized workflow for the purification of threo-9,10-dihydroxyhexadecanoic acid.

Detailed Protocols

Protocol 1: Initial Cleanup via Liquid-Liquid Extraction

Rationale: This initial step aims to remove water-soluble impurities, such as salts and some polar byproducts, from the organic reaction mixture. By exploiting the differential solubility of the components, a significant portion of contaminants can be efficiently removed. An acidic wash helps to ensure the carboxylic acid group of the target molecule remains protonated, thus favoring its retention in the organic phase.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether)

  • Separatory funnel

  • Deionized water

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Ensure the crude reaction mixture is fully dissolved in a suitable organic solvent. Transfer the solution to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release any pressure buildup. Shake the funnel for 1-2 minutes.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Add an equal volume of dilute HCl to the organic layer in the separatory funnel. Repeat the shaking and separation process as described in steps 2 and 3. This step helps to remove any basic impurities.

  • Wash the organic layer with an equal volume of brine. This helps to remove residual water from the organic phase.

  • Drain the organic layer into a clean Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the organic solution to dry it. Swirl the flask and let it stand for 10-15 minutes.

  • Filter the dried organic solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude, washed product.

Protocol 2: Purification by Silica Gel Column Chromatography

Rationale: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For dihydroxy fatty acids, silica gel is a common and effective stationary phase. The separation is achieved by eluting the column with a solvent system of increasing polarity, which will sequentially release compounds based on their affinity for the silica.

Materials:

  • Crude product from Protocol 1

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Chromatography column

  • Hexane

  • Ethyl acetate

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • TLC stain (e.g., potassium permanganate or ceric ammonium molybdate)

Solvent System Selection: The choice of eluent is critical for successful separation. A gradient elution is typically employed, starting with a nonpolar solvent and gradually increasing the proportion of a more polar solvent. A common solvent system for separating fatty acids is a mixture of hexane and ethyl acetate. The optimal gradient can be determined by preliminary TLC analysis.

Solvent System (Hexane:Ethyl Acetate)Expected Elution Behavior
95:5 to 90:10Elution of nonpolar impurities and unreacted starting materials.
80:20 to 70:30Elution of the desired threo-9,10-dihydroxyhexadecanoic acid.
50:50 and higher polarityElution of highly polar byproducts.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate) or a more polar solvent like dichloromethane if solubility is an issue. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in separate tubes. The progress of the separation can be monitored by TLC.

  • TLC Analysis: Spot small aliquots of the collected fractions onto a TLC plate. Develop the plate in a suitable solvent system (e.g., 70:30 hexane:ethyl acetate). Visualize the spots using an appropriate stain.

  • Pooling and Concentration: Combine the fractions that contain the pure desired product, as determined by TLC analysis. Concentrate the pooled fractions using a rotary evaporator to yield the purified threo-9,10-dihydroxyhexadecanoic acid.

Column_Chromatography_Workflow cluster_0 Preparation cluster_1 Elution and Collection cluster_2 Analysis and Isolation Pack_Column Pack Column with Silica Gel Slurry Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute_Gradient Elute with Hexane: Ethyl Acetate Gradient Load_Sample->Elute_Gradient Collect_Fractions Collect Fractions Elute_Gradient->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Pool_Fractions Pool Pure Fractions TLC_Analysis->Pool_Fractions Concentrate Concentrate Pooled Fractions Pool_Fractions->Concentrate Purified_Product Purified_Product Concentrate->Purified_Product Yields Purified Product

Caption: Workflow for purification via silica gel column chromatography.

Protocol 3: Final Polishing by Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution.[3]

Solvent Selection for Recrystallization: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For dihydroxy fatty acids, mixed solvent systems or polar solvents are often effective.

Solvent/Solvent SystemRationale
Ethanol/WaterThe compound is soluble in hot ethanol, and adding water can decrease its solubility, inducing crystallization upon cooling.
AcetoneDihydroxy fatty acids often show good solubility in hot acetone and reduced solubility upon cooling.
Ethyl Acetate/HexaneThe compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added to the point of turbidity to induce crystallization.

Procedure:

  • Place the purified product from column chromatography into an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution, but avoid using a large excess.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be boiled for a few minutes.[4]

  • Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and activated carbon if used).

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the final, highly purified threo-9,10-dihydroxyhexadecanoic acid.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate is indicative of high purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectra should be clean and consistent with the expected structure of threo-9,10-dihydroxyhexadecanoic acid.

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak.

  • High-Performance Liquid Chromatography (HPLC): A single peak in the chromatogram provides a quantitative measure of purity.[5]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low recovery from extraction Emulsion formation; incorrect pH.Add brine to break the emulsion; ensure the aqueous phase is acidic before extraction.
Poor separation in column chromatography Inappropriate solvent system; column overloading.Optimize the solvent system using TLC; use a larger column or a smaller sample size.
Oily product after chromatography Residual solvent.Dry the product under high vacuum for an extended period.
No crystal formation during recrystallization Too much solvent used; solution cooled too quickly.Boil off some solvent and allow to cool again; scratch the inside of the flask to induce crystallization; add a seed crystal.[3]

Conclusion

The purification of threo-9,10-dihydroxyhexadecanoic acid from a reaction mixture is a critical process that requires a systematic and multi-step approach. By combining liquid-liquid extraction for initial cleanup, silica gel column chromatography for fractionation, and a final recrystallization step, researchers can obtain a highly pure product suitable for a wide range of applications. The protocols and rationale provided in this guide offer a comprehensive framework for achieving this goal, ensuring the integrity and reliability of subsequent scientific investigations.

References

"synthesis protocol for enantiomerically pure (9R,10R)-9,10-Dihydroxyhexadecanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Enantiomerically pure vicinal diols are crucial chiral building blocks in the synthesis of a wide array of biologically active molecules and complex natural products. (9R,10R)-9,10-Dihydroxyhexadecanoic acid, a C16 long-chain fatty acid bearing two adjacent hydroxyl groups with a defined stereochemistry, is a valuable synthon in the development of novel therapeutics and advanced materials. Its structure allows for further chemical modifications, making it a versatile intermediate for researchers in drug discovery and materials science. This application note provides a detailed and robust protocol for the synthesis of enantiomerically pure (9R,10R)-9,10-Dihydroxyhexadecanoic acid, leveraging the power and predictability of the Sharpless Asymmetric Dihydroxylation (AD).

Strategic Approach: The Sharpless Asymmetric Dihydroxylation

The cornerstone of this synthetic protocol is the Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction that allows for the highly enantioselective and diastereoselective conversion of a prochiral alkene into a chiral diol.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to direct the hydroxylation to a specific face of the double bond.[3]

For the synthesis of the desired (9R,10R) stereoisomer, the commercially available reagent mixture, AD-mix-β, is employed.[3][4] AD-mix-β contains the chiral ligand (DHQD)₂PHAL, which selectively delivers the hydroxyl groups to one face of the alkene, resulting in the desired R,R-diol.[3] The catalytic cycle is sustained by a stoichiometric co-oxidant, typically potassium ferricyanide, which regenerates the active osmium(VIII) species.[3]

The synthesis begins with the readily available methyl palmitoleate (methyl (Z)-hexadec-9-enoate), which is first subjected to the Sharpless Asymmetric Dihydroxylation to yield the corresponding diol ester. Subsequent hydrolysis of the methyl ester affords the target molecule, (9R,10R)-9,10-Dihydroxyhexadecanoic acid.

Visualizing the Workflow

G cluster_0 Step 1: Asymmetric Dihydroxylation cluster_1 Step 2: Saponification Start Methyl Palmitoleate AD Sharpless Asymmetric Dihydroxylation (AD-mix-β, t-BuOH/H₂O) Start->AD Intermediate Methyl (9R,10R)-9,10-dihydroxyhexadecanoate AD->Intermediate Hydrolysis Base Hydrolysis (LiOH, THF/H₂O) Intermediate->Hydrolysis FinalProduct (9R,10R)-9,10-Dihydroxyhexadecanoic acid Hydrolysis->FinalProduct

Caption: Synthetic pathway to (9R,10R)-9,10-Dihydroxyhexadecanoic acid.

Detailed Experimental Protocol

Part 1: Synthesis of Methyl (9R,10R)-9,10-dihydroxyhexadecanoate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl palmitoleate268.451.00 g3.72
AD-mix-β-5.2 g-
tert-Butanol74.1220 mL-
Water18.0220 mL-
Sodium sulfite (Na₂SO₃)126.046.0 g47.6
Ethyl acetate88.11100 mL-
Magnesium sulfate (anhydrous)120.37--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (20 mL) and water (20 mL).

  • Add AD-mix-β (5.2 g) to the solvent mixture and stir vigorously at room temperature until the mixture separates into two clear phases and the solids are fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methyl palmitoleate (1.00 g, 3.72 mmol) to the cooled reaction mixture.

  • Stir the mixture vigorously at 0 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (2:1) solvent system.

  • After 24 hours, quench the reaction by adding solid sodium sulfite (6.0 g) portion-wise at 0 °C.

  • Remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (from 4:1 to 1:1) to afford methyl (9R,10R)-9,10-dihydroxyhexadecanoate as a white solid.

Part 2: Synthesis of (9R,10R)-9,10-Dihydroxyhexadecanoic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl (9R,10R)-9,10-dihydroxyhexadecanoate302.471.00 g3.31
Lithium hydroxide (LiOH)23.950.24 g10.0
Tetrahydrofuran (THF)72.1115 mL-
Water18.025 mL-
Hydrochloric acid (1 M)36.46--
Ethyl acetate88.1150 mL-
Magnesium sulfate (anhydrous)120.37--

Procedure:

  • Dissolve methyl (9R,10R)-9,10-dihydroxyhexadecanoate (1.00 g, 3.31 mmol) in a mixture of tetrahydrofuran (15 mL) and water (5 mL) in a 50 mL round-bottom flask.

  • Add lithium hydroxide (0.24 g, 10.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield (9R,10R)-9,10-Dihydroxyhexadecanoic acid as a white solid. The product can be further purified by recrystallization from ethyl acetate/hexane if necessary.

Product Characterization

The identity and purity of the synthesized (9R,10R)-9,10-Dihydroxyhexadecanoic acid should be confirmed by spectroscopic methods.

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.42 (m, 2H, H-9, H-10), 2.35 (t, J = 7.5 Hz, 2H, H-2), 1.63 (m, 2H, H-3), 1.50-1.20 (m, 20H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, H-16).

  • ¹³C NMR (101 MHz, CDCl₃): δ 179.8 (C-1), 74.5 (C-9, C-10), 34.2 (C-2), 32.8, 31.9, 29.7, 29.6, 29.5, 29.3, 29.1, 25.8, 24.7, 22.7, 14.1 (C-16).

  • Mass Spectrometry (ESI-MS): m/z 287.22 [M-H]⁻. The mass spectra of the methyl ester trimethylsilyl derivative may show characteristic fragment ions at m/z 259 and 215, resulting from cleavage between the two OTMS substituted carbons.[5]

Safety Precautions

  • The Sharpless Asymmetric Dihydroxylation involves the use of osmium tetroxide, which is highly toxic and volatile. It is crucial to handle AD-mix-β in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, and a lab coat).

  • Avoid inhalation of dust from AD-mix-β.

  • All osmium-containing waste should be quenched with a reducing agent like sodium sulfite and disposed of according to institutional guidelines.

Conclusion

This application note provides a comprehensive and reliable protocol for the enantioselective synthesis of (9R,10R)-9,10-Dihydroxyhexadecanoic acid. By employing the Sharpless Asymmetric Dihydroxylation with AD-mix-β, researchers can access this valuable chiral building block in high enantiopurity. The detailed experimental procedures and characterization data serve as a self-validating system, ensuring the successful and reproducible synthesis of the target molecule for applications in drug discovery and materials science.

References

Application Note: A Multi-dimensional NMR Spectroscopy Workflow for the Definitive Structural Analysis of Dihydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dihydroxy fatty acids (DHFAs) are a class of oxidized lipids with significant and diverse biological activities, playing roles in signaling pathways, inflammation, and industrial applications. The precise location and stereochemistry of the two hydroxyl groups on the acyl chain are critical determinants of their function. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive suite of techniques for the unambiguous structural elucidation of these molecules in solution.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to determine the complete structure of DHFAs. We present field-proven protocols for sample preparation, data acquisition, and a logical workflow for spectral interpretation, ensuring scientific integrity and trustworthy results.

Introduction: The Challenge of Dihydroxy Fatty Acid Isomers

Fatty acids are fundamental biological molecules, but their oxidized derivatives, such as DHFAs, represent a more complex and functionally diverse chemical space.[3][4] A C18 fatty acid, for example, can be hydroxylated at numerous positions, leading to a vast number of constitutional isomers. Furthermore, each pair of hydroxyl groups introduces two stereocenters, resulting in diastereomers (erythro and threo) and enantiomers. Distinguishing these isomers is an analytical challenge that is paramount for understanding their specific biological roles.

While mass spectrometry is excellent for determining molecular weight and fragmentation patterns, it often falls short in pinpointing the exact location of hydroxyl groups and defining stereochemistry. NMR spectroscopy, by probing the local chemical environment of each ¹H and ¹³C nucleus, provides detailed connectivity and spatial information, making it the definitive tool for complete structural assignment.[5][6] This guide details a systematic approach using a combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments to solve DHFA structures from first principles.

The Strategic NMR Workflow

A successful structural elucidation relies not on a single experiment, but on the logical integration of data from multiple NMR techniques. Each experiment provides a unique piece of the puzzle, and together they form a self-validating system. The overall strategy is to first identify the key functional groups and then piece together the carbon skeleton and pinpoint the substituent locations.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Dihydroxy Fatty Acid Sample Derivatization Derivatization (Optional) e.g., Methylation Sample->Derivatization Improves solubility & peak shape Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Derivatization->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1 1D ¹H NMR NMR_Spec->H1 C13 1D ¹³C NMR NMR_Spec->C13 COSY 2D COSY NMR_Spec->COSY HSQC 2D HSQC NMR_Spec->HSQC HMBC 2D HMBC NMR_Spec->HMBC Analysis Combined Spectral Analysis H1->Analysis C13->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Final Structure (Position & Stereochem) Analysis->Structure Iterative Interpretation

Figure 1: High-level experimental workflow for DHFA structural analysis by NMR.

Experimental Protocols: From Sample to Spectrum

Scientific integrity begins with meticulous sample preparation. The quality of your spectra is directly dependent on the quality of your sample.

Protocol 1: Sample Preparation

Rationale: The goal is to obtain a homogeneous solution of the analyte in a deuterated solvent at a suitable concentration for detection. Free carboxylic acids can cause signal broadening and interfere with certain solvents. Therefore, methylation to the corresponding fatty acid methyl ester (FAME) is highly recommended to improve spectral quality and solubility.[7]

Materials:

  • Dihydroxy fatty acid sample (10-50 mg)

  • Boron trifluoride-methanol (BF₃-methanol) solution, 12-14% w/w[7][8]

  • Hexane, HPLC grade

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tubes

Step-by-Step Methodology:

  • Derivatization to FAME: a. Accurately weigh 10-20 mg of the DHFA sample into a screw-capped reaction vial. b. Add 2 mL of BF₃-methanol solution. c. Tightly cap the vial and heat at 60-70°C for 15 minutes. This reaction converts the carboxylic acid to a methyl ester.[7] d. Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. e. Vortex vigorously for 1 minute to extract the FAME into the hexane layer. f. Allow the layers to separate. Carefully transfer the top hexane layer to a clean vial. g. Dry the hexane extract over a small amount of anhydrous Na₂SO₄. h. Evaporate the hexane under a gentle stream of nitrogen to yield the purified DHFA methyl ester.

  • NMR Sample Preparation: a. Dissolve the dried DHFA methyl ester in approximately 0.6-0.7 mL of CDCl₃ containing TMS.[9] For ¹H NMR, 5-10 mg is sufficient. For natural abundance ¹³C-based experiments (¹³C, HSQC, HMBC), a higher concentration is required, typically 20-50 mg.[9] b. Ensure the sample is fully dissolved. Gentle vortexing may be required. c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[9]

Protocol 2: NMR Data Acquisition

Rationale: A suite of 1D and 2D experiments is necessary. ¹H and ¹³C NMR provide the basic chemical shift information. COSY establishes proton-proton connectivities, HSQC links protons to their directly attached carbons, and HMBC reveals long-range proton-carbon connectivities, which are crucial for piecing together the molecular framework.

Instrument Setup:

  • A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion.

  • Tune and shim the probe for the specific sample to ensure high magnetic field homogeneity and spectral resolution.[9]

Acquisition Parameters:

Experiment Purpose Key Parameters
¹H NMR Identify proton types and relative quantities.Pulse Angle: 90°; Relaxation Delay (D1): 5-10 s for qualitative analysis[9]; Spectral Width: ~12 ppm; Scans: 16-64
¹³C NMR Identify carbon types.Pulse Program: Proton decoupled; Relaxation Delay (D1): 2-5 s; Spectral Width: ~220 ppm; Scans: 1024-4096+
COSY Map ³J(H,H) correlations to trace the alkyl chain.Pulse Program: Standard COSYGP; Dimensions: 256-512 increments in F1; Scans per increment: 2-8
HSQC Correlate ¹H with their attached ¹³C nuclei.Pulse Program: Edited HSQC (e.g., hsqcedetgpsisp2.3) to differentiate CH/CH₃ from CH₂ groups[3]; Scans per increment: 4-16
HMBC Map ²⁻³J(H,C) correlations to connect fragments and locate OH groups.Pulse Program: Standard HMBCGP; Scans per increment: 8-32

A Logic-Based Approach to Spectral Interpretation

The power of this workflow lies in using the output of one experiment to clarify the next. The following diagram illustrates the logical flow of data analysis.

G H1 ¹H Spectrum (Identify key protons: -CH-OH, α-CH₂, olefinic) COSY COSY Spectrum (Build proton spin systems/ Trace the alkyl chain) H1->COSY Provides starting points C13 ¹³C Spectrum (Identify key carbons: C=O, -C-OH) HSQC HSQC Spectrum (Assign ¹³C signals based on known ¹H assignments) C13->HSQC Provides carbon shifts COSY->HSQC Provides proton assignments HMBC HMBC Spectrum (Confirm C=O and connect fragments. CRITICAL: Use -CH-OH protons to find neighboring carbons and pinpoint OH positions) HSQC->HMBC Provides confirmed ¹H and ¹³C assignments Structure Final Structure HMBC->Structure Final confirmation

Figure 2: Logical workflow for interpreting NMR data to elucidate DHFA structure.

Step-by-Step Elucidation Guide:
  • Initial Assessment (1D Spectra):

    • ¹H NMR: Look for characteristic signals. Protons on carbons bearing hydroxyl groups (-CH-OH) typically resonate between 3.4-4.2 ppm.[10][11] Protons alpha to the methyl ester (-CH₂-COOCH₃) appear around 2.3 ppm, and the ester methyl protons (-COOCH₃) are a sharp singlet around 3.67 ppm.

    • ¹³C NMR: The carbonyl carbon (C=O) of the ester is found downfield at ~174 ppm.[12][13] Carbons attached to hydroxyl groups (-C-OH) resonate in the 65-75 ppm range.[12]

  • Building the Chains (COSY):

    • The COSY spectrum reveals proton-proton couplings.[14][15] Start with an unambiguous signal, like the α-methylene protons (~2.3 ppm), and "walk" down the chain by identifying its cross-peak, then finding that proton's other cross-peaks, and so on.

    • The methine protons of the -CH-OH groups will interrupt the simple methylene chain pattern, showing correlations to their neighboring CH₂ or CH protons. This helps to narrow down the possible locations of the hydroxyls.

  • Assigning the Carbon Skeleton (HSQC):

    • The HSQC experiment is a powerful tool that directly links each proton to the carbon it is attached to.[3][16] Overlay the HSQC with the ¹H and ¹³C spectra. For every cross-peak, you can definitively assign a ¹³C chemical shift based on its corresponding, and often better-resolved, ¹H signal.

    • Using an "edited" HSQC allows you to distinguish CH₂ signals (which appear with opposite phase, often colored blue) from CH and CH₃ signals (often red).[3] This confirms your assignments from the COSY walk.

  • Pinpointing the Hydroxyl Groups (HMBC):

    • The HMBC experiment is the final and most critical step for confirming the hydroxyl positions. It shows correlations between protons and carbons that are 2 or 3 bonds away.[4][16]

    • Causality: The proton of a -CH-OH group at position 'X' will be three bonds away from carbon X-2 and X+2, and two bonds away from carbons X-1 and X+1.

    • Procedure: Locate the ¹H signal of a methine proton (-CH-OH) on the F2 axis. Look along the vertical F1 axis for cross-peaks. These cross-peaks identify all carbons within 2-3 bonds. By observing correlations to specific carbons whose positions you know from the COSY/HSQC analysis, you can unambiguously confirm the location of the hydroxyl group. For example, a proton at C-9 will show HMBC correlations to C-7, C-8, C-10, and C-11, locking its position.

    • Also, use HMBC to confirm the ester group by finding correlations from the α- and β-protons to the C=O carbon.

  • Determining Stereochemistry (Advanced):

    • The relative stereochemistry (erythro vs. threo) of the diols can often be determined by analyzing the ³J(H,H) coupling constants between the two methine protons (-CH(OH)-CH(OH)-). A larger coupling constant is typically observed for the anti relationship (threo isomer), while a smaller coupling constant suggests a gauche relationship (erythro isomer).

    • For more complex cases or to determine absolute configuration, derivatization with a chiral agent (e.g., Mosher's acid) followed by ¹H NMR analysis is the gold standard.

Reference Data

The following tables provide typical chemical shift ranges for key functional groups in DHFA methyl esters. Note that exact values can vary based on solvent and the molecule's overall structure.[13][17]

Table 1: Typical ¹H NMR Chemical Shifts

Proton Type Chemical Shift (δ, ppm) Multiplicity
-CH₃ (terminal)0.8 - 0.9Triplet
-(CH₂)n- (bulk chain)1.2 - 1.6Multiplet
-CH₂-CH(OH)-1.4 - 1.7Multiplet
-CH₂-C=O2.3Triplet
-CH(OH)-3.4 - 4.2Multiplet
-COOCH₃~3.67Singlet
-CH=CH- (olefinic)5.3 - 5.6Multiplet

Table 2: Typical ¹³C NMR Chemical Shifts

Carbon Type Chemical Shift (δ, ppm)
-CH₃ (terminal)~14
-(CH₂)n- (bulk chain)22 - 32
-C-C=O~34
-C-OH65 - 75
-C=C- (olefinic)125 - 135
-C=O (ester)~174

Conclusion

The structural analysis of dihydroxy fatty acids is a complex task that demands a robust and reliable analytical strategy. A workflow combining 1D and 2D NMR experiments provides a self-validating system for the complete and unambiguous determination of molecular structure, including the precise location of hydroxyl substituents. By systematically applying the protocols and logical interpretation steps outlined in this guide—from meticulous sample preparation through to the integration of COSY, HSQC, and HMBC data—researchers can confidently elucidate the structures of novel DHFAs, paving the way for a deeper understanding of their biological functions and applications.

References

Applications of rel-(9R,10R)-9,10-Dihydroxyhexadecanoic Acid in Metabolic Research: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of rel-(9R,10R)-9,10-Dihydroxyhexadecanoic acid in metabolic research. While direct experimental data on this specific 16-carbon dihydroxy fatty acid are limited, this guide synthesizes information from its more extensively studied 18-carbon structural analogs, primarily 9,10-dihydroxystearic acid (DHSA) and 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), to provide a robust framework for its investigation. The protocols and applications described herein are intended as a starting point and may require optimization for the specific experimental context.

Introduction: A Novel Player in Metabolic Regulation

This compound is a dihydroxylated saturated fatty acid. While its direct biological synthesis and roles are still under investigation, the broader class of dihydroxy fatty acids is gaining significant attention for their roles as signaling molecules in metabolic and inflammatory pathways. These molecules are typically formed in vivo via the cytochrome P450 epoxygenase pathway followed by hydrolysis by soluble epoxide hydrolase (sEH)[1]. The structural similarity of (9R,10R)-9,10-Dihydroxyhexadecanoic acid to well-characterized lipid mediators suggests its potential as a modulator of key metabolic processes.

The primary focus of research on analogous dihydroxy fatty acids has been their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are master regulators of lipid and glucose homeostasis[2][3]. Specifically, the gamma isoform (PPARγ) is a well-established therapeutic target for type 2 diabetes[3][4]. Evidence suggests that dihydroxy fatty acids can act as endogenous or exogenous ligands for PPARγ, thereby influencing adipogenesis, insulin sensitivity, and inflammation[1][2].

This guide will provide detailed application notes on the potential roles of this compound in metabolic research and step-by-step protocols for its investigation.

Application Notes: Exploring the Metabolic Functions

PPARγ Agonism: A Potential Mechanism of Action

Scientific Rationale: The structural similarity of this compound to known PPARγ agonists, such as 9,10-dihydroxystearic acid, strongly suggests its potential to bind to and activate this nuclear receptor[2]. Activation of PPARγ in adipocytes promotes their differentiation and enhances their capacity for glucose uptake and lipid storage, thereby improving systemic insulin sensitivity. In immune cells like macrophages, PPARγ activation generally exerts anti-inflammatory effects.

Experimental Approach: A luciferase reporter gene assay is the gold standard for quantifying the activation of PPARγ by a test compound. This assay utilizes a cell line engineered to express a luciferase gene under the control of a PPARγ-responsive promoter.

Expected Outcomes: Treatment of the reporter cells with this compound is expected to induce a dose-dependent increase in luciferase activity, indicating its role as a PPARγ agonist.

PPAR_Signaling Ligand rel-(9R,10R)-9,10- Dihydroxyhexadecanoic acid PPARg PPARγ Ligand->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Promoter Region) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CD36, FABP4) PPRE->TargetGenes Initiates Transcription of MetabolicEffects Metabolic Effects: - Increased Insulin Sensitivity - Adipogenesis - Anti-inflammatory Effects TargetGenes->MetabolicEffects Leads to

Caption: PPARγ Signaling Pathway Activation.

Modulation of Glucose Metabolism in Adipocytes

Scientific Rationale: As a potential PPARγ agonist, this compound may enhance glucose uptake in insulin-sensitive cells like adipocytes. This is a critical process in maintaining glucose homeostasis and is often impaired in metabolic diseases such as type 2 diabetes.

Experimental Approach: An in vitro glucose uptake assay using a fluorescently-labeled glucose analog (e.g., 2-NBDG) can be employed to assess the effect of the compound on adipocyte glucose metabolism. Differentiated adipocytes are treated with the compound, and the subsequent uptake of the fluorescent glucose analog is measured.

Expected Outcomes: Increased fluorescence within the adipocytes following treatment with this compound would indicate enhanced glucose uptake.

Anti-inflammatory Effects in Macrophages

Scientific Rationale: Chronic low-grade inflammation is a key feature of metabolic syndrome and contributes to insulin resistance. PPARγ activation has well-documented anti-inflammatory effects. Therefore, this compound may suppress inflammatory responses in immune cells such as macrophages.

Experimental Approach: The anti-inflammatory potential can be assessed by measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

Expected Outcomes: A reduction in the levels of pro-inflammatory cytokines in the culture medium of macrophages treated with this compound would demonstrate its anti-inflammatory properties.

Experimental Protocols

Protocol 1: PPARγ Luciferase Reporter Gene Assay

This protocol is adapted from commercially available PPARγ reporter assay kits and the scientific literature[5][6][7].

Materials:

  • Human PPARγ reporter cell line (e.g., INDIGO Biosciences)

  • Cell culture medium and supplements

  • This compound

  • Positive control (e.g., Rosiglitazone)

  • Vehicle control (e.g., DMSO)

  • Luciferase assay reagent

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Plate the PPARγ reporter cells in a white, opaque 96-well plate at the density recommended by the manufacturer and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a dose-response curve. Also, prepare dilutions of the positive control (Rosiglitazone).

  • Cell Treatment: Remove the culture medium from the cells and replace it with a medium containing the different concentrations of the test compound, positive control, or vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the dose-response curve and calculate the EC50 value for this compound.

PPAR_Assay_Workflow Start Start Seed_Cells Seed PPARγ Reporter Cells in 96-well plate Start->Seed_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compound & Controls Seed_Cells->Prepare_Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate Incubate for 24 hours Treat_Cells->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Analyze_Data Analyze Data (Dose-Response, EC50) Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: PPARγ Luciferase Reporter Assay Workflow.

Protocol 2: In Vitro Glucose Uptake Assay in Adipocytes

This protocol is based on established methods for measuring glucose uptake in cultured adipocytes[8][9].

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 or human primary adipocytes)

  • Culture medium

  • This compound

  • Insulin (positive control)

  • 2-NBDG (fluorescent glucose analog)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate pre-adipocytes into mature adipocytes in a 96-well black, clear-bottom plate.

  • Compound Treatment: Treat the differentiated adipocytes with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (insulin, added during the assay).

  • Glucose Starvation: Wash the cells with KRH buffer and incubate them in glucose-free KRH buffer for 1-2 hours to induce glucose starvation.

  • Glucose Uptake: Add 2-NBDG to the cells and incubate for 30-60 minutes. For the positive control, add insulin along with 2-NBDG.

  • Measurement: Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence intensity to cell number or protein content. Compare the glucose uptake in treated cells to the controls.

Glucose_Uptake_Workflow Start Start Differentiate_Adipocytes Differentiate Adipocytes in 96-well plate Start->Differentiate_Adipocytes Treat_with_Compound Treat with rel-(9R,10R)-9,10- Dihydroxyhexadecanoic acid Differentiate_Adipocytes->Treat_with_Compound Glucose_Starve Glucose Starve Cells Treat_with_Compound->Glucose_Starve Add_2NBDG Add 2-NBDG (Fluorescent Glucose) Glucose_Starve->Add_2NBDG Measure_Fluorescence Measure Intracellular Fluorescence Add_2NBDG->Measure_Fluorescence Analyze_Data Analyze and Compare Glucose Uptake Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Glucose Uptake Assay Workflow.

Protocol 3: Anti-inflammatory Assay in Macrophages

This protocol is a standard method for assessing the anti-inflammatory properties of a compound in cultured macrophages[10][11].

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Plate the macrophage cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells (except for the negative control) to stimulate an inflammatory response.

  • Incubation: Incubate the plate for a specified period (e.g., 6-24 hours).

  • Sample Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group.

Quantitative Data Summary

Compound Assay Cell Line Effective Concentration Reference
9,10-dihydroxystearic acid (DHSA)PPARγ ActivationCV-150 - 100 µM[12]
9,10-DiHOMEPPARγ Ligand BindingRecombinant PPARγNot specified[1]

Note: The effective concentrations for this compound may differ and need to be determined empirically.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, lipid molecule with the potential to modulate key metabolic pathways. Based on the well-documented activities of its structural analogs, it is a promising candidate for investigation as a PPARγ agonist with beneficial effects on glucose metabolism and inflammation. The application notes and protocols provided in this guide offer a solid foundation for researchers to begin exploring the metabolic functions of this compound. Future research should focus on confirming its direct interaction with PPARγ, elucidating its in vivo efficacy in models of metabolic disease, and exploring its biosynthesis and physiological concentrations in various tissues.

References

Dihydroxy Fatty Acids as Biomarkers: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the application of dihydroxy fatty acids (DHFAs) as biomarkers. It is intended for researchers, scientists, and drug development professionals seeking to leverage these lipid mediators in their studies. This guide offers in-depth scientific background, detailed analytical protocols, and insights into the clinical utility of DHFAs across various disease states.

Introduction: The Scientific Rationale for DHFAs as Biomarkers

Dihydroxy fatty acids (DHFAs) are metabolic products of polyunsaturated fatty acids (PUFAs) generated through the cytochrome P450 (CYP) epoxygenase and soluble epoxide hydrolase (sEH) pathways. Initially, CYP epoxygenases convert PUFAs like arachidonic acid into epoxyeicosatrienoic acids (EETs).[1] These EETs are potent signaling molecules involved in regulating vascular tone, inflammation, and angiogenesis.[1] However, EETs are generally short-lived and are rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into their corresponding, more stable dihydroxy derivatives, known as dihydroxyeicosatrienoic acids (DHETs) or other DHFAs depending on the parent PUFA.[1]

The balance between EETs and DHETs is crucial for maintaining cellular homeostasis. An increase in sEH activity leads to a decrease in protective EETs and an accumulation of DHETs. This shift in the EET/DHET ratio is implicated in the pathophysiology of numerous diseases, making the quantification of DHFAs a valuable tool for biomarker discovery and development. While often considered less active than their epoxide precursors, DHETs themselves can possess biological activity, further underscoring the importance of their measurement.

This guide will delve into the practical aspects of utilizing DHFAs as biomarkers, from understanding their biosynthesis to their precise quantification in biological matrices and their application in clinical research.

The Biosynthetic Pathway of Dihydroxy Fatty Acids

The generation of DHFAs is a two-step enzymatic process central to the metabolism of PUFAs. Understanding this pathway is fundamental to interpreting DHFA biomarker data.

  • Step 1: Epoxidation by Cytochrome P450 Epoxygenases: The process begins with the liberation of arachidonic acid from the cell membrane. CYP epoxygenases then act on arachidonic acid to form various EET regioisomers.

  • Step 2: Hydrolysis by Soluble Epoxide Hydrolase (sEH): The EETs are subsequently metabolized by sEH, which adds a water molecule to the epoxide group, yielding the more stable diol form, the DHET.

This pathway highlights two key enzymatic points of interest for therapeutic intervention and biomarker analysis: the CYP epoxygenases and sEH.

DHFA_Biosynthesis PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) EETs Epoxy Fatty Acids (e.g., EETs) PUFA->EETs Cytochrome P450 Epoxygenase DHFAs Dihydroxy Fatty Acids (e.g., DHETs) EETs->DHFAs Soluble Epoxide Hydrolase (sEH)

Caption: Biosynthesis of Dihydroxy Fatty Acids.

Application Notes: DHFAs as Biomarkers in Human Disease

The measurement of DHFAs has shown significant promise in providing diagnostic and prognostic information for a range of diseases. The following sections highlight key applications.

Cardiovascular Disease

Inflammation is a key factor in the development and progression of coronary artery disease (CAD). The balance between anti-inflammatory EETs and their DHET metabolites is thought to play a crucial role. Studies have shown that plasma levels of certain DHETs are altered in patients with CAD.

BiomarkerDiseaseMatrixObservationReference
14,15-DHETCoronary Heart DiseasePlasmaSignificantly higher levels in patients with CHD (2.53 ± 1.60 ng/mL) compared to healthy controls (1.65 ± 1.54 ng/mL).[2]

This suggests that increased sEH activity, leading to higher DHET levels, may be associated with the inflammatory processes in atherosclerosis.[2] Monitoring 14,15-DHET could therefore offer insights into disease status and inflammatory burden in CAD patients.

Non-Alcoholic Steatohepatitis (NASH)

Distinguishing non-alcoholic fatty liver (NAFL) from the more severe non-alcoholic steatohepatitis (NASH) is a critical clinical challenge, often requiring invasive liver biopsy. Recent lipidomic studies have identified DHFAs as promising non-invasive biomarkers for NASH.

BiomarkerDiseaseMatrixKey FindingReference
11,12-diHETrENASH vs. NAFLPlasmaTop candidate for differentiating NASH from NAFL with an Area Under the Receiver Operating Characteristic Curve (AUROC) of 1.[3]

The exceptionally high diagnostic accuracy of 11,12-diHETrE in this context underscores its potential to revolutionize the diagnosis and management of NASH, potentially reducing the need for liver biopsies.[3][4]

Neurodevelopmental and Neuroinflammatory Disorders

Emerging research indicates a role for altered fatty acid metabolism in neurodevelopmental and neuroinflammatory conditions.

  • Autism Spectrum Disorder (ASD): A recent study found a significant association between the levels of specific dihydroxy fatty acids in umbilical cord blood and the later development of ASD symptoms.[5][6][7] Specifically, higher levels of 11,12-diHETrE were linked to increased severity of social affect symptoms, while lower levels of 8,9-diHETrE were associated with more repetitive and restrictive behaviors.[5][7] This groundbreaking research suggests that DHFA profiles at birth could serve as early predictive biomarkers for ASD, enabling earlier intervention.[5][6][7]

  • Neuroinflammation: While direct quantitative data for DHFAs in the cerebrospinal fluid (CSF) of patients with specific neuroinflammatory diseases is still an active area of research, the established role of the CYP-eicosanoid pathway in modulating inflammation suggests that DHFAs are likely altered in these conditions. Measuring DHFAs in CSF could provide a more direct assessment of neuroinflammatory processes compared to peripheral measurements.

Protocols for the Quantification of Dihydroxy Fatty Acids

Accurate and reproducible quantification of DHFAs is essential for their validation and implementation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Experimental Workflow Overview

The general workflow for DHFA analysis involves sample preparation to isolate the lipids of interest, followed by separation and detection using LC-MS/MS.

DHFA_Workflow Sample Biological Sample (Plasma, Serum, CSF) SPE Solid Phase Extraction (SPE) Sample->SPE Lipid Extraction LC Liquid Chromatography (LC) SPE->LC Purified Lipids MS Tandem Mass Spectrometry (MS/MS) LC->MS Separated Analytes Data Data Analysis MS->Data Quantification

Caption: General workflow for DHFA analysis.

Detailed Protocol: Solid Phase Extraction (SPE) from Human Plasma

This protocol outlines a robust method for the extraction and purification of DHFAs from human plasma using C18 SPE cartridges.

Materials:

  • C18 SPE Cartridges (e.g., 100mg/1mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid or Acetic Acid

  • Ethyl Acetate

  • Internal Standards (deuterated DHETs, e.g., 15(S)-HETE-d8)

  • SPE Vacuum Manifold

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add an appropriate amount of deuterated internal standard solution.

    • Add 200 µL of methanol and 2 µL of formic acid to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and dilute with 1.8 mL of water.[3]

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the packing bed.[6]

    • Equilibrate the cartridges by passing 2 mL of water through the packing bed.[5] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the diluted supernatant onto the conditioned SPE cartridge at a slow flow rate (approximately 1 drop per second).[5]

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar impurities.[3]

    • Follow with a wash of 1 mL of 10% methanol in water to remove less polar interferences.[3]

    • Dry the cartridge under vacuum for 20 minutes.[3]

  • Elution:

    • Elute the DHFAs from the cartridge with 0.5 mL of acetonitrile followed by 1.5 mL of ethyl acetate into a clean collection tube.[3]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 20 µL of methanol for LC-MS/MS analysis.[3]

Detailed Protocol: LC-MS/MS Analysis

This protocol provides a starting point for the development of a robust LC-MS/MS method for the quantification of DHFAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.060
30.080
35.085
36.0100
45.0100

Note: This is an example gradient and should be optimized for your specific analytes and LC system.

MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3000 V.

  • Gas Temperature: 350°C.

  • Drying Gas Flow: 11 L/min.

  • Nebulizer Pressure: 40 psig.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example for DHETs):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
14,15-DHET337.2Optimize for specific instrumentOptimize
11,12-DHET337.2Optimize for specific instrumentOptimize
8,9-DHET337.2Optimize for specific instrumentOptimize
5,6-DHET337.2Optimize for specific instrumentOptimize
15(S)-HETE-d8 (IS)Specific to ISOptimize for specific instrumentOptimize

Note: The specific product ions and collision energies must be optimized for each analyte on the specific mass spectrometer being used.

Conclusion and Future Perspectives

Dihydroxy fatty acids are emerging as a highly promising class of biomarkers with significant potential in clinical diagnostics and drug development. Their stable nature and direct link to the bioactive EET pathway make them reliable indicators of physiological and pathological processes. The detailed protocols provided in this guide offer a solid foundation for researchers to establish robust and reproducible methods for DHFA quantification.

Future research will likely focus on expanding the panel of DHFAs analyzed to include metabolites from other PUFAs, further elucidating their roles in a wider range of diseases, and validating their clinical utility in large prospective cohort studies. The continued advancement of mass spectrometry technology will undoubtedly enable even more sensitive and high-throughput analysis of these important lipid mediators, paving the way for their integration into routine clinical practice.

References

"derivatization of hydroxylated fatty acids for GC-MS analysis"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Derivatization of Hydroxylated Fatty Acids for GC-MS Analysis

Authored by: A Senior Application Scientist

Introduction: The Imperative for Derivatization in Hydroxylated Fatty Acid Analysis

Hydroxylated fatty acids (HFAs) are a diverse class of lipids that play crucial roles in a multitude of biological processes, including inflammation, signaling, and as structural components of complex lipids. Their analysis is pivotal in fields ranging from clinical diagnostics to food science. Gas chromatography-mass spectrometry (GC-MS) stands as a gold-standard technique for the sensitive and selective quantification of these molecules. However, the inherent chemical nature of HFAs—specifically the presence of polar hydroxyl (-OH) and carboxyl (-COOH) functional groups—renders them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.

Derivatization is the cornerstone of robust HFA analysis by GC-MS. This chemical modification process transforms the polar functional groups into less polar, more volatile, and thermally stable analogues. This not only facilitates their passage through the GC column but also enhances ionization efficiency and directs mass spectral fragmentation, leading to more readily interpretable data and lower limits of detection.

This guide provides a comprehensive overview of the most effective derivatization strategies for HFAs, with a focus on the underlying chemical principles, detailed step-by-step protocols, and the rationale behind methodological choices.

Core Principles: Selecting the Optimal Derivatization Strategy

The choice of derivatization reagent and protocol is not a one-size-fits-all decision. It is dictated by the specific structure of the HFA, the analytical objectives (e.g., qualitative screening vs. quantitative analysis), and the available instrumentation. The two most prevalent and effective strategies are silylation and a two-step esterification/acylation followed by silylation.

Silylation: A Direct Path to Volatility

Silylation is a common and effective method for derivatizing both the hydroxyl and carboxyl groups of HFAs in a single step. The process involves the replacement of the active hydrogen in these functional groups with a trimethylsilyl (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group.

Mechanism of Silylation

The reaction proceeds via a nucleophilic attack of the oxygen atom (from the -OH or -COOH group) on the silicon atom of the silylating agent. A catalyst, often a strong base like pyridine or N-methylimidazole, facilitates the reaction by acting as a hydrohalic acid scavenger.

Common Silylating Reagents
ReagentAbbreviationKey Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive and one of the most common silylating agents. The by-products are volatile and do not interfere with the analysis. Often used with a catalyst like TMCS.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAThe most volatile of the TMS donors, leading to cleaner chromatograms. It is also highly reactive.
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamideMTBSTFAForms tert-butyldimethylsilyl (TBDMS) ethers, which are significantly more stable to hydrolysis than TMS ethers. This is particularly advantageous for samples requiring extensive workup. The resulting mass spectra often show a prominent [M-57]+ fragment, which is characteristic and aids in compound identification.
Two-Step Derivatization: Esterification Followed by Silylation

For certain applications, particularly when analyzing complex mixtures or when enhanced stability is required, a two-step approach is preferable. This involves first converting the carboxylic acid to an ester (commonly a methyl ester) and then silylating the hydroxyl group(s).

Step 1: Esterification of the Carboxyl Group

The most common method for this step is methylation using diazomethane or by heating with an acidic methanol solution (e.g., BF3 in methanol). Diazomethane is highly efficient but also toxic and explosive, requiring specialized handling. Acid-catalyzed methylation is a safer alternative.

Step 2: Silylation of the Hydroxyl Group(s)

Following esterification, the hydroxyl groups are silylated using one of the reagents described above (e.g., BSTFA, MTBSTFA). This targeted approach can sometimes lead to cleaner reactions and more stable derivatives.

Workflow for HFA Derivatization and GC-MS Analysis

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) sample->extraction hydrolysis Saponification/Hydrolysis (to release bound HFAs) extraction->hydrolysis esterification Step 1 (Optional): Esterification (-COOH) hydrolysis->esterification Two-step method silylation Step 2: Silylation (-OH) hydrolysis->silylation One-step method esterification->silylation gcms GC-MS Analysis silylation->gcms data_proc Data Processing & Quantification gcms->data_proc

Caption: Workflow for HFA analysis.

Protocols for the Derivatization of Hydroxylated Fatty Acids

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents are often flammable, corrosive, and/or toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: One-Step Silylation using BSTFA + TMCS

This protocol is suitable for a wide range of HFAs and is relatively quick to perform.

Reagents and Materials:

  • Dried HFA extract

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Pyridine (anhydrous)

  • Heptane or Hexane (GC grade)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the HFA extract is completely dry. Water will quench the derivatization reagent. This can be achieved by evaporating the sample to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a GC vial, add 50 µL of anhydrous pyridine to ensure the sample is fully dissolved and to act as a catalyst.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes. The reaction time may need to be optimized depending on the specific HFAs being analyzed.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with heptane or hexane prior to injection.

Protocol 2: Robust Derivatization using MTBSTFA for TBDMS Esters

This protocol is ideal for applications requiring enhanced derivative stability, particularly when complex sample matrices are involved or when delayed analysis is anticipated.

Reagents and Materials:

  • Dried HFA extract

  • MTBSTFA + 1% TBDMCS (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide with 1% t-butyldimethylchlorosilane)

  • Acetonitrile (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: As with Protocol 1, ensure the HFA extract is completely dry.

  • Reagent Addition: Reconstitute the dried extract in 50 µL of anhydrous acetonitrile.

  • Derivatization: Add 50 µL of MTBSTFA + 1% TBDMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cooling and Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Protocol 3: Two-Step Esterification (BF3-Methanol) and Silylation (BSTFA)

This method is highly effective for the comprehensive profiling of fatty acids, including HFAs.

Reagents and Materials:

  • Dried HFA extract

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Sodium sulfate (anhydrous)

  • BSTFA + 1% TMCS

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure: Part A: Esterification

  • Reagent Addition: To the dried extract, add 1 mL of 14% BF3-Methanol.

  • Reaction: Cap the vial tightly and heat at 100°C for 30 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer, which contains the fatty acid methyl esters (FAMEs), to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Evaporation: Evaporate the hexane to dryness under a stream of nitrogen.

Part B: Silylation

  • Derivatization: To the dried FAMEs, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Cooling and Analysis: Cool to room temperature before GC-MS analysis.

GC-MS Analysis Parameters

While the optimal GC-MS conditions will vary based on the specific instrument and the HFAs of interest, the following provides a general starting point:

  • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is often a good choice. Column dimensions of 30 m x 0.25 mm x 0.25 µm are typical.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injection: Splitless injection is commonly used for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 100-150°C, hold for 1-2 minutes.

    • Ramp: 5-10°C/min to 280-320°C.

    • Final hold: 5-10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Interpreting Mass Spectra of Derivatized HFAs

The mass spectra of derivatized HFAs provide a wealth of structural information.

  • TMS Derivatives: These typically show characteristic fragments resulting from the cleavage of C-C bonds adjacent to the TMS-ether group. The molecular ion (M+) may be weak or absent.

  • TBDMS Derivatives: As mentioned, a prominent [M-57]+ fragment, corresponding to the loss of a tert-butyl group, is a hallmark of TBDMS ethers and is invaluable for determining the molecular weight.

Troubleshooting Common Derivatization Issues
IssuePotential Cause(s)Solution(s)
Poor or no derivatization Presence of water in the sample or reagents; Insufficient reagent; Low reaction temperature or time.Ensure sample and solvents are anhydrous; Use a larger excess of derivatizing reagent; Optimize reaction temperature and time.
Multiple peaks for one analyte Incomplete derivatization; Side reactions.Increase reaction time or temperature; Ensure proper reagent-to-sample ratio.
Peak tailing in chromatogram Active sites in the GC inlet or column; Incomplete derivatization.Use a deactivated inlet liner; Condition the GC column; Ensure derivatization has gone to completion.
Syringe discrimination High boiling point derivatives.Use a hot needle injection technique; Ensure the GC inlet temperature is sufficiently high.

Conclusion: Ensuring Analytical Rigor

The successful analysis of hydroxylated fatty acids by GC-MS is critically dependent on a well-executed and appropriately chosen derivatization strategy. By converting these polar, non-volatile compounds into their more volatile and thermally stable counterparts, their separation and detection are significantly enhanced. Understanding the chemistry behind silylation and esterification, coupled with the implementation of robust and validated protocols, empowers researchers to obtain high-quality, reproducible data. The choice between a one-step silylation and a two-step esterification/silylation approach should be guided by the specific analytical goals and the nature of the sample matrix. Careful attention to detail, from sample dryness to the optimization of reaction conditions, is paramount for achieving the analytical rigor required in modern scientific research.

Application Note & Protocol: High-Recovery Extraction of Dihydroxy Fatty Acids from Biological Samples for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dihydroxy fatty acids (DiHFAs) are a class of lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, pain, and tissue repair. Accurate quantification of these molecules in biological matrices is crucial for understanding their roles and for the development of novel therapeutics. This document provides a detailed, field-proven protocol for the high-efficiency extraction of DiHFAs from biological samples such as plasma, serum, and tissues. The methodologies presented herein are optimized for subsequent analysis by mass spectrometry (LC-MS/MS or GC-MS) and are designed to ensure maximum recovery and analytical reproducibility.

Introduction: The Significance of Dihydroxy Fatty Acids

Dihydroxy fatty acids are products of polyunsaturated fatty acid metabolism, primarily through the cytochrome P450 (CYP), lipoxygenase (LOX), and cyclooxygenase (COX) pathways. Unlike their monohydroxy counterparts, DiHFAs possess two hydroxyl groups, which impart distinct chemical properties and biological activities. Their increased polarity compared to other fatty acids presents unique challenges for extraction from complex biological samples, which are rich in proteins, phospholipids, and neutral lipids.

The accurate measurement of DiHFAs is often complicated by their low endogenous concentrations and their existence in both free and esterified forms within lipid esters.[1][2] Therefore, a robust extraction protocol must not only efficiently isolate these polar lipids but also incorporate a hydrolysis step to release esterified DiHFAs for total quantification.[3] This guide provides two primary extraction workflows: a classic liquid-liquid extraction (LLE) method for broad applicability and a solid-phase extraction (SPE) protocol for higher throughput and cleaner extracts.

Foundational Principles of Extraction

The successful extraction of DiHFAs hinges on the principles of solvent polarity and phase partitioning. The ideal extraction solvent must effectively disrupt protein-lipid interactions and solubilize the DiHFAs while separating them from interfering substances.[4][5]

  • Expertise & Experience: Classical methods like those developed by Folch and Bligh & Dyer utilize a chloroform/methanol mixture.[6][7] The methanol serves to denature proteins and disrupt cell membranes, while the chloroform acts as the primary solvent for lipids. The addition of water or an aqueous salt solution induces a phase separation, partitioning the lipids into the lower chloroform layer and polar, non-lipid contaminants into the upper aqueous-methanol layer.[8][9] For DiHFAs, precise control of the solvent ratios is critical to ensure these more polar lipids are quantitatively recovered in the organic phase.

  • Trustworthiness through Internal Standards: To account for analyte loss during the multi-step extraction process, the inclusion of an internal standard is non-negotiable.[10][11] The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., a deuterated DiHFA), as it shares near-identical chemical and physical properties with the endogenous compound.[10] If a stable isotope-labeled standard is unavailable, an odd-chain DiHFA can be a suitable alternative, as it is structurally similar to the analytes of interest but not naturally present in most biological samples.[10] The internal standard should be added to the sample at the very beginning of the procedure to account for losses in all subsequent steps.[12]

Workflow Visualization

The overall workflow for DiHFA extraction and analysis is depicted below. Researchers can choose between Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) based on their specific needs.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue Homogenate) Spike Spike with Internal Standard Sample->Spike Hydrolysis Alkaline Hydrolysis (Optional, for total DiHFAs) Spike->Hydrolysis LLE Liquid-Liquid Extraction (e.g., Modified Folch) Hydrolysis->LLE Choice A SPE Solid-Phase Extraction (e.g., C18 Cartridge) Hydrolysis->SPE Choice B Drydown Evaporation of Solvent LLE->Drydown SPE->Drydown Reconstitution Reconstitution in LC-MS/MS Mobile Phase Drydown->Reconstitution Derivatization Derivatization (for GC-MS) Drydown->Derivatization Analysis LC-MS/MS or GC-MS Quantification Reconstitution->Analysis Derivatization->Analysis

Caption: General workflow for the extraction and analysis of dihydroxy fatty acids.

Detailed Protocols

Materials and Reagents
  • Solvents: LC-MS grade methanol, chloroform, isopropanol, hexane, acetonitrile, and water.

  • Reagents: Potassium hydroxide (KOH), hydrochloric acid (HCl), and butylated hydroxytoluene (BHT) as an antioxidant.

  • Internal Standards: Stable isotope-labeled DiHFA standards (e.g., d4-8,9-DiHETrE) or odd-chain DiHFA standards.

  • Extraction Columns: C18 solid-phase extraction cartridges (for SPE protocol).

  • Glassware: Borosilicate glass tubes with PTFE-lined caps.

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator.

Protocol 1: Modified Liquid-Liquid Extraction (LLE)

This protocol is an adaptation of the Folch method, optimized for the recovery of polar DiHFAs.[7][13]

Step-by-Step Methodology:

  • Sample Preparation:

    • For liquid samples (plasma, serum): To a 2 mL glass vial, add 100 µL of the sample.

    • For tissue samples: Homogenize ~20-30 mg of tissue in 1 mL of cold phosphate-buffered saline (PBS). Use an aliquot of the homogenate equivalent to 100 µL.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels and instrument sensitivity) to each sample. Vortex briefly.

  • Optional - Alkaline Hydrolysis for Total DiHFAs:

    • Add 500 µL of 0.6 M KOH in methanol.[14]

    • Cap the vials tightly and incubate at 60°C for 30 minutes to hydrolyze esterified DiHFAs.

    • After incubation, cool the samples to room temperature.

    • Neutralize the reaction by adding ~25 µL of 12 M HCl. Verify the pH is neutral (pH ~7) using pH paper.

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to each vial.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 500 µL of 0.9% NaCl solution to induce phase separation.[13]

    • Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection of Lipid Phase:

    • Three layers will be visible: a top aqueous-methanol layer, a middle protein disk, and a bottom chloroform layer containing the lipids.

    • Carefully aspirate and discard the top aqueous layer.

    • Using a glass Pasteur pipette, collect the bottom chloroform layer, avoiding the protein disk, and transfer it to a new clean glass tube.[9]

  • Solvent Evaporation:

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water) or the derivatization solvent for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more streamlined workflow, often resulting in cleaner extracts compared to LLE.[15][16] This protocol uses a C18 reversed-phase sorbent.

Step-by-Step Methodology:

  • Sample Preparation and Hydrolysis: Follow steps 1-3 from the LLE protocol.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the hydrolyzed and neutralized sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and highly polar contaminants.

    • Follow with a second wash using 2 mL of 15% methanol in water to elute more polar interfering compounds.

  • Elution of DiHFAs:

    • Elute the DiHFAs from the cartridge with 2 mL of methanol into a clean glass tube.

  • Solvent Evaporation and Reconstitution: Follow steps 6-7 from the LLE protocol.

Downstream Analysis: A Brief Overview

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the preferred method for the analysis of DiHFAs due to its high sensitivity and selectivity.[12][17]

  • Chromatography: A C18 reversed-phase column is typically used to separate the various DiHFA isomers.

  • Mass Spectrometry: Analysis is performed in negative ion mode using electrospray ionization (ESI). Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.[18]

GC-MS Analysis

Gas chromatography-mass spectrometry can also be used, but it requires a derivatization step to increase the volatility and thermal stability of the DiHFAs.[19][20]

  • Derivatization: The hydroxyl groups are typically converted to trimethylsilyl (TMS) ethers, and the carboxylic acid group is converted to a methyl ester (FAME).[21][22] This can be achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation and boron trifluoride-methanol (BF3-Methanol) for methylation.[23][24]

  • Analysis: The derivatized samples are then analyzed by GC-MS, with quantification based on selected ion monitoring (SIM).

Quantitative Data Summary

The choice of extraction method and internal standard is critical for accurate quantification. The following table summarizes expected performance characteristics.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Internal Standard Type
Recovery 75-90%85-95%Stable Isotope-Labeled
Reproducibility (CV%) < 15%< 10%Odd-Chain Fatty Acid
Throughput LowerHigher
Extract Cleanliness GoodExcellent

Note: Values are typical and may vary depending on the specific DiHFA, biological matrix, and laboratory conditions.

Conclusion and Best Practices

This application note provides robust and reliable protocols for the extraction of dihydroxy fatty acids from biological samples. For most applications requiring high sensitivity and specificity, the SPE protocol followed by LC-MS/MS analysis is recommended.

Key Best Practices:

  • Prevent Oxidation: Add an antioxidant like BHT to the extraction solvents to minimize auto-oxidation of polyunsaturated fatty acids.[15]

  • Use Glassware: Avoid plastics, as plasticizers can leach into the organic solvents and interfere with MS analysis.[25]

  • Work on Ice: Keep samples cold throughout the procedure to minimize enzymatic activity and degradation.[15]

  • Validate the Method: Always validate the extraction efficiency and reproducibility for your specific matrix and analyte of interest.

By adhering to these detailed protocols and best practices, researchers can achieve accurate and reproducible quantification of dihydroxy fatty acids, enabling deeper insights into their biological roles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of threo-9,10-Dihydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of threo-9,10-dihydroxyhexadecanoic acid (also known as threo-9,10-dihydroxypalmitic acid). This molecule is a valuable standard and intermediate in lipid research and materials science. Its synthesis, while conceptually straightforward, is often plagued by challenges related to yield, stereochemical purity, and purification.

The most common and reliable route to the threo diastereomer involves a two-step, one-pot sequence starting from a C16 mono-unsaturated fatty acid: (1) epoxidation of the double bond, followed by (2) acid-catalyzed hydrolytic ring-opening of the epoxide. The stereochemistry is critically controlled in the second step, where an SN2-type backside attack by water dictates the anti-addition of the two hydroxyl groups, resulting in the desired threo configuration.[1]

This guide is structured in a question-and-answer format to directly address the most common problems encountered by researchers in the lab. We will explore the causality behind these issues and provide field-proven troubleshooting protocols to help you achieve a successful synthesis.

General Synthesis Workflow

The overall process for converting a C16 alkene to the threo-diol is summarized below.

G start Starting Material (e.g., Palmitoleic Acid or Hexadec-9-enoic acid) epox Step 1: Epoxidation (e.g., m-CPBA, peroxyformic acid) start->epox inter trans-9,10-Epoxyhexadecanoic Acid (Intermediate) epox->inter hydro Step 2: Acid-Catalyzed Hydrolysis (e.g., H₂SO₄/H₂O or Formic Acid) inter->hydro crude Crude Product Mixture (threo-diol, unreacted starting material, side products) hydro->crude purify Purification (e.g., Recrystallization, Column Chromatography) crude->purify final Pure (±)-threo-9,10-Dihydroxyhexadecanoic Acid purify->final

Caption: General workflow for threo-diol synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: Why is my diastereoselectivity poor? I'm getting a mixture of threo and erythro isomers.

Answer: This is the most critical issue in this synthesis. Achieving high threo selectivity depends entirely on enforcing an anti-dihydroxylation mechanism. Contamination with the erythro isomer indicates that a competing syn-dihydroxylation pathway is occurring.

Root Causes & Solutions:

  • Incomplete Epoxidation: If the initial epoxidation step is incomplete, the remaining alkene can be dihydroxylated by alternative mechanisms during the acidic workup. For instance, acidic conditions can sometimes lead to direct hydration or other pathways that may not be stereospecific.

    • Solution: Ensure the epoxidation goes to completion. Use a slight excess (1.1-1.2 molar equivalents) of a reliable epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alkene spot has been completely consumed before initiating hydrolysis.

  • Incorrect Hydrolysis Mechanism: The formation of the threo diol relies on the acid-catalyzed ring-opening of a trans-epoxide (formed from a cis-alkene). This proceeds via a backside SN2 attack by water, which inverts the stereochemistry at one carbon, leading to an overall anti-addition.[1][2] If the reaction conditions promote an SN1-like character, where a more stable carbocation intermediate forms, the stereochemical control can be lost.[3][4]

    • Solution: Use catalytic amounts of a strong acid (e.g., perchloric acid, sulfuric acid) in an aqueous solvent system (like acetone/water or THF/water). Avoid conditions that might overly stabilize a carbocation, such as using highly polar, non-nucleophilic solvents. A well-documented method involves using performic acid, generated in situ from formic acid and hydrogen peroxide, which both epoxidizes the alkene and catalyzes the ring-opening in a highly selective manner.[5][6]

Mechanism of Stereocontrol:

The diagram below illustrates the key step: the acid-catalyzed opening of the protonated epoxide. The backside attack by a water molecule is sterically and electronically favored, leading exclusively to the trans (threo) product.

G cluster_0 Protonated Epoxide Intermediate cluster_1 SN2 Attack cluster_2 Product epoxide Protonated trans-Epoxide attack Backside attack by H₂O epoxide->attack Inversion of stereocenter product threo-Diol attack->product Deprotonation water H₂O: water->attack Nucleophilic Attack

Caption: Stereochemistry of acid-catalyzed epoxide opening.

Question 2: My overall yield is very low. What are the common causes of product loss?

Answer: Low yields are typically due to a combination of incomplete reactions, side reactions, and losses during workup and purification.

Troubleshooting Low Yields:

Problem AreaPotential CauseRecommended Solution
Reaction Incomplete Reaction: Insufficient reagent, low temperature, or short reaction time.Use a slight excess of the oxidizing agent (1.1-1.2 eq). Allow the reaction to run to completion, monitoring by TLC. Ensure adequate temperature for the chosen reagent.
Side Reactions: Over-oxidation, polymerization, or formation of byproducts under harsh acidic conditions.Use controlled temperatures. For epoxidation, add the peroxy acid slowly to a cooled solution of the alkene. Neutralize the acid carefully during workup.
Estolide Formation: During acid-catalyzed workup or purification, the hydroxy fatty acid can self-esterify to form dimers or oligomers (estolides), reducing the yield of the monomeric acid.[7]After the reaction is complete and the solvent has been removed, consider subjecting the crude product to mild alkaline hydrolysis (e.g., with K₂CO₃ in methanol/water) to cleave any estolides back to the free acid before final purification.[7]
Workup & Purification Emulsion Formation: Fatty acids can form stable emulsions during aqueous extraction, leading to significant product loss.Use brine (saturated NaCl solution) to wash the organic layer. This helps break emulsions by increasing the ionic strength of the aqueous phase.
Co-precipitation: The product may co-precipitate with impurities during recrystallization.Ensure the crude product is reasonably clean before the final recrystallization. A preliminary pass through a short silica plug can be effective. Screen different solvents for recrystallization (e.g., ethanol, acetone, ethyl acetate/hexane mixtures).[5]
Product Adsorption: Dihydroxy fatty acids are quite polar and can irreversibly adsorb to silica gel if not eluted with a sufficiently polar mobile phase.If using column chromatography, use a polar solvent system (e.g., ethyl acetate/hexane with 1% acetic acid) to ensure the product elutes properly. The acetic acid protonates the carboxyl group, reducing tailing.
Question 3: What is the best method for purifying the final product?

Answer: The optimal purification method depends on the scale of your reaction and the nature of the impurities. For most lab-scale syntheses (<5 g), recrystallization is the most effective and straightforward method.

Recommended Purification Protocol (Recrystallization):

This protocol is adapted from methods used for similar polyhydroxy fatty acids.[5]

  • Initial Cleanup: After aqueous workup, dissolve the crude solid in a minimal amount of a hot solvent like ethyl acetate or acetone. If insoluble material is present, filter the hot solution to remove it.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the product when hot but poorly when cold. Ethanol, aqueous ethanol, or ethyl acetate are excellent starting points.

  • Crystallization:

    • Dissolve the crude product in a minimum volume of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once crystals begin to form, place the flask in an ice bath or refrigerator (4°C) for several hours (or overnight) to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.

    • Dry the crystals under high vacuum to remove all residual solvent.

  • Purity Check: Assess the purity of the recrystallized product by melting point analysis and TLC. If impurities are still present, a second recrystallization may be necessary.

Question 4: Can you provide a reliable starting protocol for the synthesis?

Answer: Certainly. The following protocol uses the in situ generation of performic acid, a robust method for achieving clean anti-dihydroxylation.[5][6] This approach combines epoxidation and hydrolysis into a single, efficient step.

Detailed Experimental Protocol: threo-Dihydroxylation via Performic Acid

ReagentMolar Eq.Purpose
Hexadec-9-enoic acid1.0Starting Material
Formic Acid (88-98%)~20-30Reagent & Solvent
Hydrogen Peroxide (30-35% aq.)2.0 - 2.5Oxidant
Diethyl Ether or THF-Co-solvent (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in a water bath, dissolve hexadec-9-enoic acid (1.0 eq) in formic acid (~20 eq).

  • Performic Acid Generation: Cool the solution to 15-20°C. Slowly add hydrogen peroxide (2.0 eq) dropwise via an addition funnel. The addition should be controlled to keep the internal temperature below 40°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate + 1% acetic acid mobile phase). The reaction is typically complete within 2-4 hours.[6]

  • Quenching & Solvent Removal: Once the starting material is consumed, cool the flask in an ice bath. Carefully add a saturated solution of sodium sulfite to quench any excess peroxide until bubbling ceases. Remove the formic acid and water under reduced pressure using a rotary evaporator.

  • Workup:

    • To cleave any formate esters formed during the reaction and potential estolides, add a 10% solution of NaOH or KOH in methanol/water (1:1) to the residue and stir for 1-2 hours at room temperature.

    • Remove the methanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 6N HCl. A white precipitate of the crude dihydroxy acid should form.

  • Isolation and Purification:

    • Collect the white solid by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product under vacuum.

    • Purify the crude solid by recrystallization from ethanol or aqueous acetone as described in the FAQ above.

This protocol provides a robust and highly stereoselective route to the desired threo-9,10-dihydroxyhexadecanoic acid.

References

Technical Support Center: Optimizing Yield in the Enzymatic Synthesis of Dihydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of dihydroxy fatty acids (DiHFAs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during experimental workflows. Our goal is to equip you with the knowledge to optimize your reaction yields and ensure the integrity of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues that can arise during the enzymatic synthesis of DiHFAs, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

One of the most common challenges is a lower-than-expected or complete absence of the desired DiHFA product. This can stem from several factors related to the enzyme, substrate, or reaction conditions.

Potential Cause 1: Enzyme Inactivity or Suboptimal Performance

  • Is the enzyme active and specific for your substrate? The chosen enzyme may have low intrinsic activity towards your specific polyunsaturated fatty acid (PUFA) substrate.

  • Has the enzyme been properly stored and handled? Improper storage temperatures or multiple freeze-thaw cycles can lead to denaturation and loss of activity.

Troubleshooting Steps:

  • Enzyme Activity Assay: Perform a positive control experiment using a substrate known to be efficiently converted by your enzyme.[1] This will confirm the general catalytic competence of your enzyme stock.

  • Enzyme Titration: Vary the enzyme concentration in the reaction to determine if product formation is enzyme-dependent.[1] An increase in product with higher enzyme concentration (up to a certain point) indicates the enzyme is a limiting factor.

  • Select an Appropriate Enzyme: Different enzymes exhibit varying substrate specificities. For example, lipoxygenases (LOXs) and cytochrome P450s (CYPs) are commonly used.[2][3] Microbial LOXs have been identified that can directly convert PUFAs into DiHFAs via double oxygenation.[2][4] Cytochrome P450s, on the other hand, often produce epoxy fatty acids which are then hydrolyzed to DiHFAs by epoxide hydrolases.[5][6]

Potential Cause 2: Substrate Quality and Availability

  • Is the substrate pure? Impurities in the fatty acid substrate can act as inhibitors.[1]

  • Is the substrate accessible to the enzyme? Poor solubility of long-chain fatty acids in aqueous buffers can limit the reaction rate.[1]

Troubleshooting Steps:

  • Substrate Purity Analysis: Verify the purity of your fatty acid substrate using techniques like NMR or mass spectrometry.

  • Improve Solubility: Ensure the substrate is fully dissolved. The use of a co-solvent like DMSO may be necessary, but its concentration should be optimized as high levels can inhibit the enzyme.[1]

Potential Cause 3: Suboptimal Reaction Conditions

  • Are the pH, temperature, and incubation time optimized? Every enzyme has an optimal range for these parameters.[7][8]

Troubleshooting Steps:

  • Systematic Optimization: Methodically vary the pH, temperature, and reaction time to find the optimal conditions for your specific enzyme-substrate pair.[9][10]

  • Time Course Analysis: Take aliquots at different time points to determine if the reaction is stalling prematurely, which could indicate product inhibition or degradation.[1]

Issue 2: Formation of Undesired Byproducts

The presence of significant amounts of byproducts, such as monohydroxy fatty acids or other isomers, can complicate purification and reduce the yield of the target DiHFA.

Potential Cause 1: Lack of Enzyme Regiospecificity or Stereoselectivity

  • Some enzymes may exhibit "leaky" activity, producing a mixture of products. For instance, a lipoxygenase might produce multiple positional isomers of hydroperoxy fatty acids, which are then reduced to a mixture of monohydroxy fatty acids.

Troubleshooting Steps:

  • Enzyme Engineering: Site-directed mutagenesis can be employed to alter the catalytic properties of an enzyme, enhancing its regiospecificity and stereoselectivity.[11][12]

  • Alternative Enzyme Selection: Explore different enzymes with known high selectivity for your desired reaction. For example, specific microbial lipoxygenases have been discovered that exhibit high double-oxygenating activity to produce DiHFAs directly.[2][4]

Potential Cause 2: Incomplete Reaction

  • If the reaction is a two-step process (e.g., epoxidation followed by hydrolysis), incomplete conversion in the first step will lead to a mixture of starting material, intermediate, and final product.

Troubleshooting Steps:

  • Optimize Reaction Time and Enzyme Concentration: Ensure sufficient time and catalyst are provided for the reaction to go to completion.

  • Sequential Reactions: Consider a stepwise approach where the first reaction is run to completion, the intermediate is purified, and then subjected to the second enzymatic step.

Issue 3: Product Degradation

The desired DiHFA product may be unstable under the reaction or workup conditions, leading to a loss of yield.

Potential Cause 1: Instability of Dihydroxy Fatty Acids

  • DiHFAs can be susceptible to oxidation or other degradation pathways, especially if they contain residual unsaturation.

Troubleshooting Steps:

  • Inert Atmosphere: Perform the reaction and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Antioxidants: Consider the addition of antioxidants to the reaction mixture, ensuring they do not interfere with enzyme activity.

  • Rapid Purification: Minimize the time between reaction completion and purification.

Potential Cause 2: Harsh Purification Conditions

  • The methods used to extract and purify the DiHFAs may be causing degradation.

Troubleshooting Steps:

  • Mild Purification Techniques: Employ gentle purification methods such as solid-phase extraction (SPE) or liquid chromatography under non-denaturing conditions.[13]

  • Avoid High Temperatures: During solvent evaporation or other steps, avoid excessive heat.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the enzymatic synthesis of DiHFAs.

Q1: What are the main enzymatic pathways for producing dihydroxy fatty acids?

There are two primary enzymatic routes for the synthesis of DiHFAs from polyunsaturated fatty acids:

  • The Lipoxygenase (LOX) Pathway: Certain lipoxygenases can catalyze the direct double dioxygenation of PUFAs to form DiHFAs.[2][4] This can be a highly efficient one-pot synthesis. Alternatively, a sequential reaction with two different LOXs can be employed.[2]

  • The Cytochrome P450 (CYP) and Epoxide Hydrolase (EH) Pathway: In this two-step pathway, a CYP450 enzyme first epoxidizes the fatty acid.[3][5] The resulting epoxy fatty acid is then hydrolyzed by a soluble epoxide hydrolase (sEH) to the corresponding diol (DiHFA).[5][6][14]

Q2: How do I choose the right enzyme for my synthesis?

The choice of enzyme depends on several factors:

  • Desired Product: The specific regio- and stereochemistry of the desired DiHFA will dictate the choice of enzyme. Different LOXs and CYPs have distinct specificities.

  • Substrate: The enzyme must be active on your chosen PUFA substrate (e.g., arachidonic acid, linoleic acid, DHA, EPA).[2][5]

  • Process Simplicity: A single enzyme with double-oxygenating activity offers a simpler process than a two-enzyme system.[2]

  • Availability and Cost: The commercial availability and cost of the enzyme are also practical considerations.

Q3: What are the key reaction parameters to optimize for maximizing yield?

To maximize the yield of your DiHFA synthesis, you should focus on optimizing the following parameters:

ParameterRationaleTypical Range (Starting Point)
pH Enzyme activity is highly dependent on pH, which affects the ionization state of amino acid residues in the active site.[7][8]6.5 - 8.5
Temperature Temperature affects the rate of reaction, but excessively high temperatures can lead to enzyme denaturation.[7][8]25 - 40 °C
Substrate Concentration Initially, increasing substrate concentration increases the reaction rate. However, at very high concentrations, substrate inhibition can occur, and solubility may become an issue.[8]10 - 500 µM
Enzyme Concentration Higher enzyme concentrations generally lead to faster reaction rates, but there is a point of diminishing returns.[7][8]0.1 - 10 µM
Reaction Time Sufficient time is needed for the reaction to reach completion. A time-course study is recommended.30 min - 24 h
Co-factors Some enzymes, like cytochrome P450s, require co-factors such as NADPH for activity.Varies by enzyme
Q4: How can I accurately quantify the yield of my dihydroxy fatty acid product?

Accurate quantification is crucial for determining the success of your synthesis. The most common and reliable method is liquid chromatography-mass spectrometry (LC-MS).[13][15]

General Workflow for LC-MS Quantification:

  • Extraction: After the reaction, the lipids are extracted from the aqueous phase, often using a solvent extraction method like the Bligh-Dyer method.[13]

  • Purification: Solid-phase extraction (SPE) is commonly used to clean up the sample and remove interfering substances.[13]

  • Derivatization (Optional): Derivatization can improve the chromatographic separation and detection sensitivity of the DiHFAs.[16][17]

  • LC-MS Analysis: The purified sample is injected into an LC-MS system. The DiHFA is separated from other components by the liquid chromatography column and then detected and quantified by the mass spectrometer.

  • Quantification: Quantification is typically achieved by comparing the peak area of the analyte to that of a stable-isotope labeled internal standard.[16]

Q5: What are some of the challenges in scaling up the enzymatic synthesis of DiHFAs?

Scaling up production from the lab bench to a larger scale presents several challenges:

  • Enzyme Cost and Stability: Enzymes can be expensive, and maintaining their stability in a large-scale reactor can be difficult. Immobilization of the enzyme on a solid support is one strategy to improve stability and facilitate reuse.

  • Substrate Solubility: The poor aqueous solubility of fatty acids is exacerbated at larger scales. This may require the use of co-solvents or specialized emulsion systems.[18]

  • Oxygen Mass Transfer: For oxygenase enzymes like LOXs and CYPs, ensuring adequate oxygen supply in a large reactor is critical.

  • Downstream Processing: Extracting and purifying large quantities of DiHFAs can be complex and costly.

Section 3: Visualizations and Protocols

Experimental Workflow: Enzymatic Synthesis and Analysis of DiHFAs

Enzymatic_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start PUFA Substrate (e.g., Arachidonic Acid) enzyme Enzyme Addition (e.g., Lipoxygenase) start->enzyme reaction Incubation (Optimized pH, Temp, Time) enzyme->reaction quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction spe Solid-Phase Extraction (SPE) extraction->spe lcms LC-MS/MS Analysis spe->lcms quant Quantification lcms->quant result Final Yield Determination quant->result

Caption: A generalized workflow for the enzymatic synthesis, purification, and analysis of dihydroxy fatty acids.

Key Enzymatic Pathways for DiHFA Synthesis

DHFASynthesisPathways cluster_lox Lipoxygenase (LOX) Pathway cluster_cyp_eh Cytochrome P450 / Epoxide Hydrolase Pathway PUFA Polyunsaturated Fatty Acid (PUFA) LOX Lipoxygenase (Double Oxygenation) PUFA->LOX CYP450 Cytochrome P450 (Epoxygenase) PUFA->CYP450 DiHFA_LOX Dihydroxy Fatty Acid (DiHFA) LOX->DiHFA_LOX Direct Conversion EpoxyFA Epoxy Fatty Acid CYP450->EpoxyFA Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EpoxyFA->sEH DiHFA_CYP Dihydroxy Fatty Acid (DiHFA) sEH->DiHFA_CYP Hydrolysis

Caption: The two primary enzymatic pathways for the synthesis of dihydroxy fatty acids from polyunsaturated fatty acids.

Protocol: General Procedure for Enzymatic Synthesis of DiHFAs

Note: This is a generalized protocol and must be optimized for your specific enzyme and substrate.

  • Substrate Preparation:

    • Prepare a stock solution of the polyunsaturated fatty acid (e.g., 10 mM in ethanol).

    • Ensure the final concentration of the organic solvent in the reaction buffer is low enough to not inhibit the enzyme (typically <1%).

  • Reaction Setup:

    • In a suitable reaction vessel, add the reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add the PUFA substrate to the desired final concentration (e.g., 100 µM).

    • If required, add any necessary co-factors (e.g., NADPH for CYP450s).

    • Pre-incubate the mixture at the optimal reaction temperature for 5 minutes.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the enzyme to its optimal final concentration.

    • Incubate the reaction at the optimal temperature with gentle agitation for the predetermined reaction time.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding a quenching solution (e.g., 2 volumes of cold methanol containing an internal standard).

    • Acidify the mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).

    • Extract the lipids with a suitable organic solvent (e.g., ethyl acetate or a chloroform:methanol mixture).

    • Evaporate the organic solvent under a stream of nitrogen.

  • Sample Preparation for Analysis:

    • Reconstitute the dried lipid extract in a small volume of the mobile phase used for LC-MS analysis.

    • If necessary, perform solid-phase extraction (SPE) for sample cleanup prior to LC-MS analysis.

References

Technical Support Center: Troubleshooting Low Yield in rel-(9R,10R)-9,10-Dihydroxyhexadecanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of rel-(9R,10R)-9,10-Dihydroxyhexadecanoic acid. This document is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in this specific synthesis. Our goal is to provide field-proven insights and actionable solutions grounded in established chemical principles.

Overview of the Synthesis: The Sharpless Asymmetric Dihydroxylation

The synthesis of this compound, a chiral vicinal diol, is most reliably achieved via the Sharpless Asymmetric Dihydroxylation (SAD) of a C16 alkene precursor, typically a derivative of palmitoleic acid (cis-9-hexadecenoic acid). This powerful reaction employs a catalytic amount of a high-oxidation-state osmium species, which is regenerated by a stoichiometric co-oxidant.[1] Enantioselectivity is induced by a chiral ligand derived from cinchona alkaloids.[2][3]

The key components for achieving the desired (9R,10R) stereochemistry are:

  • Osmium Catalyst : Osmium tetroxide (OsO₄) or Potassium Osmate (K₂OsO₂(OH)₄).[4][5]

  • Chiral Ligand : A dihydroquinidine (DHQD) based ligand, typically (DHQD)₂PHAL. This is available in the commercial premixed reagent AD-mix-β.[1][3]

  • Co-oxidant : Potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO).[3][6]

  • Solvent System : Typically a biphasic system like tert-butanol/water.

  • Additive : Methanesulfonamide (CH₃SO₂NH₂) is often used to accelerate the hydrolysis of the osmate ester intermediate, which can improve reaction rates and enantioselectivity, especially for non-terminal alkenes.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is significantly lower than reported values. What are the primary areas to investigate?

Low yield is a multifaceted problem that can stem from three main stages: the reaction itself, the workup procedure, or final purification.

Primary Causes & Solutions:

  • Incomplete Reaction: Significant starting material remains. This is the most common issue and is addressed in detail in Q2.

  • Product Degradation: The desired diol can be over-oxidized. If the reaction is run for too long or at elevated temperatures, the osmium catalyst can cleave the C-C bond of the newly formed diol, leading to aldehyde or carboxylic acid byproducts.[5]

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly. Avoid excessive reaction times and temperatures.

  • Poor Recovery During Workup/Purification: The diol is highly polar and can be lost during aqueous workup or adhere irreversibly to silica gel.

    • Solution: During liquid-liquid extraction, saturate the aqueous layer with NaCl to reduce the solubility of the diol and improve extraction into the organic phase. Use a more polar solvent system for extraction, such as 3-5 cycles with ethyl acetate. For chromatography, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like Florisil or reversed-phase silica.[7]

Q2: My TLC analysis shows a significant amount of unreacted starting alkene. How can I drive the reaction to completion?

Failure to achieve full conversion is typically a problem with one or more of the catalytic cycle components.

Troubleshooting Incomplete Conversion:

Potential CauseScientific Rationale & Recommended Action
Inactive Co-oxidant The co-oxidant (K₃Fe(CN)₆ or NMO) is responsible for regenerating the active Os(VIII) species from the Os(VI) state.[6] If it is old, hydrated (in the case of NMO), or impure, the catalytic cycle will halt. Action: Use a freshly opened bottle of NMO or K₃Fe(CN)₆. Ensure NMO is anhydrous if the procedure specifies.
Degraded Osmium Catalyst Osmium tetroxide is volatile and highly toxic. Potassium osmate is more stable but can degrade over time.[4][5] Action: Use a fresh source of potassium osmate dihydrate. If using an OsO₄ solution, ensure it has been stored properly and is not discolored.
Insufficiently Basic pH The Sharpless AD reaction proceeds more rapidly under slightly basic conditions (pH ~11-12).[6] Potassium carbonate is added as a buffer to maintain this optimal pH. Action: Ensure the correct amount of K₂CO₃ is added and that it dissolves properly in the aqueous phase. Check the pH of the aqueous phase before adding the organic components.
Low Reaction Temperature While the reaction is often run at 0 °C to maximize enantioselectivity, some less reactive substrates require room temperature to proceed at a reasonable rate. Action: If the reaction is stalled at 0 °C after several hours, allow it to slowly warm to room temperature and continue monitoring by TLC.
Poor Mixing This is a biphasic reaction. Vigorous stirring is essential to create a large surface area between the aqueous phase (containing the oxidant and base) and the organic phase (containing the substrate and catalyst-ligand complex) for efficient mass transfer. Action: Use an overhead mechanical stirrer for larger-scale reactions. For smaller scales, ensure the magnetic stir bar is providing vigorous agitation.
Q3: The reaction turned dark brown or black, and the workup yielded a complex mixture of products. What likely caused this?

A dark brown or black coloration often indicates the precipitation of reduced osmium species (e.g., OsO₂), signifying a complete breakdown of the catalytic cycle.

This typically occurs when the re-oxidation of Os(VI) to Os(VIII) fails. The Os(VI) species can then disproportionate or be reduced further, leading to inactive osmium oxides. The most common cause is a depleted or inactive co-oxidant.[8]

Solution: Stop the reaction. The run is likely unsalvageable. For future attempts, meticulously check the quality and quantity of the co-oxidant (K₃Fe(CN)₆ or NMO) and ensure all reagents are added in the correct order as per the protocol.

Q4: I'm observing low enantioselectivity (low ee) in addition to low yield. Are these problems connected?

Yes, low yield and low enantioselectivity are often linked through a competing, non-selective reaction pathway known as the "second cycle".[9]

  • First (Asymmetric) Cycle: The OsO₄ is complexed with the chiral ligand, leading to a rapid, enantioselective dihydroxylation.

  • Second (Non-Asymmetric) Cycle: If the hydrolysis of the osmate ester intermediate from the first cycle is slow, the un-complexed (and non-chiral) OsO₄ can directly react with the alkene. This pathway is much slower but produces a racemic mixture of the diol.[6][8]

This second cycle competes for the starting material, consuming it to form an unwanted racemic product, thereby lowering the yield of the desired enantiomer and reducing the overall enantiomeric excess.

Solutions to Suppress the Second Cycle:

  • Use Methanesulfonamide (MsNH₂): This additive has been shown to accelerate the rate-limiting hydrolysis step, ensuring the rapid release of the diol and the osmium catalyst, keeping the reaction primarily in the fast, asymmetric first cycle.[3]

  • Use K₃Fe(CN)₆ as the Oxidant: The ferricyanide-based system is generally considered superior for suppressing the second cycle compared to NMO, leading to higher enantioselectivities.[9]

  • Avoid High Substrate Concentration: Keeping the alkene concentration low can disfavor the slower, second-order background reaction.[6]

Visual Troubleshooting and Reaction Guides

Troubleshooting Workflow

The following diagram provides a logical path for diagnosing the root cause of low yield.

TroubleshootingWorkflow start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC/LCMS start->check_tlc sub_present Significant Starting Material Remains? check_tlc->sub_present incomplete_path Incomplete Reaction Path sub_present->incomplete_path Yes degradation_path Degradation/Side-Reaction Path sub_present->degradation_path No check_oxidant Check Co-Oxidant (Age, Purity) incomplete_path->check_oxidant check_color Reaction Color? (Dark Brown/Black?) degradation_path->check_color check_catalyst Check Catalyst (Source, Handling) check_oxidant->check_catalyst check_conditions Check Conditions (pH, Temp, Stirring) check_catalyst->check_conditions check_workup Review Workup/Purification (Emulsions, Polarity) check_color->check_workup No catalyst_death Catalyst Decomposition (Check Co-Oxidant!) check_color->catalyst_death Yes

Caption: A step-by-step workflow for diagnosing low-yield issues.

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

This diagram illustrates the key steps in the catalytic process.

CatalyticCycle cluster_main Primary Catalytic Cycle (Asymmetric) cluster_second Second Cycle (Racemic) os_vi Os(VI) Species os_viii_ligand Os(VIII)-Ligand Complex os_vi->os_viii_ligand Re-oxidation (K₃Fe(CN)₆) cycloaddition [3+2] Cycloaddition with Alkene os_viii_ligand->cycloaddition os_viii_no_ligand Os(VIII) (No Ligand) os_viii_ligand->os_viii_no_ligand Ligand Dissociation (Slow Step) osmate_ester Chiral Osmate Ester cycloaddition->osmate_ester hydrolysis Hydrolysis (H₂O, MsNH₂) osmate_ester->hydrolysis hydrolysis->os_vi Releases Diol Product racemic_diol Racemic Diol os_viii_no_ligand->racemic_diol Slow, Non-selective Reaction

Caption: The desired asymmetric cycle vs. the competing racemic cycle.

Detailed Experimental Protocols

The following protocols provide a robust starting point for the synthesis and purification.

Protocol 1: Synthesis of this compound Methyl Ester

This protocol is adapted from standard Sharpless Asymmetric Dihydroxylation procedures.[3][6][10]

Materials:

  • Methyl cis-9-hexadecenoate (1.0 eq)

  • AD-mix-β (1.4 g per mmol of substrate)

  • Methanesulfonamide (MsNH₂) (1.0 eq)

  • tert-Butanol (5 mL per mmol of substrate)

  • Water (5 mL per mmol of substrate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol and water (1:1 ratio).

  • Add the AD-mix-β powder and methanesulfonamide to the solvent mixture. Stir vigorously until the majority of the solids have dissolved, resulting in a bright orange, slightly hazy mixture.

  • Cool the flask to 0 °C in an ice-water bath. Continue stirring for 10-15 minutes.

  • Add the methyl cis-9-hexadecenoate substrate to the cold, stirring mixture. If the substrate is a solid, dissolve it in a minimal amount of tert-butanol before addition.

  • Maintain vigorous stirring at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC), checking for the consumption of the starting alkene. The reaction is typically complete within 6-24 hours. The color may fade from bright orange to a lighter yellow-orange.

Protocol 2: Reaction Workup and Purification

Materials:

  • Sodium sulfite (Na₂SO₃) or Sodium metabisulfite (Na₂S₂O₅)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Quenching: Once the reaction is complete by TLC, add solid sodium sulfite (approx. 1.5 g per mmol of substrate) to the reaction mixture while it is still cold. Continue stirring and allow the mixture to warm to room temperature. Stir for at least 1 hour. The color should change from orange/yellow to a pale or milky white/grey suspension. This step reduces any remaining Os(VIII) and Os(VI) species.

  • Extraction: Add ethyl acetate to the flask and stir for 10 minutes. Transfer the mixture to a separatory funnel. The layers may be difficult to separate. Add brine to help break any emulsions.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine all organic layers. Wash the combined organic phase with 1 M KOH to remove the ligand, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude methyl ester by flash column chromatography on silica gel. A gradient elution system, such as 20% to 50% ethyl acetate in hexanes, is typically effective.

  • Hydrolysis (Optional): If the free acid is desired, the purified methyl ester can be saponified using standard conditions (e.g., LiOH or KOH in a MeOH/H₂O mixture) followed by acidic workup.

References

Technical Support Center: Overcoming Peak Tailing in HPLC of Polar Lipids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of polar lipids. Here, we will move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable troubleshooting protocols.

Troubleshooting Guide: Diagnosing and Resolving Peak Tailing

This section addresses the most frequent questions our application scientists receive regarding asymmetric peaks in polar lipid analysis. We will explore the root causes and provide systematic solutions.

Q1: Why are my polar lipid peaks tailing? I thought I had a good separation method.

Peak tailing, where a peak's asymmetry factor (As) is greater than 1.2, is a sign that a single, uniform retention mechanism is not occurring.[1] For polar lipids, which often contain phosphate, amine, or multiple hydroxyl groups, the primary cause is unwanted secondary interactions with the stationary phase.[1][2]

Here are the most common culprits:

  • Secondary Silanol Interactions: This is the most prevalent cause in reversed-phase chromatography. Standard silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface.[3][4] At mobile phase pH levels above approximately 3, these silanols become deprotonated (Si-O-), creating negatively charged sites.[5][6] Polar lipids with positively charged moieties (like the choline group in phosphatidylcholine) can then interact with these sites via a strong ion-exchange mechanism, in addition to the intended hydrophobic interaction with the C18 chains. This dual-retention mechanism means some analyte molecules are held back longer, resulting in a "tail".[1][7]

  • Column Overload: Injecting too much sample, either in terms of mass or volume, can saturate the active sites on the stationary phase.[2][8] This leads to a portion of the analyte eluting as expected, while the excess "bleeds" off the column slowly, causing tailing.[8]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (i.e., less polar in reversed-phase) than your initial mobile phase, it can cause the analyte band to spread at the column inlet, leading to distorted peaks.[2][9][10][11]

  • Column Contamination and Degradation: Over time, columns can accumulate strongly retained matrix components at the inlet frit or within the packing bed.[2] This can create alternative interaction sites or disrupt the flow path. Similarly, operating at a high pH can cause the silica itself to dissolve, leading to a void at the column inlet.[12]

  • Extra-Column Effects: Peak distortion can originate from the HPLC system itself. Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector create "dead volume" where the analyte band can broaden before or after separation.[2][13]

Q2: How can I systematically diagnose the cause of my peak tailing?

A logical, step-by-step approach is crucial to avoid wasting time and resources. The following workflow helps isolate the problem efficiently.

Troubleshooting_Workflow start Peak Tailing Observed (As > 1.2) check_all_peaks Are ALL peaks tailing or just polar lipids? start->check_all_peaks all_tail ALL Peaks Tailing check_all_peaks->all_tail All some_tail Only Polar Lipids Tailing check_all_peaks->some_tail Some check_system Investigate System & General Issues all_tail->check_system test_overload 1. Test for Overload: Dilute sample 10x. Inject smaller volume. check_system->test_overload overload_improves Shape Improves? test_overload->overload_improves overload_yes Mass/Volume Overload. Reduce sample load. overload_improves->overload_yes Yes check_dead_volume 2. Check for Dead Volume: Inspect fittings. Use appropriate tubing. overload_improves->check_dead_volume No check_column_health 3. Check Column Health: Replace column. If fixed, old column is damaged/voided. check_dead_volume->check_column_health check_chemical Investigate Chemical Interactions some_tail->check_chemical test_ph 1. Modify Mobile Phase pH: Lower pH to < 3 with 0.1% Formic Acid. check_chemical->test_ph ph_improves Shape Improves? test_ph->ph_improves ph_yes Silanol Interactions Confirmed. Optimize pH or use additives. ph_improves->ph_yes Yes test_additive 2. Add Competing Base: Add 5-20 mM Triethylamine (TEA) to neutral pH mobile phase. ph_improves->test_additive No additive_improves Shape Improves? test_additive->additive_improves additive_yes Silanol Interactions Confirmed. Optimize additive or change column. additive_improves->additive_yes Yes test_solvent 3. Check Sample Solvent: Reconstitute sample in initial mobile phase. additive_improves->test_solvent No solvent_improves Shape Improves? test_solvent->solvent_improves solvent_yes Solvent Mismatch. Always use mobile phase as diluent. solvent_improves->solvent_yes Yes

Caption: Systematic workflow for troubleshooting peak tailing.

Q3: What are the most effective mobile phase modifications to reduce tailing for polar lipids?

Mobile phase optimization is the fastest and most common way to mitigate peak tailing caused by silanol interactions. The goal is to suppress the ionization of either the silanol groups or the analyte, or to competitively block the silanol sites.

  • Lowering Mobile Phase pH: By operating at a pH below 3 (e.g., using 0.1% formic acid), you ensure the vast majority of silanol groups are protonated (Si-OH) and therefore neutral.[1][14] This prevents the strong ionic interaction with basic analytes, dramatically improving peak shape.[1] Caution: Standard silica columns can hydrolyze below pH 2.5; always use a column specifically designed for low-pH stability.[12][13]

  • Adding a Competing Base: For methods that must run at a neutral or higher pH, adding a "silanol blocker" like triethylamine (TEA) can be effective.[3][13] TEA, a small basic molecule, will preferentially interact with the active silanol sites, effectively shielding them from your polar lipid analytes.[15]

  • Increasing Buffer Strength: At neutral pH, increasing the concentration of a buffer (e.g., phosphate from 10 mM to 25 mM) can improve peak shape.[13] The higher ionic strength of the mobile phase can help mask the charged silanol sites, reducing secondary interactions.[13]

Additive Mechanism of Action Typical Concentration Considerations
Formic Acid / Acetic Acid Suppresses silanol ionization by lowering mobile phase pH.[14][16]0.1% (v/v)Highly effective for basic/ionizable lipids. Requires a low-pH stable column. MS-friendly.[13]
Triethylamine (TEA) Acts as a competing base, blocking active silanol sites.[13][15]5-25 mMEffective at neutral pH. Not MS-friendly (ion suppression). Can shorten column lifetime.[15]
Phosphate / Acetate Buffers Controls pH and increases ionic strength to mask silanol interactions.[13]10-50 mMEffective for pH control. Phosphate is not MS-friendly and can precipitate in high organic.[15][17]
Ammonium Formate / Acetate Provides buffering capacity and is MS-friendly.5-20 mMGood general-purpose buffer for LC-MS applications to improve peak shape and reproducibility.[13]
Q4: My mobile phase adjustments aren't enough. When should I consider a different HPLC column?

If mobile phase optimization fails to resolve tailing, the column chemistry itself is the next logical target. Modern advancements in column technology offer excellent solutions.

  • Use a High-Purity, End-Capped Column: Older "Type A" silica columns contained significant metal impurities that increased silanol activity.[14][18] Modern "Type B" silica is much purer and exhibits less tailing.[14] Furthermore, ensure you are using an end-capped column. End-capping is a process where residual silanols are chemically bonded with a small, non-polar group (like trimethylsilyl), making them inert and inaccessible to polar analytes.[1][4][19]

  • Consider Columns with Alternative Stationary Phases:

    • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain. This makes the stationary phase more resistant to dewetting in highly aqueous mobile phases and can shield analytes from underlying silanols.

    • Hybrid Silica Columns: These columns are made from a hybrid of silica and organosiloxane materials. They offer a wider usable pH range and reduced silanol activity, making them robust choices for challenging separations of polar compounds.[14][19]

    • HILIC Columns: For very polar lipids that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a high-organic mobile phase.[20][21][22] Retention is based on partitioning into a water-enriched layer on the stationary phase surface, which is a highly effective mechanism for polar compounds.[22]

Frequently Asked Questions (FAQs)

  • Q: My peak tailing gets progressively worse throughout a long analytical sequence. What is happening?

    • A: This often points to column contamination or degradation. Strongly retained matrix components from your samples may be accumulating at the head of the column, creating new active sites for secondary interactions. It could also indicate that your mobile phase is slowly stripping the stationary phase, exposing more silanols. Try incorporating a column wash step with a strong solvent in your sequence or using a guard column to protect your analytical column.[13]

  • Q: I tried adding Triethylamine (TEA) but my peak shape didn't improve. What should I try next?

    • A: First, ensure the TEA concentration and mobile phase pH are appropriate. If it still doesn't work, TEA may not be the right competing base for your specific analytes. The next logical step is to try lowering the mobile phase pH with an acid like formic acid (if your column is stable at low pH). If that fails, the issue may be too severe for mobile phase additives alone, and you should investigate a modern, high-purity, end-capped column or an alternative stationary phase like HILIC.[14][23]

  • Q: Can my sample preparation cause peak tailing?

    • A: Absolutely. The most common issue is dissolving your sample in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile for a reversed-phase method starting at 95% water).[11][24] This causes poor peak shape, often manifesting as fronting or splitting, but can also contribute to tailing.[9] As a rule of thumb, always try to dissolve your sample in the initial mobile phase composition.[16][24]

Experimental Protocol: Diagnosing and Mitigating Silanol Interactions

This protocol provides a step-by-step method to confirm if secondary silanol interactions are the cause of peak tailing for a polar lipid analyte (e.g., lysophosphatidylcholine) in a reversed-phase system.

Objective: To systematically improve the peak shape of a tailing polar lipid.

Materials:

  • HPLC system with UV or Mass Spectrometer detector

  • C18 column (preferably an older, Type A or lightly end-capped column to make the effect more pronounced for this diagnostic test)

  • Analytes: A neutral marker (e.g., Toluene) and your polar lipid standard.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Additives: Formic Acid (FA), Triethylamine (TEA)

Procedure:

  • Establish a Baseline:

    • Prepare a mobile phase of 50:50 Acetonitrile:Water.

    • Dissolve your neutral marker and polar lipid standard in the mobile phase.

    • Inject the sample and record the chromatogram. Note the retention time and calculate the asymmetry factor (As) for the polar lipid peak. The neutral marker should be symmetrical.

  • Test 1: Low pH Modification

    • Prepare a new mobile phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH will be ~2.7).

    • Equilibrate the column with this new mobile phase for at least 10 column volumes.

    • Inject the same sample.

    • Analysis: Compare the chromatogram to the baseline. A significant improvement in the polar lipid's peak symmetry (As approaching 1.0) strongly indicates that silanol interactions were the root cause.[1]

  • Test 2: Competing Base Modification (if low pH is not desired or ineffective)

    • Flush the column thoroughly to remove the acidic mobile phase and re-equilibrate with the baseline 50:50 Acetonitrile:Water.

    • Prepare a new mobile phase: 50:50 Acetonitrile:Water containing 20 mM TEA. Adjust pH to 7.0 if necessary.

    • Equilibrate the column thoroughly.

    • Inject the same sample.

    • Analysis: Compare the chromatogram to the baseline. An improvement in peak shape confirms that blocking the silanol sites is an effective strategy for your analyte.[15]

References

Technical Support Center: Optimizing Derivatization of Hydroxylated Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of hydroxylated fatty acids (HFAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing these molecules for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS). Hydroxylated fatty acids are crucial biomarkers and signaling molecules, but their polar nature, stemming from the presence of both carboxyl and hydroxyl functional groups, makes them non-volatile and thus challenging to analyze directly by GC-MS.[1][2] Derivatization is a critical step to increase their volatility and thermal stability.[2][3][4]

This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your experimental workflow.

I. Foundational Knowledge: Why Derivatize Hydroxylated Fatty Acids?

The primary goal of derivatization is to replace the active hydrogens on the carboxyl and hydroxyl groups with less polar, more stable moieties.[5] This transformation is essential for several reasons:

  • Increased Volatility: By masking the polar functional groups, the intermolecular forces (like hydrogen bonding) are significantly reduced, allowing the HFA derivatives to vaporize at temperatures compatible with GC analysis without thermal degradation.[2]

  • Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and better separation of isomers.[4]

  • Enhanced Sensitivity: Certain derivatizing agents can improve the ionization efficiency of the analytes in the mass spectrometer, leading to better detection limits.[4]

  • Structural Elucidation: The fragmentation patterns of the derivatives in the mass spectrometer can provide valuable information about the original structure of the HFA, including the position of the hydroxyl group.[6][7]

II. Troubleshooting Common Derivatization Issues

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

FAQ 1: My chromatogram shows broad, tailing peaks, or no peaks at all for my hydroxylated fatty acids. What's the likely cause?

Answer: This is a classic symptom of incomplete or failed derivatization. The polar, underivatized or partially derivatized HFAs will interact strongly with the GC column, leading to poor chromatography or complete retention.

Troubleshooting Steps:

  • Evaluate Your Reagents and Solvents:

    • Anhydrous Conditions are Crucial: Silylating reagents, the most common choice for derivatizing hydroxyl groups, are extremely sensitive to moisture.[2][8] Water in your sample, solvents, or even from atmospheric humidity can react with the derivatizing agent, reducing its effectiveness and leading to incomplete reactions.[2][3]

      • Action: Ensure all glassware is oven-dried. Use freshly opened, anhydrous solvents. Purge reaction vials with an inert gas like nitrogen or argon before adding reagents.[9]

    • Reagent Quality and Age: Derivatizing reagents can degrade over time, especially if not stored properly.[9][10]

      • Action: Use fresh reagents whenever possible. Store them according to the manufacturer's instructions, typically in a desiccator or under an inert atmosphere.

  • Optimize Reaction Conditions:

    • Time and Temperature: Derivatization reactions are not always instantaneous. Sterically hindered hydroxyl groups may require longer reaction times or higher temperatures to react completely.[3]

      • Action: Consult the literature for recommended conditions for your specific HFAs and derivatizing agent. If you suspect incomplete derivatization, try increasing the reaction time or temperature incrementally. For example, a common starting point for silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is 60°C for 30-60 minutes.[3][4]

    • Reagent Stoichiometry: An insufficient amount of derivatizing reagent will result in an incomplete reaction.[9][10]

      • Action: A significant molar excess of the derivatizing agent is generally recommended to drive the reaction to completion.[9] A common rule of thumb is to use at least a 2:1 molar ratio of the silylating reagent to the total number of active hydrogens in your sample.[3]

  • Consider a Two-Step Derivatization: For molecules with both carboxyl and hydroxyl groups, a two-step approach is often more effective.

    • Step 1: Esterification of the Carboxyl Group: Convert the carboxylic acid to a methyl ester (Fatty Acid Methyl Ester or FAME). This is typically done using an acid-catalyzed reaction with methanol, such as with Boron Trifluoride-Methanol (BF3-Methanol) or methanolic HCl.[11][12]

    • Step 2: Silylation of the Hydroxyl Group: After forming the FAME, the hydroxyl group can be derivatized, for example, by converting it to a trimethylsilyl (TMS) ether using a silylating agent like BSTFA.[6]

    Why this is better: Attempting to derivatize both groups simultaneously with a strong silylating agent can sometimes be inefficient for the carboxyl group. Separating the reactions allows for optimization of each step.

G

FAQ 2: I am seeing multiple peaks for a single hydroxylated fatty acid standard. What could be the cause?

Answer: This can be due to a few factors, including the formation of multiple derivative species, isomerization, or the presence of byproducts.

Troubleshooting Steps:

  • Incomplete Derivatization of Polyhydroxylated FAs: If your fatty acid has more than one hydroxyl group, you might be seeing a mixture of partially and fully derivatized products.

    • Action: Increase the molar excess of your silylating reagent and/or extend the reaction time and temperature to ensure all hydroxyl groups are derivatized.

  • Tautomerization of Keto-Acids: If your analyte is a keto-acid, it can exist in equilibrium with its enol tautomer. Derivatization can "lock" both forms, leading to two distinct peaks.[5]

    • Action: A common strategy is to first perform a methoximation reaction using methoxyamine hydrochloride. This reaction specifically targets the keto group, forming a stable methoxime derivative and preventing tautomerization before proceeding with silylation of the other functional groups.[5][13][14]

  • Side Reactions with Reagents: Some derivatization reagents can cause side reactions. For example, using high concentrations of BF3-Methanol has been reported to cause the formation of methoxy artifacts by addition across double bonds in unsaturated fatty acids.[15]

    • Action: Carefully review the literature for known side reactions of your chosen reagents. Consider milder derivatization methods if you suspect artifact formation.

FAQ 3: My silyl ether derivatives seem to be unstable, and I'm losing signal over time. How can I improve their stability?

Answer: Trimethylsilyl (TMS) derivatives are known to be susceptible to hydrolysis, especially in the presence of trace amounts of water or acidic/basic contaminants.[8]

Troubleshooting Steps:

  • Immediate Analysis: Analyze your derivatized samples as soon as possible.[9] If you have a large batch of samples, consider using an autosampler with an online derivatization protocol to minimize the time between derivatization and injection.[16]

  • Proper Storage: If short-term storage is unavoidable, store the derivatized samples in tightly sealed vials under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 4°C).[9][14]

  • Use More Stable Silylating Reagents: For applications requiring higher stability, consider using bulkier silylating reagents that form more robust derivatives. For example, tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable to hydrolysis than TMS ethers.[7] Reagents like N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to form these derivatives.

Derivatizing GroupReagent ExampleRelative StabilityKey Feature
Trimethylsilyl (TMS)BSTFA, MSTFALowerMost common, highly volatile derivatives.[3][5]
tert-Butyldimethylsilyl (TBDMS)MTBSTFAHigherMore stable to hydrolysis, useful for complex sample matrices.[7]

III. Recommended Protocols

Here are detailed, step-by-step methodologies for common derivatization workflows.

Protocol 1: Two-Step Esterification and Silylation for General HFAs

This is a robust method suitable for a wide range of hydroxylated fatty acids.

Materials:

  • Dried lipid extract or HFA standard

  • Boron trifluoride in methanol (14% BF3-MeOH)

  • Anhydrous hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • GC vials with PTFE-lined caps

Procedure:

  • Esterification:

    • Place your dried sample (typically 1-10 mg) in a screw-cap glass tube.

    • Add 1 mL of 14% BF3-MeOH solution.

    • Flush the tube with nitrogen, cap tightly, and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Wash the hexane layer with 1 mL of saturated sodium chloride solution to remove any remaining catalyst.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

    • Transfer the dried extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Silylation:

    • To the dried hydroxylated FAME residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

    • Flush with nitrogen, cap tightly, and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

G

IV. Concluding Remarks

Successful derivatization of hydroxylated fatty acids is a cornerstone of their accurate analysis by GC-MS. While the procedures can be sensitive, a systematic approach to troubleshooting, grounded in an understanding of the underlying chemistry, will enable you to overcome common challenges. Always prioritize anhydrous conditions, use high-quality reagents, and optimize your reaction parameters for the specific analytes you are studying. This guide serves as a starting point, and further refinement of these protocols may be necessary based on your specific experimental context and instrumentation.

V. References

  • López-Zavala, A. A., et al. (2010). Improving fatty acid methyl ester production yield in a lipase-catalyzed process using waste frying oils as feedstock. Journal of Bioscience and Bioengineering, 109(5), 488-492. --INVALID-LINK--

  • Waters Corporation. (n.d.). What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? - WKB117475. Waters Knowledge Base. --INVALID-LINK--

  • Haas, M. J., et al. (2000). Simple, high-efficiency synthesis of fatty acid methyl esters from soapstock. Journal of the American Oil Chemists' Society, 77(4), 373-379. --INVALID-LINK--

  • Poole, C. F. (2015). Alkylsilyl derivatives for gas chromatography. In Derivatization for Gas Chromatography (pp. 1-46). Elsevier. --INVALID-LINK--

  • Mantzourani, C., & Kokotou, M. G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5894. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). --INVALID-LINK--

  • Kindt, M., et al. (2013). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 3(3), 694-713. --INVALID-LINK--

  • Psychogios, N., et al. (2011). Investigation of the derivatization conditions for GC–MS metabolomics of biological samples. Analytical Chemistry, 83(19), 7593-7600. --INVALID-LINK--

  • Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. --INVALID-LINK--

  • Shay, D. E., & Merrill, A. H. (1990). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 31(4), 770-774. --INVALID-LINK--

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. --INVALID-LINK--

  • Waters Corporation. (2012). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting Derivatization Reactions for Fatty Alcohols. --INVALID-LINK--

  • Thermo Fisher Scientific. (2017). Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. --INVALID-LINK--

  • Li, M., et al. (2020). Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(5), 158641. --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Derivatization Methods for 3-Hydroxy Fatty Acids. --INVALID-LINK--

  • Rosenfeld, J. M. (2003). Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. Analytica Chimica Acta, 465(1-2), 9-25. --INVALID-LINK--

  • Cyberlipid Center. (n.d.). FA derivatization before GLC. --INVALID-LINK--

  • Song, J., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1367-1379. --INVALID-LINK--

  • Restek. (n.d.). GC Derivatization. --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Analysis of Derivatization Agents for Fatty Acid Analysis. --INVALID-LINK--

  • Eiceman, G. A., & Karasek, F. W. (1990). Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers. Journal of Chromatography B: Biomedical Sciences and Applications, 536(1-2), 147-160. --INVALID-LINK--

  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. --INVALID-LINK--

  • Cruz-Maldonado, D., et al. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry, 2014, 878254. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Poor Resolution of Fatty Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_technical_support_center> <_core_directive_autonomy> <_scientific_integrity_logic_e-e-a-t> <_visualization_formatting>

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of fatty acid stereoisomers. The separation of enantiomers and diastereomers is often a significant analytical hurdle due to their identical chemical compositions and similar physicochemical properties.[1][2] This resource provides in-depth, experience-based solutions to common problems in a direct question-and-answer format, focusing on the underlying principles to empower you to make informed decisions in your method development.

Frequently Asked Questions (FAQs)

Q1: Why are my fatty acid enantiomers completely co-eluting or showing only partial separation?

This is the most common and fundamental challenge. Poor resolution is a direct indication that the chiral recognition mechanism between your analytes and the stationary phase is insufficient.

Root Causes & Immediate Actions:

  • Incorrect Chiral Stationary Phase (CSP) Selection: The "three-point interaction" model is a foundational concept in chiral separations, suggesting that effective discrimination requires at least three simultaneous points of interaction (e.g., hydrogen bonds, steric hindrance, π-π interactions) between the analyte and the CSP.[3] If your chosen CSP cannot establish these differential interactions with the fatty acid enantiomers, resolution will fail.

    • Action: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are the most widely used and versatile CSPs for a broad range of chiral compounds, including fatty acid derivatives.[4] Cyclodextrin-based or Pirkle-type columns may also be effective depending on the analyte's structure.

  • Inappropriate Mobile Phase: The mobile phase composition directly modulates the interactions between the analyte and the CSP. An unsuitable mobile phase can suppress the necessary chiral recognition interactions.

    • Action (Normal Phase HPLC): Begin with a simple mobile phase, such as hexane/isopropanol. Systematically vary the alcohol content (e.g., 90:10, 80:20). Alcohols with different polarities (e.g., ethanol vs. isopropanol) can significantly alter selectivity.[5]

    • Action (SFC): In Supercritical Fluid Chromatography (SFC), the choice of co-solvent (modifier) is critical.[6] Methanol and ethanol are common starting points. The low viscosity and high diffusivity of supercritical CO2 often lead to higher efficiency and faster separations compared to HPLC.[7][8]

  • Analyte is in the Wrong Form: The native carboxyl group of a fatty acid is highly polar and can lead to strong, non-selective interactions with the column, causing peak tailing and poor resolution.

    • Action: Derivatization is almost always necessary. Converting the fatty acid to a less polar ester, typically a Fatty Acid Methyl Ester (FAME), neutralizes the carboxyl group.[9][10] This allows the subtle stereochemical differences to become the primary drivers of the separation. For some fatty acids, creating amide derivatives may also be effective.[11]

Deep Dive Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter after initial method setup.

Guide 1: Optimizing the Chiral Stationary Phase (CSP) and Mobile Phase

Q2: I have some separation, but the resolution (Rs) is less than 1.5. How can I improve it?

Achieving baseline resolution (Rs ≥ 1.5) is critical for accurate quantification. If you have partial separation, you are on the right track, and fine-tuning your method will likely yield success.

Troubleshooting Steps:

  • Mobile Phase Modifier/Additive Optimization: For ionizable compounds like fatty acids (even as esters, trace hydrolysis can occur), small amounts of an acidic or basic modifier in the mobile phase can dramatically improve peak shape and resolution.[12][13]

    • For Acidic Analytes: Add a small concentration (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.[12] This ensures the analyte is in a consistent, non-ionized state, promoting more uniform interactions with the CSP.

    • For Basic Analytes (or when using certain columns): A basic additive like diethylamine (DEA) may be required.[12]

    • Causality: These modifiers suppress unwanted ionic interactions between the analyte and residual active sites on the silica support of the CSP, thereby sharpening peaks and often enhancing the specific chiral interactions that lead to separation.

  • Temperature Optimization: Column temperature is a powerful yet often overlooked parameter for optimizing selectivity (α).

    • Action: Analyze your sample at three different temperatures (e.g., 15°C, 25°C, and 40°C).

    • Causality: Chiral separations are thermodynamically driven. A change in temperature alters the Gibbs free energy (ΔG) of the analyte-CSP interaction. Lowering the temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes formed on the stationary phase, although it will also increase retention time and pressure.

  • Flow Rate Adjustment: While flow rate primarily affects efficiency (N) rather than selectivity (α), a suboptimal flow rate can compromise the resolution you've achieved.

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min). This increases the time the analytes spend interacting with the CSP, which can sometimes improve the separation of narrowly eluting peaks.

start Initial Condition: Partial Separation (Rs < 1.5) mod_screen Screen Mobile Phase Modifiers (0.1% Acid vs. 0.1% Base) start->mod_screen temp_opt Optimize Temperature (Test at 15°C, 25°C, 40°C) mod_screen->temp_opt Improved peak shape? fail Re-evaluate CSP or Derivatization mod_screen->fail No improvement flow_opt Adjust Flow Rate (e.g., decrease by 25%) temp_opt->flow_opt Selectivity improved? temp_opt->fail No improvement success Baseline Resolution Achieved (Rs >= 1.5) flow_opt->success Resolution adequate? flow_opt->fail Resolution still poor

Caption: A logical workflow for fine-tuning resolution.

ParameterPrimary Effect OnTypical ActionRationale
Alcohol % (Normal Phase) Selectivity (α), RetentionDecrease alcohol %Increases interaction with the polar CSP, enhancing chiral recognition.
Modifier/Additive (Acid/Base) Peak Shape, Selectivity (α)Add 0.1% TFA or DEASuppresses undesirable ionic interactions, improving peak symmetry and allowing chiral interactions to dominate.[12]
Temperature Selectivity (α), RetentionDecrease temperatureOften enhances the stability of analyte-CSP interactions, increasing the difference in retention between enantiomers.
Flow Rate Efficiency (N)Decrease flow rateIncreases residence time on the column, allowing more opportunities for equilibrium and separation to occur.
Guide 2: Addressing Poor Peak Shape and Inconsistent Results

Q3: My peaks are tailing or fronting, and my retention times are drifting between injections. What's wrong?

Poor peak shape and reproducibility issues can ruin an otherwise good separation. These problems often point to issues with the sample, the instrument, or the column itself.

Troubleshooting Steps:

  • Incomplete Derivatization: This is a primary cause of peak tailing for fatty acids.[14] Any unreacted free fatty acid is highly polar and will interact strongly with active sites in your GC liner or HPLC column, resulting in broad, tailing peaks.

    • Action: Re-evaluate your derivatization protocol. Ensure reagents are fresh and reaction times/temperatures are adequate. It may be necessary to perform a test with varying derivatization times to find the optimal conditions.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting.[14]

    • Action: Dilute your sample by a factor of 10 and re-inject. If peak shape improves, you were overloading the column.

  • Contamination and Column Care: Strongly retained impurities from your sample can accumulate at the head of the column, creating active sites that cause peak tailing and loss of efficiency.[15]

    • Action (HPLC/SFC): Flush the column with a strong, compatible solvent (check the manufacturer's instructions). For immobilized polysaccharide columns, solvents like THF or DMF can sometimes be used for cleaning.[15] Reversing the column and flushing may dislodge particulates from the inlet frit.

    • Action (GC): "Bake out" the column at its maximum isothermal temperature for 30-60 minutes. If this fails, you may need to clip the first few inches from the front of the column to remove non-volatile residues.[14]

  • Mobile Phase "Memory Effects": This is a subtle but critical issue in chiral chromatography. Additives like TFA or DEA can be retained by the stationary phase and influence subsequent runs, even after changing the mobile phase.[3]

    • Action: Dedicate specific columns to specific mobile phase/additive combinations. If you must switch, perform an extensive column flush and re-equilibration (thousands of column volumes may be needed) before running your analysis.[3]

cluster_0 Initial Checks cluster_1 Column Health start Poor Peak Shape Observed (Tailing or Fronting) overload Dilute Sample 10x & Re-inject start->overload derivatization Review Derivatization Protocol (Are reagents fresh?) overload->derivatization Shape still poor result1 Peak Shape Improves: Column Overload was the issue overload->result1 Shape improves flush Flush Column with Strong Solvent (or Bake Out for GC) derivatization->flush Protocol is robust result2 Peak Shape Improves: Incomplete Derivatization was the issue derivatization->result2 New prep improves peaks reverse Reverse-Flush Column (Check for Blockage) flush->reverse Tailing persists result3 Peak Shape Improves: Column was Contaminated flush->result3 Tailing is resolved reverse->result3

Caption: A diagnostic flowchart for troubleshooting poor peak shape.

Experimental Protocols

Protocol 1: Standard Derivatization of Fatty Acids to FAMEs using BF₃-Methanol

This protocol is a robust method for preparing volatile fatty acid methyl esters (FAMEs) suitable for GC or SFC analysis.[9][10]

Materials:

  • Dried lipid sample (1-25 mg)

  • Boron Trifluoride in Methanol (BF₃-Methanol), 12-14% w/w

  • Hexane or Heptane (GC grade)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate

  • Screw-capped glass tubes with PTFE liners

Procedure:

  • Sample Preparation: Place the dried lipid sample into a screw-capped glass tube.

  • Reagent Addition: Add 2 mL of BF₃-Methanol reagent to the tube.

  • Reaction: Tightly cap the tube. Heat the mixture in a heating block or water bath at 60°C for 10 minutes. Safety Note: Perform this step in a fume hood as BF₃ is corrosive and toxic.

  • Quenching & Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Phase Separation: Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the upper organic layer. Centrifuge for 2 minutes at low speed if an emulsion forms.

  • Sample Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean autosampler vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water. The sample is now ready for injection.

References

"strategies to increase the solubility of long-chain fatty acids for in vitro assays"

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with long-chain fatty acids (LCFAs) in in vitro settings. Due to their amphipathic nature, LCFAs have notoriously low solubility in aqueous solutions like cell culture media, which can lead to issues with precipitation, inconsistent dosing, and unreliable experimental outcomes.[1][2]

This resource provides in-depth, field-proven strategies and troubleshooting advice to help you achieve stable and reproducible fatty acid solutions for your assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are long-chain fatty acids so difficult to dissolve in my aqueous assay buffer or cell culture medium?

Long-chain fatty acids are amphipathic molecules, meaning they have a polar (hydrophilic) carboxylic acid head group and a long non-polar (hydrophobic) hydrocarbon tail.[2] While short-chain fatty acids have some water solubility, the long hydrocarbon tail of LCFAs (typically 16 carbons or more) dominates, making them largely insoluble in water.[2] When you introduce them directly into an aqueous environment, the hydrophobic tails tend to aggregate to minimize contact with water, leading to the formation of precipitates or micelles, which can make accurate dosing in experiments challenging.[3][4]

Q2: I've tried dissolving my fatty acid in DMSO or ethanol first, but it still precipitates when I add it to my media. What's happening?

This is a common issue known as "crashing out."[5] While LCFAs may dissolve well in an organic solvent like DMSO or ethanol, this is a solvent-based solubility. When you add this concentrated stock to a large volume of aqueous media, the solvent is rapidly diluted. This sudden shift in the solvent environment causes the fatty acid to be no longer soluble, leading to immediate precipitation.[3][5] The final concentration of the organic solvent is often too low to keep the fatty acid in solution.[3]

Q3: What are the main strategies I can use to improve the solubility of my long-chain fatty acids for in vitro work?

There are three primary, well-established methods for solubilizing LCFAs for in vitro assays:

  • Complexation with a Carrier Protein: Using a carrier protein like bovine serum albumin (BSA) is the most common and physiologically relevant method.[1][6] BSA binds to the fatty acids, sequestering their hydrophobic tails and allowing them to remain soluble in aqueous solutions.[7]

  • Formation of Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic tail of the fatty acid, forming an inclusion complex that is water-soluble.[8][9]

  • Use of Detergents: Detergents are amphipathic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles.[10][11] These micelles can incorporate fatty acids, effectively solubilizing them in an aqueous solution.[11][12]

Each of these methods has its own set of advantages and considerations, which we will explore in detail in the following sections.

Part 2: Troubleshooting Guide & Protocols

This section is divided by solubilization strategy, providing detailed protocols and troubleshooting for each.

Strategy 1: Complexation with Bovine Serum Albumin (BSA)

Using fatty acid-free BSA is a widely accepted method for delivering LCFAs to cells in culture, mimicking the physiological transport of fatty acids in the bloodstream.[2] The molar ratio of fatty acid to BSA is a critical parameter that can influence the concentration of "free" or unbound fatty acid available to the cells.[13]

Detailed Experimental Protocol: Preparing Fatty Acid-BSA Complexes

This protocol is adapted for preparing a 1 mM palmitate solution with a 6:1 molar ratio of palmitate to BSA.[7]

Materials:

  • Sodium Palmitate

  • Ultra-fatty-acid-free BSA

  • 150 mM NaCl in tissue culture-grade deionized water

  • Ethanol (50% v/v)

  • Sterile glass vials[7]

  • Heated stir plate and water bath

Step-by-Step Methodology:

  • Prepare a 150 mM Fatty Acid Stock Solution:

    • For Palmitic Acid (MW ~278.4 g/mol ): Dissolve 41.8 mg in 1 mL of 50% (v/v) ethanol.

    • Heat the solution at 65-70°C and vortex periodically until the fatty acid is completely dissolved. The solution should be clear.[14]

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:

    • Dissolve 5 g of fatty acid-free BSA in 50 mL of 150 mM NaCl.[1][14]

    • Stir gently at 37°C until the BSA is fully dissolved. Avoid vigorous shaking to prevent frothing.

    • Sterile filter the BSA solution using a 0.22 µm filter.[1][14]

  • Complexation of Fatty Acid to BSA:

    • Warm the 10% BSA solution to 37°C in a water bath.[1][14][15]

    • Slowly add the warm fatty acid stock solution to the BSA solution while stirring gently.[15] For example, to achieve a specific molar ratio, you would add a calculated volume of the fatty acid stock.

    • Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complexation.[1][15] The solution, which may initially become cloudy, should clear as the fatty acid conjugates to the BSA.[16]

  • Final Preparation and Storage:

    • Adjust the pH of the final solution to 7.4 if necessary.

    • The fatty acid-BSA complex solution can be stored at 4°C for short-term use or aliquoted and frozen at -20°C for long-term storage.[15] It is recommended to use glass vials for storage as fatty acids can adhere to plastic.[7]

Troubleshooting Common Issues with FA-BSA Complexes
Problem Potential Cause Recommended Solution
Solution is cloudy or has a visible precipitate after complexation. Incomplete dissolution of the fatty acid stock.Ensure the fatty acid stock is completely dissolved and clear before adding it to the BSA solution. Re-heating and vortexing the stock may be necessary.[1]
Incorrect molar ratio of fatty acid to BSA.A high fatty acid-to-BSA ratio can lead to saturation of the binding sites on BSA, causing the excess fatty acid to precipitate. Recalculate and verify your molar ratios.
Temperatures of the solutions were not maintained.Maintaining both the fatty acid stock and the BSA solution at their respective recommended temperatures (e.g., 65-70°C for the fatty acid and 37°C for the BSA) is critical for successful conjugation.[15]
Variability in experimental results between batches. Inconsistent complexation.Ensure the incubation time and temperature for complexation are consistent between batches. A one-hour incubation at 37°C with gentle stirring is a good starting point.[1][15]
Degradation of fatty acids.Store stock solutions and final complexes properly. For unsaturated fatty acids, purging the vial with an inert gas like nitrogen or argon before sealing can minimize oxidation.[17]
Unexpected cellular toxicity. Cytotoxicity from the solvent used to dissolve the fatty acid.Prepare a vehicle control that includes the same final concentration of the solvent (e.g., ethanol) complexed with BSA to assess the solvent's effect on cell viability.[1][14]
High concentration of "free" fatty acids.The molar ratio of fatty acid to BSA influences the amount of unbound fatty acid. A higher ratio leads to more free fatty acid, which can be lipotoxic to cells.[13] Consider testing different ratios to find the optimal balance for your cell type and assay.

Visualization of the FA-BSA Complexation Workflow

FA_BSA_Workflow cluster_prep Stock Preparation cluster_complex Complexation cluster_final Final Steps FA_Stock Prepare 150 mM Fatty Acid Stock (e.g., in 50% Ethanol) Add_FA Slowly Add Warm FA Stock to BSA with Stirring FA_Stock->Add_FA BSA_Sol Prepare 10% w/v Fatty Acid-Free BSA (in 150 mM NaCl) Warm_BSA Warm BSA Solution to 37°C BSA_Sol->Warm_BSA Warm_BSA->Add_FA Incubate Incubate 1 hr at 37°C Add_FA->Incubate Filter Sterile Filter (0.22 µm) Incubate->Filter Store Aliquot & Store (-20°C) Filter->Store

Caption: Workflow for preparing fatty acid-BSA complexes.

Strategy 2: Cyclodextrin-Based Solubilization

Cyclodextrins are cage-like molecules that can encapsulate hydrophobic molecules like fatty acids, forming water-soluble inclusion complexes.[8] This method is particularly useful when the presence of a protein like BSA could interfere with the assay.

Detailed Experimental Protocol: Preparing Fatty Acid-Cyclodextrin Complexes

This protocol describes a general method for forming an inclusion complex.

Materials:

  • Long-chain fatty acid

  • Methyl-β-cyclodextrin (or another suitable cyclodextrin)

  • Deionized water

  • Ethanol

Step-by-Step Methodology:

  • Dissolve the Fatty Acid: Dissolve the fatty acid in a minimal amount of ethanol.

  • Prepare the Cyclodextrin Solution: Prepare a solution of the cyclodextrin in deionized water. The concentration will depend on the desired final fatty acid concentration and the stoichiometry of the complex.

  • Form the Complex: Slowly add the fatty acid-ethanol solution to the cyclodextrin solution while stirring vigorously.

  • Remove the Solvent: The mixture can be stirred overnight at room temperature to allow for complex formation and evaporation of the ethanol. Alternatively, for more efficient complexation and removal of the solvent, techniques like kneading, freeze-drying, or spray-drying can be employed.[8]

  • Purify and Store: The resulting complex can be washed with a small amount of a non-solvent for the complex to remove any un-complexed fatty acid. The purified complex can then be dried and stored.

Troubleshooting Common Issues with FA-Cyclodextrin Complexes
Problem Potential Cause Recommended Solution
Low complexation efficiency. Inappropriate cyclodextrin type or size.The size of the cyclodextrin cavity must be appropriate for the fatty acid chain length. β-cyclodextrins are commonly used for long-chain fatty acids.[9]
Inefficient mixing or complexation method.For laboratory-scale preparations, consider freeze-drying (lyophilization) for better complex formation.[8] Ensure vigorous and sustained mixing during the addition of the fatty acid.
Precipitation in the final solution. Exceeding the solubility limit of the complex.Determine the maximum solubility of your specific fatty acid-cyclodextrin complex in your assay buffer. You may need to work at lower concentrations.
Interference with the assay. The cyclodextrin itself may have biological effects.Run a control with the cyclodextrin alone at the same concentration used in your experiments to assess any potential effects on your cells or assay.

Visualization of the Cyclodextrin Encapsulation Mechanism

Cyclodextrin_Mechanism cluster_components Components cluster_complex Inclusion Complex FA Fatty Acid (Hydrophobic Tail) Complex Water-Soluble Complex FA->Complex Encapsulation CD Cyclodextrin (Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of a fatty acid by a cyclodextrin molecule.

Strategy 3: Detergent-Based Solubilization

Detergents can be used to solubilize fatty acids by incorporating them into micelles.[11][12] This method is often employed in cell-free assays, but care must be taken when using detergents with live cells, as they can disrupt cell membranes.[11][18]

Key Considerations for Using Detergents:
  • Critical Micelle Concentration (CMC): Detergents only form micelles above their CMC.[10] You must use a detergent concentration above the CMC to effectively solubilize the fatty acids.

  • Detergent Type: Detergents are classified as non-ionic, ionic, or zwitterionic.[18] Non-ionic detergents (e.g., Triton X-100, Tween 20) are generally milder and less likely to denature proteins, making them a better choice for assays involving sensitive enzymes or proteins.[18]

  • Cell Viability: If used in cell-based assays, the detergent concentration must be carefully optimized to avoid cytotoxicity.

General Protocol Outline:
  • Prepare a stock solution of the fatty acid in an organic solvent (e.g., ethanol).

  • Prepare a solution of the chosen detergent in the assay buffer at a concentration well above its CMC.

  • Add the fatty acid stock solution to the detergent solution while vortexing.

  • Allow the mixture to equilibrate to ensure the fatty acid is incorporated into the micelles.

Troubleshooting Common Issues with Detergent Solubilization
Problem Potential Cause Recommended Solution
Fatty acid still precipitates. Detergent concentration is below the CMC.Increase the detergent concentration to be safely above its published CMC value. Note that the CMC can be affected by temperature and the presence of salts.[10]
The chosen detergent is not effective.The solubilization capacity can vary between detergents. You may need to screen a few different types (e.g., a non-ionic and a zwitterionic detergent) to find the best one for your specific fatty acid and application.
High background or interference in the assay. The detergent is interfering with the assay components.Run appropriate controls with the detergent alone. Consider using a non-ionic detergent, as they are generally less disruptive.[18]
Cell death in culture experiments. The detergent is lysing the cell membranes.This is a significant risk with this method. Use the lowest possible concentration of a mild, non-ionic detergent that still provides solubility. Perform a dose-response curve to determine the maximum non-toxic concentration of the detergent for your cell line.

Comparison of Solubilization Strategies

Strategy Pros Cons Best For
BSA Complexation Physiologically relevant, generally non-toxic to cells.[6]Can introduce a protein that may interfere with some assays; requires careful preparation.[13]Cell-based assays, studies of fatty acid metabolism and signaling.
Cyclodextrins Protein-free, highly pure complexes can be formed.[19]Cyclodextrins may have their own biological effects; complexation can be inefficient without specialized equipment.Assays where BSA would interfere, drug formulation studies.
Detergents Simple to prepare, effective at solubilizing high concentrations.High potential for cytotoxicity in cell-based assays; can denature proteins and interfere with assays.[18][20]Cell-free enzymatic assays, membrane protein studies.

Part 3: Final Recommendations

The choice of solubilization strategy significantly impacts the outcome and reproducibility of in vitro assays involving long-chain fatty acids.[13][21]

  • For cell-based assays, complexing fatty acids with fatty-acid-free BSA is the gold standard, providing a physiologically relevant and generally non-toxic delivery system.[6]

  • Always include a vehicle control in your experiments. This should consist of all the components of your solubilization system (e.g., BSA and ethanol) without the fatty acid to account for any effects of the delivery system itself.[1][14]

  • Careful documentation is key. Record the details of your preparation method, including solvent concentrations, fatty acid-to-carrier ratios, and incubation times, to ensure the reproducibility of your results.[13]

By understanding the principles behind each solubilization strategy and anticipating potential challenges, you can design and execute robust and reliable experiments.

References

Validation & Comparative

A Comparative Guide to Threo vs. Erythro Dihydroxy Fatty Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of threo- and erythro-dihydroxy fatty acids, focusing on the critical role their stereochemistry plays in determining their biological function. For researchers in lipidomics, pharmacology, and drug development, understanding the nuanced differences between these diastereomers is paramount for interpreting experimental data and designing novel therapeutics. This document moves beyond a simple recitation of facts to explain the causality behind experimental approaches and the logic of their metabolic pathways.

The Decisive Role of Stereochemistry: Defining Threo and Erythro

Dihydroxy fatty acids are oxylipins, products of fatty acid oxidation, that possess two hydroxyl (-OH) groups on the aliphatic chain. When these hydroxyl groups are on adjacent carbons (vicinal diols), such as in 9,10-dihydroxystearic acid (DHSA), the molecule contains two stereogenic centers. This gives rise to diastereomers, which are stereoisomers that are not mirror images of each other. The relative configuration of these two centers is designated by the prefixes threo and erythro.[1]

This nomenclature originates from the simple sugars threose and erythrose. In a Fischer projection of the molecule, if the two similar substituent groups (in this case, the -OH groups) are on the same side of the carbon backbone, the isomer is designated erythro . If they are on opposite sides , it is termed threo .

Unlike enantiomers, which have identical physical properties apart from the direction they rotate plane-polarized light, diastereomers like threo and erythro isomers have distinct physicochemical properties, including melting points, solubility, and chromatographic retention times.[2] This distinction is not merely academic; it is the foundation of their differential biological activities and the basis for their analytical separation.

Caption: Fischer projections of erythro and threo isomers of 9,10-dihydroxystearic acid.

Biosynthesis: A Tale of Two Pathways

The stereochemical fate of a dihydroxy fatty acid is determined by its biosynthetic origin. These molecules are not typically synthesized de novo in this form but are generated from the oxidation of unsaturated fatty acids, such as oleic acid or linoleic acid. The key step dictating the final stereochemistry is the conversion of an epoxide intermediate to a diol.

A common pathway involves two main enzymatic steps:

  • Epoxidation: A cytochrome P450 monooxygenase or a peroxygenase epoxidizes a double bond in the fatty acid chain, forming an epoxide ring.[3][4]

  • Hydrolysis: An epoxide hydrolase (EH) enzyme catalyzes the addition of a water molecule to open the epoxide ring, forming the vicinal diol.[1]

The stereochemistry of the final diol (threo or erythro) is a direct consequence of the stereochemistry of the epoxide precursor (cis or trans) and the mechanism of the epoxide hydrolase attack.

  • Hydrolysis of a cis-epoxide results in the formation of a threo-diol .

  • Hydrolysis of a trans-epoxide results in the formation of an erythro-diol .

This stereospecific conversion is a critical control point. While non-enzymatic oxidation can lead to a mixture of isomers, enzymatic pathways often exhibit high stereoselectivity, producing a specific isomer to carry out a targeted biological function. For example, in the biosynthesis of the antibiotic kutzneride, two distinct enzymes, KtzO and KtzP, were found to stereospecifically hydroxylate glutamic acid to produce the threo and erythro isomers, respectively, demonstrating nature's precise control over stereochemistry. A similar enzymatic precision is expected in fatty acid metabolism.

G cluster_path Biosynthetic Pathway of Dihydroxy Fatty Acids cluster_epox Step 1: Epoxidation cluster_hydro Step 2: Hydrolysis Oleic Unsaturated Fatty Acid (e.g., Oleic Acid) P450 Cytochrome P450 Peroxygenase Oleic->P450 O₂ cis_epoxide cis-Epoxide P450->cis_epoxide trans_epoxide trans-Epoxide P450->trans_epoxide EH Epoxide Hydrolase (EH) cis_epoxide->EH H₂O trans_epoxide->EH H₂O threo threo-Dihydroxy Fatty Acid EH->threo erythro erythro-Dihydroxy Fatty Acid EH->erythro

Caption: Enzymatic pathway for the stereospecific synthesis of dihydroxy fatty acids.

Comparative Biological Activity: The Importance of Being Specific

The distinct three-dimensional shapes of threo and erythro isomers dictate how they interact with biological targets such as enzymes and cellular receptors. While direct, quantitative comparisons of the biological potency of pure threo versus erythro isomers are not abundant in the literature, the available evidence strongly indicates that their activities are stereospecific.

A primary target for many oxidized fatty acids is the family of Peroxisome Proliferator-Activated Receptors (PPARs) , which are nuclear receptors that play pivotal roles in regulating lipid metabolism and inflammation.[1]

  • PPAR Activation: 9,10-Dihydroxystearic acid (DHSA) has been identified as an agonist for PPARs.[1] Synthetic DHSA, which is often a mixture of threo and erythro isomers, can exhibit different and potentially less potent biological effects compared to a stereochemically pure, naturally-derived isomer.[1] This implies that one diastereomer likely has a higher binding affinity and activation potential for the PPAR ligand-binding pocket than the other. The specific fit of the ligand into the receptor is crucial for inducing the conformational changes necessary for transcriptional activation.

  • Anti-Inflammatory Effects: Dihydroxy fatty acids are also implicated in the modulation of inflammatory responses. Stearic acid and other fatty acids can decrease the secretion of pro-inflammatory cytokines like TNF-α and IL-6. It is highly probable that these effects are also stereospecific. The precise orientation of the hydroxyl groups would determine the strength and nature of interactions with enzymes in the inflammatory cascade (e.g., cyclooxygenases) or with receptors on immune cells.

Comparative Performance Data

While head-to-head EC50/IC50 data for pure isomers is scarce, we can summarize the known properties and activities. The difference in melting points clearly establishes their distinct physical nature.

Property / Activitythreo-9,10-Dihydroxystearic Aciderythro-9,10-Dihydroxystearic AcidRationale for Difference
Melting Point 95°C[2]~80-85°C (for racemic mixture)[3]The different spatial arrangement of hydroxyl groups affects crystal lattice packing efficiency. The threo isomer is established as the lower-melting form.[2]
PPARγ Activation Postulated to be a specific agonistPostulated to be a specific agonistThe ligand-binding pocket of PPARγ is sterically constrained. The precise fit of one isomer over the other will determine binding affinity and receptor activation, leading to differential regulation of target genes involved in lipid metabolism.
Anti-Inflammatory Likely exhibits stereospecific activityLikely exhibits stereospecific activityInteractions with inflammatory pathway proteins are highly dependent on the 3D structure of the ligand. The orientation of the hydroxyl groups can facilitate or hinder binding to key targets, resulting in different potencies.[1]

Note: The lack of direct quantitative comparisons between the pure diastereomers represents a significant knowledge gap and a compelling area for future research.

G cluster_PPAR PPARγ Signaling Pathway Ligand Dihydroxy Fatty Acid (threo or erythro isomer) PPAR PPARγ/RXR Heterodimer Ligand->PPAR Binds & Activates PPRE PPRE (DNA Response Element) PPAR->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates Metabolism Regulation of Lipid Metabolism & Inflammation Transcription->Metabolism

Caption: Differential activation of the PPARγ pathway by stereoisomers.

Experimental Protocols: Achieving Diastereomeric Separation

The distinct physicochemical properties of threo and erythro isomers allow for their separation using standard, achiral chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC). The choice of method depends on the polarity of the analytes.

Protocol 1: Reversed-Phase HPLC for Separation of Threo and Erythro Dihydroxy Fatty Acids

This protocol is a self-validating system for resolving diastereomers based on subtle differences in polarity. The erythro isomer, with its hydroxyl groups on the same side, can be slightly more polar and may elute earlier than the threo isomer in some reversed-phase systems.

Objective: To resolve and quantify threo and erythro diastereomers of a dihydroxy fatty acid from a mixture.

Methodology:

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A high-quality, end-capped column is crucial for good peak shape.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A linear gradient from 60% B to 95% B over 20 minutes. This should be optimized based on the specific fatty acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 205 nm (for non-derivatized fatty acids) or MS detection for higher sensitivity and specificity.

  • Sample Preparation:

    • Dissolve the fatty acid mixture in the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water) to a concentration of 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Validation and System Suitability:

    • Inject a certified reference standard mixture of threo and erythro isomers, if available, to confirm peak identity and determine the resolution factor. A resolution >1.5 is considered a good separation.

    • Perform replicate injections of a quality control sample to ensure reproducibility of retention times and peak areas (RSD < 2%).

Causality: The separation is achieved because the different spatial arrangements of the hydroxyl groups lead to differential interactions with the C18 stationary phase. Even small differences in the molecule's overall polarity and shape can be exploited by a well-optimized gradient elution.

G cluster_workflow HPLC Separation Workflow Sample Sample containing threo/erythro mixture Injection HPLC Injection Sample->Injection Column Reversed-Phase C18 Column Injection->Column Separation Differential Retention (Based on Polarity) Column->Separation Detection Detector (UV or MS) Separation->Detection Chromatogram Chromatogram (Separated Peaks) Detection->Chromatogram

Caption: Workflow for the analytical separation of threo and erythro isomers via HPLC.

Conclusion and Future Outlook

The stereochemical distinction between threo and erythro dihydroxy fatty acids is a critical determinant of their biological function. From their stereospecific enzymatic synthesis to their differential interaction with nuclear receptors like PPARs, the orientation of two hydroxyl groups profoundly impacts their metabolic and signaling roles. While synthetic routes often produce diastereomeric mixtures, biological systems exhibit exquisite control, typically favoring the production of a single, active isomer.

For researchers and drug developers, this underscores the necessity of:

  • Utilizing stereochemically pure standards in biological assays to accurately determine structure-activity relationships.

  • Developing and validating robust analytical methods , such as the HPLC protocol described, to resolve and quantify these isomers in complex biological matrices.

  • Further investigation into the specific enzymes and signaling pathways that are preferentially modulated by each isomer. Direct, quantitative studies comparing the potency of pure threo and erythro isomers are urgently needed to fully elucidate their roles in health and disease.

By appreciating the subtle yet powerful influence of stereochemistry, the scientific community can more effectively harness the therapeutic potential of these important lipid mediators.

References

A Researcher's Guide to Navigating Antibody Cross-Reactivity Against Dihydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of antibody performance against various dihydroxy fatty acids (DHFAs), offering researchers, scientists, and drug development professionals the critical data and experimental insights needed to ensure assay specificity and data integrity.

The Challenge of Specificity in Dihydroxy Fatty Acid Immunoassays

Dihydroxy fatty acids are a class of lipid mediators derived from the enzymatic hydration of epoxy fatty acids. These molecules, including dihydroxyeicosatrienoic acids (DHETs) and dihydroxyoctadecenoic acids (diHOMEs), are pivotal in regulating a host of physiological and pathophysiological processes. For instance, 12,13-diHOME has emerged as a key lipokine that stimulates brown adipose tissue (BAT) activity, enhances cold tolerance, and promotes fatty acid uptake. Similarly, DHETs, the metabolites of epoxyeicosatrienoic acids (EETs), are known to be potent vasodilators and play significant roles in cardiovascular health and inflammation.

The growing interest in these molecules necessitates reliable and specific detection methods. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective solution for quantification. However, their accuracy is fundamentally dependent on the specificity of the antibody used. DHFAs are structurally homologous, often differing only in the position of their hydroxyl groups. This subtle structural variation presents a significant challenge for antibody development, frequently leading to cross-reactivity, where an antibody binds to analytes other than its intended target. This guide dissects the cross-reactivity profiles of commercially available antibodies to empower researchers to select the appropriate tools and correctly interpret their findings.

Visualizing the Structural Basis of Cross-Reactivity

To understand why cross-reactivity is a prevalent issue, it is crucial to visualize the structural similarities between different DHFA isomers. An antibody recognizes a specific three-dimensional shape, or epitope, on its target antigen. When multiple molecules share a similar epitope, a single antibody may bind to all of them, albeit with potentially different affinities. The diagram below illustrates the subtle positional differences of the hydroxyl groups among common DHFAs, which is the primary driver of immunological cross-reactivity.

DHFA_Structures cluster_C18 C18 Dihydroxy Fatty Acids (diHOMEs) cluster_C20 C20 Dihydroxy Fatty Acids (DHETs) 12_13_diHOME 12,13-diHOME (12,13-dihydroxy-9Z-octadecenoic acid) Structural_Similarity High Structural Similarity (Positional Isomers) 12_13_diHOME->Structural_Similarity Shared Backbone 9_10_diHOME 9,10-diHOME (9,10-dihydroxy-12Z-octadecenoic acid) 9_10_diHOME->Structural_Similarity Shared Backbone 14_15_DHET 14,15-DHET (14,15-dihydroxyeicosatrienoic acid) 14_15_DHET->Structural_Similarity Shared Backbone 11_12_DHET 11,12-DHET (11,12-dihydroxyeicosatrienoic acid) 11_12_DHET->Structural_Similarity Shared Backbone Cross_Reactivity Antibody Cross-Reactivity Structural_Similarity->Cross_Reactivity Leads to

Caption: Structural relationship between common dihydroxy fatty acid isomers.

Performance Comparison of Antibodies Against Dihydroxy Fatty Acids

Objective evaluation of antibody performance requires quantitative data. The following table summarizes the cross-reactivity of commercially available antibodies and kits, compiled from manufacturer datasheets and peer-reviewed literature. This data is essential for determining the suitability of an antibody for a given research context.

Antibody / Kit NamePrimary TargetCross-Reactant% Cross-ReactivityAssay MethodSource / Reference
(±)12(13)-DiHOME ELISA Kit (±)12(13)-DiHOME(±)12(13)-DiHOME100%Competitive EIACayman Chemical
(±)9(10)-DiHODE0.30%
(±)12(13)-EpOME0.16%
9-OxoODE0.03%
(±)13-HpODE0.03%
5(S)-HETE0.02%
(±)11(12)-EET0.02%
(±)14(15)-EET<0.03%
(±)12-HETE<0.03%
(±)9-HODE<0.03%
Anti-14,15-DHET Antibody 14,15-DHET14,15-DHET100%FIA / RIAKarara et al., 1991
11,12-DHET≤ 1%
14,15-EET≤ 1%
Other regioisomeric DHETs< 0.1%
Arachidonic acid metabolites< 0.1%
ALM-1 Monoclonal Antibody Leukotoxin (9,10-epoxy-12-octadecenoic acid)Leukotoxin100%ELISANagao et al., 1994
Other analogs testedNo cross-reactivity

Expert Analysis:

  • The (±)12(13)-DiHOME ELISA Kit from Cayman Chemical demonstrates high specificity for its target analyte. The cross-reactivity with the closely related isomer (±)9(10)-DiHODE is only 0.30%, suggesting that in most biological samples, its contribution to the final signal would be minimal. However, in contexts where 9,10-DiHODE is pathologically elevated, researchers should consider this minor cross-reactivity.

  • The polyclonal antibody raised against 14,15-DHET also shows excellent specificity, with minimal cross-reactivity (≤ 1%) towards its precursor 14,15-EET and the regioisomer 11,12-DHET. The negligible reactivity with other DHETs makes it a reliable tool for specifically measuring 14,15-DHET.

  • The monoclonal antibody ALM-1 , developed against the epoxide precursor to 9,10-diHOME (leukotoxin), is reported to have strong specificity with no cross-reactivity to other tested analogs. While the diol was not explicitly tested, this highlights the feasibility of generating highly specific monoclonal reagents.

Experimental Protocol: Assessing Antibody Cross-Reactivity via Competitive ELISA

To ensure data validity, it is often necessary to independently verify antibody specificity. The competitive ELISA is the gold standard for quantifying small molecules and assessing the cross-reactivity of antibodies against them.

Causality Behind the Method: A competitive format is essential because DHFAs are too small to bind two antibodies simultaneously (as required in a sandwich ELISA). In this setup, the DHFA in the sample competes with a fixed amount of labeled DHFA (a tracer) for a limited number of antibody binding sites pre-coated on a microplate. A higher concentration of DHFA in the sample results in less tracer binding and thus a weaker signal, creating an inverse relationship between concentration and signal.

Workflow Diagram: Competitive ELISA

Competitive_ELISA cluster_steps Competitive ELISA Workflow cluster_legend Legend s1 1. Coat Plate - Microplate wells are coated with capture antibody (e.g., anti-Rabbit IgG). s2 2. Add Reagents - Add standard or sample. - Add specific primary antibody. - Add enzyme-linked DHFA tracer. s1->s2 s3 3. Competitive Binding - DHFA in the sample competes with the tracer for primary antibody binding sites. - Incubation allows equilibrium to be reached. s2->s3 s4 4. Wash - Unbound reagents are washed away. s3->s4 s5 5. Develop Signal - Substrate for the enzyme is added. - Color develops. s4->s5 s6 6. Read & Analyze - Absorbance is read on a plate reader. - Signal is inversely proportional to analyte concentration. s5->s6 ab Ab analyte DHFA tracer Tracer

Caption: Step-by-step workflow of a competitive ELISA for DHFA quantification.

Step-by-Step Protocol
  • Plate Coating: Coat a 96-well microplate with an appropriate capture antibody (e.g., goat anti-rabbit IgG) and incubate overnight at 4°C. This step immobilizes the primary antibody in the correct orientation.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound capture antibody.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature to prevent non-specific binding of subsequent reagents.

  • Competitive Reaction:

    • Add standard solutions of the primary target DHFA at various known concentrations to designated wells.

    • Add standard solutions of the potential cross-reacting DHFA at various known concentrations to separate wells.

    • Add unknown samples to other wells.

    • Add the specific primary antibody against the target DHFA to all wells.

    • Immediately add the enzyme-conjugated DHFA tracer (e.g., DHFA-HRP) to all wells.

    • Incubate for a defined period (e.g., 2 hours at room temperature) to allow competition.

  • Washing: Repeat the wash step (Step 2) to remove all unbound reagents.

  • Signal Development: Add the enzyme substrate (e.g., TMB for HRP) and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to quench the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Calculation of Cross-Reactivity:

    • Plot a standard curve for the primary target analyte (absorbance vs. log concentration).

    • Determine the concentration of the primary analyte that causes 50% inhibition of the maximum signal (IC₅₀).

    • For each potential cross-reactant, determine the concentration that causes 50% inhibition (IC₅₀).

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of Primary Analyte / IC₅₀ of Cross-Reactant) x 100

Implications for Research and Data Integrity

The decision to use a specific antibody should be informed by its cross-reactivity profile in the context of the biological system under investigation.

  • Validation is Non-Negotiable: The data presented here serves as a guide, but researchers should perform their own validation experiments, especially when working with complex biological matrices like plasma or tissue homogenates. Spiking experiments, where a known amount of the cross-reactant is added to a sample, can help assess its potential impact.

  • The Role of Orthogonal Methods: For foundational or clinically relevant findings, it is best practice to validate immunoassay results with a structurally definitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This provides an independent confirmation of both the identity and quantity of the DHFA, lending high confidence to the data.

By understanding the nuances of antibody specificity and employing rigorous validation protocols, researchers can confidently leverage immunoassays for the accurate quantification of dihydroxy fatty acids, advancing our understanding of their critical roles in health and disease.

"comparing the effects of synthetic vs. natural 9,10-dihydroxystearic acid"

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Comparison of Synthetic vs. Natural 9,10-Dihydroxystearic Acid: From Stereochemistry to Biological Function

Introduction

9,10-Dihydroxystearic acid (DHSA), a dihydroxy fatty acid derived from the oxidation of oleic acid, is emerging as a significant bioactive lipid molecule.[1] Found in natural sources and also accessible through chemical synthesis, DHSA has garnered substantial interest for its role as a signaling molecule, particularly as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), which are pivotal in regulating lipid metabolism, inflammation, and glucose homeostasis.[2][3] However, the biological activity of DHSA is not solely dependent on its chemical formula but is intricately linked to its three-dimensional structure.

DHSA possesses two chiral centers at carbons 9 and 10, giving rise to four distinct stereoisomers: (9R,10R), (9S,10S), (9R,10S), and (9S,10R).[4] These are grouped into two diastereomeric pairs: the threo and erythro forms. This structural nuance is the critical differentiator between DHSA from various origins. While natural, biosynthetic pathways often yield a single, stereochemically pure isomer, chemical synthesis typically produces a mixture of stereoisomers.[2]

This guide provides an in-depth comparison of synthetic versus natural 9,10-dihydroxystearic acid. We will dissect the differences in their origins, analyze how stereochemistry dictates biological function, and provide robust experimental protocols for researchers to produce and evaluate this promising compound. The central thesis is that the distinction between "synthetic" and "natural" DHSA is fundamentally a question of stereoisomeric purity, a factor with profound implications for its therapeutic potential.

Part 1: The Genesis of DHSA - A Tale of Two Origins

The method by which DHSA is produced determines its final isomeric composition. Chemical synthesis offers scalability and control over the type of diastereomer formed (erythro vs. threo), whereas natural biosynthesis provides unparalleled stereospecificity.

Chemical Synthesis: Controlled Production of Diastereomers

Synthetic DHSA is most commonly derived from oleic acid, a readily available monounsaturated fatty acid, through dihydroxylation of its double bond.[1] The choice of oxidizing agent is the primary determinant of the resulting stereochemistry.

  • Permanganate Oxidation (syn-addition): The oxidation of oleic acid with potassium permanganate (KMnO₄) in an alkaline solution proceeds through a syn-addition mechanism. This results in the formation of a cyclic manganate ester intermediate, which, upon hydrolysis, yields the cis-diol, known as erythro-9,10-DHSA .[1][5]

  • Performic Acid Oxidation (anti-addition): This method involves the in situ generation of performic acid from formic acid and hydrogen peroxide. The performic acid first epoxidizes the double bond of oleic acid. Subsequent acid- or base-catalyzed hydrolysis of the epoxide ring occurs via an anti-addition mechanism, yielding the trans-diol, or threo-9,10-DHSA .[1][6]

  • Catalytic Dihydroxylation: Other methods, such as using phosphotungstic acid as a catalyst with hydrogen peroxide, offer milder reaction conditions and can influence selectivity.[1][7]

Crucially, these standard synthetic routes, when starting with racemic or achiral reagents, produce racemic mixtures of the respective diastereomers (e.g., a mixture of (9R,10S) and (9S,10R) for the erythro form).[2]

G cluster_0 Chemical Synthesis of DHSA cluster_1 syn-addition cluster_2 anti-addition oleic_acid Oleic Acid (cis-alkene) permanganate KMnO₄, OH⁻ (Permanganate Oxidation) oleic_acid->permanganate syn-addition performic HCOOOH (Performic Acid) oleic_acid->performic erythro erythro-9,10-DHSA (cis-diol) permanganate->erythro epoxide Epoxide Intermediate performic->epoxide Epoxidation threo threo-9,10-DHSA (trans-diol) epoxide->threo Hydrolysis (anti-addition)

Caption: Synthetic pathways to erythro- and threo-9,10-DHSA.
Natural Occurrence and Biosynthesis

In biological systems, DHSA and related hydroxy fatty acids are products of enzymatic reactions that exhibit high stereo- and regioselectivity.

  • Microbial Production: Gut microbiota are known to metabolize dietary fatty acids into various bioactive lipids.[8] For example, gut microbes can produce 9,10-DiHOME, a structurally similar molecule, from linoleic acid.[9] The concentration of these metabolites is significantly lower in germ-free mice, confirming their microbial origin.[9]

  • Plant-Derived DHSA: Plants and fungi utilize enzymes like epoxide hydrolases to metabolize fatty acid epoxides. The soybean epoxide hydrolase, for instance, hydrolyzes racemic 9,10-epoxystearic acid with high enantioconvergence to yield a single chiral product: threo-9R,10R-dihydroxystearic acid .[10][11] This highlights the ability of natural systems to produce a single, pure stereoisomer.

  • Food Sources: DHSA is naturally present in some foods, such as peanuts, and can serve as a biomarker for consumption.[12][13]

The Core Distinction: Stereoisomeric Composition

The fundamental difference between synthetic and natural DHSA lies in the composition of the final product. A synthetic, single, purified stereoisomer of DHSA is chemically and biologically identical to its natural counterpart. However, the practical reality is that synthetic preparations are often racemic mixtures, while natural sources can provide enantiopure compounds.

FeatureSynthetic 9,10-DHSANatural 9,10-DHSA
Source Chemical synthesis from oleic acid.[1]Biosynthesis in microbes, plants, or fungi; present in some foods.[9][10]
Stereochemistry Typically a racemic mixture of a single diastereomer (either erythro or threo).[2]Often a single, stereochemically pure isomer (e.g., threo-9R,10R).[10][11]
Purity Can achieve high chemical purity (>95%) after purification steps like recrystallization.[14]Purity depends on the source and extraction method.
Scalability High; methods are established for large-scale production.[6]Generally low and dependent on the abundance in the natural source.

Part 2: Comparative Biological Activity - Does the Source Matter?

Emerging evidence strongly suggests that the specific stereochemistry of DHSA isomers is a critical determinant of their biological effects.[4] Therefore, a synthetic mixture may exhibit different potency or even different effects compared to a single, naturally occurring isomer.

Mechanism of Action: PPAR Activation

A primary mechanism through which DHSA exerts its effects is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression related to lipid metabolism and inflammation.[1][15]

  • PPARα and PPARγ Agonism: Studies have shown that DHSA activates both PPARα and, to a greater extent, PPARγ.[1][3] Activation of PPARγ is linked to improved insulin sensitivity, while PPARα activation is associated with increased fatty acid oxidation and anti-inflammatory effects.[4]

  • Stereochemical Influence: While direct comparative studies on all four DHSA stereoisomers are limited, research on related hydroxystearic acids shows that biological activity is highly dependent on stereochemistry.[4] It is plausible that the different spatial arrangements of the hydroxyl groups in the erythro and threo forms of DHSA will lead to differential binding affinities and activation potentials for PPARs.

DHSA 9,10-DHSA (Ligand) PPAR PPARα / PPARγ DHSA->PPAR Binds & Activates PPRE PPRE (DNA Response Element) PPAR->PPRE Heterodimerizes with RXR & Binds to DNA RXR RXR Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation, Glucose Uptake) PPRE->Gene_Expression Regulates Transcription

Caption: PPAR signaling pathway activation by 9,10-DHSA.
Metabolic Regulation

The PPARγ-activating properties of DHSA translate into significant effects on glucose metabolism.

  • Improved Glucose Tolerance and Insulin Sensitivity: In a study using KKAy diabetic mice, a diet containing 4% DHSA significantly improved glucose tolerance and insulin sensitivity.[3][15] The blood glucose levels in these mice were markedly lower after a glucose challenge and after insulin injection compared to control groups.[3] This effect is likely mediated by the activation of PPARγ.[3][16]

  • Body Weight Reduction: The same study also observed that mice fed the 4% DHSA diet had significantly lower body weight compared to the control group.[3]

Experimental GroupArea Under Glucose Curve (AUC)Insulin Sensitivity (Blood Glucose at 1h)Reference
4% Corn Oil (Control)HigherHigher (less sensitive)[3]
4% DHSASignificantly LowerLower (more sensitive)[3]
Anti-inflammatory and Nociceptive Effects

Beyond metabolic regulation, DHSA and its precursor, oleic acid, show potential in modulating inflammation and pain signaling pathways.

  • NLRP3 Inflammasome: There is evidence suggesting that DHSA may interact with the NLRP3 inflammasome pathway, a key component of the innate immune system that triggers the release of pro-inflammatory cytokines.[4] The precise nature of this interaction and how it differs between isomers is a promising area for future research.

  • TRPV1 Antagonism: The transient receptor potential vanilloid 1 (TRPV1) is an ion channel involved in pain, itch, and inflammation.[17][18][19] Oleic acid, the precursor to DHSA, has been identified as a naturally occurring antagonist of TRPV1, capable of reducing pain and itch responses in mice.[18] This suggests that its metabolite, DHSA, may also possess TRPV1-modulating activity, a hypothesis that warrants further investigation.

Part 3: Experimental Protocols for Evaluation

To facilitate further research in this area, we provide validated protocols for the synthesis, biological evaluation, and analytical quantification of DHSA.

Protocol for Synthesis of 9,10-Dihydroxystearic Acid

A. Synthesis of erythro-9,10-DHSA (via Permanganate Oxidation) [1][5]

  • Saponification: Dissolve 3.14 g (10.0 mmol) of oleic acid in a solution of 3.14 g (78.5 mmol) of NaOH in 320 mL of water. Heat the mixture with stirring until a clear solution is formed.

  • Oxidation: Add 2.5 L of ice-cold water to the solution. While stirring vigorously, add 250 mL of a 1% potassium permanganate solution over 1 minute, maintaining the temperature at 10 °C.

  • Quenching: After 5 minutes, add solid sodium sulfite in small portions until the purple color of the permanganate disappears.

  • Acidification & Precipitation: Acidify the mixture with 94 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate of erythro-9,10-DHSA will form.

  • Purification: Collect the precipitate by suction filtration. Wash the crude product with petroleum ether to remove unreacted oleic acid and other saturated fatty acids. Recrystallize the product from ethanol to obtain a colorless powder.

B. Synthesis of threo-9,10-DHSA (via Performic Acid) [1][6]

  • Reaction Setup: In a 1 L three-necked flask, add 141 g (0.5 mole) of oleic acid and 425 mL of 98-100% formic acid.

  • Hydroxylation: With vigorous stirring, slowly add approximately 60 g of 30% hydrogen peroxide. The reaction is exothermic; maintain the temperature at 40 °C using a water bath.

  • Formic Acid Removal: After about 3 hours (or once peroxide is consumed), remove the formic acid by distillation under reduced pressure.

  • Saponification: To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide and heat at 100 °C for 1 hour.

  • Acidification & Isolation: Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. An oil will separate and solidify upon cooling.

  • Purification: Discard the aqueous layer. Remelt the solid with hot water and stir well to remove residual salts. Dissolve the solid in 95% ethanol by heating and crystallize at 0 °C. Collect the crystals by filtration and dry under vacuum. A second recrystallization may be necessary to achieve high purity.

Protocol for In Vitro PPARγ Activation Assay (Cell-Based Reporter Assay)

This protocol describes a method to quantify the ability of DHSA isomers to activate PPARγ.

G start Start: Seed CV-1 cells in 96-well plates transfect Transfect cells with: 1. PPARγ expression vector 2. PPRE-luciferase reporter vector 3. Renilla control vector start->transfect treat Treat cells with: - Vehicle Control - Rosiglitazone (Positive Control) - DHSA Isomers (5-100 µM) transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells and measure Firefly & Renilla luciferase activity using a luminometer incubate->lyse analyze Analyze Data: - Normalize Firefly to Renilla activity - Calculate fold induction vs. vehicle lyse->analyze end End: Determine EC₅₀ values analyze->end

Caption: Experimental workflow for in vitro PPAR activation assay.
  • Cell Culture: Seed CV-1 cells (or another suitable cell line) in 96-well plates at an appropriate density.

  • Transfection: Co-transfect cells with a full-length human PPARγ expression vector, a luciferase reporter vector containing multiple PPAR response elements (PPREs), and a Renilla luciferase vector for normalization.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of DHSA (e.g., 5-100 µM), a positive control (e.g., Rosiglitazone), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of reporter activity relative to the vehicle control.

Protocol for Analytical Quantification of DHSA from Plasma (LC-MS/MS)[13]
  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., 9,10-DHSA-d4).

  • Protein Precipitation: Add 400 µL of ice-cold methanol or acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extraction (Optional): For cleaner samples, perform a liquid-liquid extraction on the supernatant using a non-polar solvent like hexane.

  • Evaporation and Reconstitution: Evaporate the supernatant/extraction solvent to dryness under a stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Monitor specific precursor-product ion transitions for DHSA and its internal standard.

Conclusion

The comparison between synthetic and natural 9,10-dihydroxystearic acid is not a matter of inherent superiority of one over the other, but a nuanced discussion centered on stereochemical purity. Chemical synthesis provides a scalable and reliable source of DHSA, but often as a racemic mixture of diastereomers. In contrast, natural biosynthesis, while less scalable, can produce single, enantiomerically pure isomers.

The available data strongly indicate that the biological activities of DHSA—from its potent effects on metabolic regulation via PPARγ activation to its potential anti-inflammatory roles—are stereochemistry-dependent.[3][4] Consequently, a synthetic mixture may have a different biological profile than a pure, natural isomer. For researchers and drug development professionals, this underscores a critical imperative: to characterize the precise isomeric composition of their DHSA samples and, where possible, to conduct comparative studies using purified stereoisomers. Future research should focus on elucidating the specific biological activities of each of the four DHSA stereoisomers to fully unlock the therapeutic potential of this versatile fatty acid.

References

An In-Vitro Comparative Guide to the Cytotoxicity of Hydroxylated Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the cytotoxic properties of various hydroxylated fatty acids (HFAs). Grounded in experimental data, we will explore the differential effects of these lipids on cancer and normal cell lines, detail the methodologies for assessing their cytotoxicity, and elucidate the underlying molecular mechanisms.

Introduction: The Emerging Role of Hydroxylated Fatty Acids in Cellular Regulation

Hydroxylated fatty acids, a class of lipids characterized by the presence of one or more hydroxyl groups along their aliphatic chain, are gaining significant attention in biomedical research.[1] These molecules are not merely metabolic intermediates but are now recognized as bioactive lipids with the potential to modulate cellular processes, including proliferation, inflammation, and cell death.[1][2] Their unique structural features, particularly the position and stereochemistry of the hydroxyl group, can dramatically influence their biological activity, making them a fascinating area of study for therapeutic development, especially in oncology.[2] This guide will provide a comparative analysis of the cytotoxic potential of various HFAs, offering insights into their structure-activity relationships.

Comparative Cytotoxicity of Hydroxylated Fatty Acids

The cytotoxic efficacy of hydroxylated fatty acids is highly dependent on their specific molecular structure, including the position of the hydroxyl group and the degree of saturation. Below is a summary of in-vitro cytotoxicity data for a range of HFAs against various human cancer cell lines.

Hydroxystearic Acid (HSA) Regioisomers

A study on the regioisomers of hydroxystearic acid (HSA) revealed that the position of the hydroxyl group significantly impacts their anti-proliferative activity.[2] Notably, HSAs with the hydroxyl group at odd-numbered carbon positions (5, 7, and 9) demonstrated greater growth inhibitory effects against a panel of human cancer cell lines compared to those with the hydroxyl group at even-numbered positions (8, 10, and 11).[2]

Hydroxylated Fatty AcidCell LineIC50 (µM)Reference
5-Hydroxystearic Acid (5-HSA)HeLa~50[2]
HT29~50[2]
MCF7~50[2]
7-Hydroxystearic Acid (7-HSA)CaCo-2~50[2]
HT29~50[2]
HeLa~50[2]
MCF7~50[2]
PC3~50[2]
9-Hydroxystearic Acid (9-HSA)CaCo-2~50[2]
HT29~50[2][3]
HeLa~50[2]
MCF7~50[2]
PC3~50[2]
8-HSA, 10-HSA, 11-HSACaCo-2, HT29, HeLa, MCF7, PC3No significant inhibitory activity[2]

Table 1: Comparative IC50 values of hydroxystearic acid (HSA) regioisomers on various human cancer cell lines.

Other Notable Hydroxylated Fatty Acids

Beyond the HSA regioisomers, other hydroxylated fatty acids have demonstrated significant cytotoxic potential.

  • 2-Hydroxyoleic Acid (2OHOA): This synthetic monounsaturated HFA has shown potent, non-toxic anticancer activity.[4][5] It is known to induce cell cycle arrest in some cancer cell lines and apoptosis in others.[5] Its mechanism is linked to the modulation of cell membrane composition and key signaling pathways.[6]

  • Ricinoleic Acid: The primary component of castor oil, this hydroxylated monounsaturated fatty acid has demonstrated dose-dependent cytotoxicity against isolated intestinal epithelial cells.[7] A study also showed its cytotoxic effects on breast cancer cell lines.[8]

  • Coriolic Acid: This monohydroxylated polyunsaturated fatty acid has been shown to inhibit the viability and colony formation of breast cancer cells.[9]

Experimental Protocols for Assessing Cytotoxicity

To ensure the reliability and reproducibility of in-vitro cytotoxicity studies, standardized and well-validated assays are essential. The following are detailed protocols for two commonly used methods to assess the cytotoxicity of hydroxylated fatty acids.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hydroxylated fatty acids in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO or ethanol) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate treat Treat with Hydroxylated Fatty Acids start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate (2-4h) for Formazan Formation add_mtt->formazan solubilize Add Solubilization Solution formazan->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow of the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis, and its activity in the supernatant is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to have appropriate controls: a low control (spontaneous LDH release from untreated cells), a high control (maximum LDH release, achieved by lysing untreated cells with a lysis buffer), and a vehicle control.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and an assay buffer.

  • Assay Reaction: Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, low control, and high control wells.

Mechanisms of Hydroxylated Fatty Acid-Induced Cytotoxicity

The cytotoxic effects of hydroxylated fatty acids are mediated through various molecular mechanisms, often culminating in apoptosis or cell cycle arrest.

A key mechanism for some HFAs, such as 2-hydroxyoleic acid, involves the modulation of cell membrane composition and fluidity.[6] This can lead to the reorganization of lipid rafts and affect the activity of membrane-associated signaling proteins.[6] For instance, 2-hydroxyoleic acid has been shown to activate sphingomyelin synthase, leading to an increase in sphingomyelin and a decrease in phosphatidylcholine and phosphatidylethanolamine in cancer cell membranes.[10]

Furthermore, certain hydroxylated fatty acids can influence critical signaling pathways that regulate cell survival and proliferation. For example, 2-hydroxypalmitic acid has been found to increase the chemosensitivity of gastric cancer cells by inhibiting the mTOR/S6K1/Gli1 signaling pathway.[11] 9-Hydroxystearic acid has been reported to induce apoptosis in colon carcinoma cells, a process that cancer cells may evade by sequestering 9-HSA into fatty acid esters of hydroxy fatty acids (FAHFAs).[12]

The induction of apoptosis by hydroxylated fatty acids can proceed through both intrinsic and extrinsic pathways, often involving the activation of caspases, modulation of Bcl-2 family proteins, and ultimately leading to DNA fragmentation and cell death.

HFA_Cytotoxicity_Pathway cluster_membrane Cell Membrane Modulation cluster_signaling Intracellular Signaling Cascades cluster_apoptosis Apoptosis Induction HFA Hydroxylated Fatty Acid Membrane Alteration of Membrane Composition & Fluidity HFA->Membrane ROS Induction of Oxidative Stress (ROS) HFA->ROS Signaling Modulation of Membrane- Associated Proteins Membrane->Signaling mTOR Inhibition of mTOR/PI3K/Akt Pathway Signaling->mTOR MAPK Modulation of MAPK Pathway Signaling->MAPK Caspase Caspase Activation mTOR->Caspase MAPK->Caspase Bcl2 Modulation of Bcl-2 Family Proteins ROS->Bcl2 DNA_frag DNA Fragmentation Caspase->DNA_frag Bcl2->Caspase Apoptosis Apoptotic Cell Death DNA_frag->Apoptosis

Caption: Proposed signaling pathways in HFA-induced cytotoxicity.

Conclusion

This guide provides a comparative overview of the in-vitro cytotoxicity of various hydroxylated fatty acids, highlighting the critical role of their molecular structure in determining their biological activity. The detailed experimental protocols and insights into the mechanisms of action offer a valuable resource for researchers in the field of lipid biology and drug discovery. The selective cytotoxicity of certain hydroxylated fatty acids against cancer cells underscores their potential as novel therapeutic agents, warranting further investigation into their clinical applications.

References

A Researcher's Guide to the Validation of GC-MS Methods for Dihydroxy Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of lipidomics and clinical biomarker discovery, the accurate quantification of dihydroxy fatty acids (DHFAs) is of paramount importance. These molecules, products of fatty acid oxidation, are increasingly recognized for their roles in signaling pathways and as potential biomarkers for various physiological and pathological states. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and reliable technique for the analysis of these compounds. However, the integrity of any quantitative data hinges on a rigorously validated analytical method.

This guide provides an in-depth, experience-driven comparison of GC-MS method validation for DHFA analysis. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the principles that ensure data of the highest quality and reliability. We will delve into the critical steps of method validation, from sample preparation to data analysis, and compare the performance of GC-MS with alternative techniques, supported by experimental insights.

The GC-MS Workflow for Dihydroxy Fatty Acid Analysis: A Necessary Transformation

DHFAs, in their native form, are polar and non-volatile, making them unsuitable for direct GC analysis. The cornerstone of a successful GC-MS method for these analytes is a crucial chemical modification step: derivatization. This process transforms the polar hydroxyl and carboxyl groups into less polar, more volatile, and thermally stable derivatives, typically trimethylsilyl (TMS) ethers. This transformation is not merely procedural; it is fundamental to achieving the chromatographic separation and mass spectrometric detection necessary for quantification.

Experimental Workflow for DHFA Analysis by GC-MS

Caption: GC-MS workflow for dihydroxy fatty acid analysis.

Detailed Protocol: Sample Preparation and Derivatization
  • Lipid Extraction: Begin with a robust lipid extraction from the biological matrix (e.g., plasma, tissue homogenate) using a method like the Folch or Bligh-Dyer procedure to isolate the total lipid fraction.

  • Saponification: To analyze both free and esterified DHFAs, perform a saponification step by adding a strong base (e.g., methanolic KOH) and heating to hydrolyze ester bonds.

  • Acidification and Extraction: Acidify the sample to protonate the fatty acids and then extract the DHFAs into an organic solvent (e.g., hexane or ethyl acetate).

  • Derivatization: Evaporate the solvent under a stream of nitrogen. Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat (e.g., 70°C for 30 minutes) to convert the DHFAs to their TMS derivatives.[1][2]

  • Final Preparation: Evaporate the excess derivatization reagent and reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS injection.[1] An internal standard, such as a deuterated DHFA analogue, should be added at the beginning of the sample preparation process to correct for analyte loss during extraction and derivatization.

Core Principles of Method Validation: A Deep Dive

A validated method provides documented evidence that the procedure is suitable for its intended purpose. The validation process for a GC-MS method for DHFA analysis should be guided by internationally recognized standards, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4][5][6][7]

Caption: Key parameters for analytical method validation.

Selectivity and Specificity

Why it matters: Selectivity ensures that the analytical method can differentiate and quantify the target DHFA from other components in the sample matrix, such as other fatty acids, lipids, or derivatization byproducts.[8][9][10][11] Specificity is the ultimate form of selectivity, meaning the method produces a response for only the analyte of interest.[12][13] For GC-MS, selectivity is achieved through a combination of chromatographic retention time and the unique mass spectrum of the analyte.

Experimental Protocol:

  • Analyze at least six blank matrix samples from different sources to assess for interfering peaks at the retention time of the DHFA and its internal standard.

  • Compare the chromatograms of the blank samples with a spiked sample containing the DHFA at the lower limit of quantification (LLOQ).

  • The response of any interfering peak in the blank samples should be less than 20% of the response of the DHFA at the LLOQ.

Linearity and Range

Why it matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[14]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking known concentrations of the DHFA into the blank matrix. A typical range might span from 1 to 1000 ng/mL.

  • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99 for a good fit.[14]

Accuracy and Precision

Why it matters: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements.[9][15] These parameters ensure the reliability and reproducibility of the method. Precision is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[9][14]

Experimental Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Accuracy: Analyze the QC samples and calculate the percent recovery of the measured concentration relative to the nominal concentration. The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[16]

  • Precision:

    • Repeatability: Analyze multiple replicates (n=5 or 6) of the QC samples on the same day.

    • Intermediate Precision: Repeat the analysis on different days with different analysts or equipment.

  • Calculate the relative standard deviation (RSD) for each set of replicates. The RSD should not exceed 15% (20% at the LLOQ).[14][16]

Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Why it matters: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[17] These parameters define the lower limits of the method's performance.

Experimental Protocol:

  • LOD and LOQ are typically determined based on the signal-to-noise (S/N) ratio.

  • Analyze a series of diluted samples and determine the concentrations that produce S/N ratios of approximately 3 for the LOD and 10 for the LOQ.[17][18]

  • The LOQ must be validated with respect to accuracy and precision.[16]

Stability

Why it matters: DHFAs, particularly those with unsaturation, can be susceptible to degradation during sample collection, processing, and storage.[19] Stability studies are essential to ensure that the measured concentration reflects the true concentration at the time of sampling.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

  • Short-Term Stability: Assess the stability of the analyte in the matrix at room temperature for a period that reflects the typical sample handling time.

  • Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature (e.g., -80°C) for an extended period.[20]

  • Post-Preparative Stability: Evaluate the stability of the derivatized samples in the autosampler.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Performance Comparison: GC-MS vs. LC-MS/MS

While GC-MS is a powerful tool for DHFA analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a strong alternative.[21][22] The choice between these techniques depends on the specific research question, available instrumentation, and desired throughput.

FeatureGC-MSLC-MS/MS
Sample Preparation Requires derivatization to increase volatility.[23]Often requires no derivatization, simplifying the workflow.[21]
Chromatography Excellent separation of isomers.Can be challenging for isomeric separation without specialized columns or methods.
Sensitivity High sensitivity, especially in Single Ion Monitoring (SIM) mode.[16]Generally offers higher sensitivity, particularly for complex matrices.[24][25]
Selectivity Good selectivity based on retention time and mass spectrum.[23]Superior selectivity due to MS/MS fragmentation (Multiple Reaction Monitoring - MRM).
Matrix Effects Less prone to ion suppression/enhancement.Can be significantly affected by matrix effects, requiring careful method development.
Compound Coverage Limited to volatile and thermally stable (or derivatizable) compounds.Broader applicability to a wider range of polar and non-polar compounds.[21]
Throughput Generally lower throughput due to longer run times and sample preparation.Can achieve higher throughput with faster LC methods.

Conclusion

The validation of a GC-MS method for dihydroxy fatty acid analysis is a rigorous but essential process for ensuring the generation of accurate, reliable, and reproducible data. By systematically evaluating selectivity, linearity, accuracy, precision, sensitivity, and stability, researchers can have full confidence in their quantitative results. While GC-MS remains a gold-standard technique, particularly for its excellent chromatographic resolution of isomers, the advantages of LC-MS/MS in terms of simplified sample preparation and higher sensitivity make it a compelling alternative. The ultimate choice of analytical platform should be guided by a thorough consideration of the specific analytical challenges and the overall goals of the research.

References

A Comparative Guide to the Stereochemical Confirmation of Synthesized (9R,10R)-9,10-Dihydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemistry of a molecule is paramount in determining its biological activity and pharmacological profile. In the synthesis of chiral molecules such as (9R,10R)-9,10-Dihydroxyhexadecanoic acid, unambiguous confirmation of the stereochemistry is a critical step. This guide provides an in-depth comparison of various analytical techniques available for this purpose, offering insights into their underlying principles, experimental workflows, and comparative advantages.

Introduction to (9R,10R)-9,10-Dihydroxyhexadecanoic Acid

(9R,10R)-9,10-Dihydroxyhexadecanoic acid is a dihydroxy fatty acid.[1] The spatial arrangement of the two hydroxyl groups at the C9 and C10 positions is crucial for its intended biological function. In vitro synthesis of 9,10-dihydroxyhexadecanoic acid has been achieved using recombinant Escherichia coli, highlighting the potential for its biotechnological production.[2][3][4] Given that enzymatic reactions often yield stereospecific products, it is essential to possess robust analytical methods to verify the stereochemical outcome of such syntheses.

This guide will explore and compare three primary techniques for the stereochemical confirmation of (9R,10R)-9,10-Dihydroxyhexadecanoic acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

  • Circular Dichroism (CD) Spectroscopy

  • X-ray Crystallography

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy is a powerful tool for structural elucidation. However, enantiomers are indistinguishable by NMR under achiral conditions.[5][6] To overcome this, chiral derivatizing agents (CDAs) are employed to convert the enantiomeric diol into a mixture of diastereomers, which possess distinct NMR spectra.[7]

The Principle of Chiral Derivatization in NMR

The underlying principle involves the reaction of the chiral diol with an enantiomerically pure CDA to form new covalent bonds, resulting in the formation of diastereomers. These diastereomers have different spatial arrangements and, consequently, their corresponding nuclei will experience different magnetic environments, leading to distinct chemical shifts in the NMR spectrum.

Common Chiral Derivatizing Agents for Diols

Several CDAs are suitable for diols. Two prominent examples are Mosher's acid and chiral boronic acids.

The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols and can be extended to diols.[5][6][8][9] It involves the formation of diastereomeric esters with the enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.

Experimental Workflow:

Caption: Workflow for Mosher's Ester Analysis.

Detailed Protocol:

  • Esterification: React the synthesized diol separately with both (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base like pyridine or DMAP.

  • Purification: Purify the resulting diastereomeric di-MTPA esters using column chromatography.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis: Compare the chemical shifts of protons adjacent to the newly formed ester linkages. The difference in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration based on the established Mosher model.[5][6]

Chiral boronic acids are another class of effective CDAs for diols. They react with diols to form stable cyclic boronates.[10][11][12] The choice of the chiral backbone of the boronic acid influences the degree of separation in the NMR signals of the resulting diastereomers.

Experimental Workflow:

Caption: Workflow for Chiral Boronic Acid Derivatization.

Detailed Protocol:

  • Derivatization: Mix the synthesized diol with an equimolar amount of a chiral boronic acid (e.g., a derivative of N-acetylphenylglycine boronic acid or a bridged boric acid) in an NMR tube with a suitable deuterated solvent.[11][12][13]

  • NMR Acquisition: Acquire ¹H or, if using a fluorine-containing boronic acid, ¹⁹F NMR spectra.[10][13][14]

  • Data Analysis: The diastereomeric boronate esters will exhibit distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric excess and, in some cases, the absolute configuration by comparison to known standards.[11][13]

Comparison of NMR-based Methods
FeatureMosher's Ester AnalysisChiral Boronic Acid Derivatization
Principle Formation of diastereomeric estersFormation of diastereomeric cyclic boronates
Reaction Requires two separate reactionsOften a single-step, in-situ reaction
Sensitivity High, requires pure samplesCan be very sensitive, especially with ¹⁹F NMR
Data Analysis Well-established model for configurationPrimarily for ee, configuration may require standards
Limitations Potential for kinetic resolution, requires pure CDAReversibility of reaction can be a factor

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules.[15][16] This technique is particularly sensitive to the stereochemical features of a molecule.

The Principle of CD Spectroscopy

Chiral molecules interact differently with left and right circularly polarized light, leading to a non-zero CD signal. The resulting CD spectrum is a plot of this differential absorption versus wavelength and is characteristic of the molecule's absolute configuration.[17]

Experimental Workflow:

Caption: Workflow for Circular Dichroism Spectroscopy.

Application to (9R,10R)-9,10-Dihydroxyhexadecanoic Acid

For a molecule like 9,10-dihydroxyhexadecanoic acid, the chromophores in the vicinity of the chiral centers will give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the spectrum can be used to determine the absolute configuration.[18] This is often done by comparing the experimental spectrum to that of a known standard or to a theoretically calculated spectrum.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified synthesized diol in a suitable transparent solvent.

  • CD Measurement: Record the CD spectrum over an appropriate wavelength range.

  • Data Analysis: Compare the obtained spectrum with the CD spectrum of an authentic sample of (9R,10R)-9,10-Dihydroxyhexadecanoic acid if available. Alternatively, computational methods can be used to predict the CD spectrum for the (9R,10R) and (9S,10S) enantiomers, and the experimental data is then matched with the calculated spectrum.[18][19]

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[20][21]

The Principle of X-ray Crystallography

This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms in the crystal lattice. By analyzing this pattern, the precise spatial coordinates of each atom can be determined, providing an unambiguous assignment of the absolute configuration.

Experimental Workflow:

Caption: Workflow for X-ray Crystallography.

Application to (9R,10R)-9,10-Dihydroxyhexadecanoic Acid

The main challenge for applying X-ray crystallography to fatty acids is obtaining single crystals of sufficient quality.[20][22] Fatty acids can be flexible molecules, which can make crystallization difficult.

Detailed Protocol:

  • Crystallization: The purified synthesized diol must be crystallized. This often involves screening a variety of solvents and conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable single crystal is mounted on a goniometer and subjected to X-ray diffraction analysis.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.

Comparative Analysis of Techniques

TechniquePrincipleAdvantagesDisadvantages
NMR with CDAs Diastereomer formationApplicable to non-crystalline samples; provides information on enantiomeric purityIndirect method; requires derivatization which can sometimes be challenging
CD Spectroscopy Differential absorption of polarized lightNon-destructive; requires small sample amounts; sensitive to conformation in solutionRequires a chromophore near the stereocenter; interpretation can be complex without standards or calculations
X-ray Crystallography X-ray diffraction by a single crystalUnambiguous determination of absolute configuration; provides detailed 3D structureRequires a suitable single crystal, which can be difficult to obtain; solid-state structure may differ from solution conformation

Conclusion

The confirmation of the stereochemistry of synthesized (9R,10R)-9,10-Dihydroxyhexadecanoic acid can be approached using several powerful analytical techniques.

  • NMR spectroscopy with chiral derivatizing agents is a versatile and widely accessible method, particularly useful for determining enantiomeric purity and, with methods like Mosher's analysis, for deducing the absolute configuration of soluble compounds.

  • Circular dichroism spectroscopy offers a sensitive, non-destructive alternative that provides information about the molecule's stereochemistry in solution, which is often more biologically relevant.

  • X-ray crystallography , when applicable, provides the most definitive and unambiguous structural evidence.

The choice of method will depend on the specific requirements of the research, the physical properties of the synthesized compound, and the available instrumentation. For a comprehensive and self-validating approach, employing at least two of these techniques is highly recommended to ensure the unequivocal confirmation of the desired (9R,10R) stereochemistry.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Fatty Acid Isomer Binding Affinity to Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Language of Shape in Cellular Signaling

Fatty acids, long considered mere building blocks for membranes and sources of energy, are now recognized as sophisticated signaling molecules. They exert profound control over metabolic and inflammatory pathways by directly interacting with a host of cellular receptors.[1][2][3] These interactions, however, are not indiscriminate. The precise three-dimensional shape of a fatty acid—governed by the length of its carbon chain, the number and position of double bonds, and the cis/trans geometry of those bonds—dictates its binding affinity and subsequent functional output.

This guide provides a comparative analysis of how subtle variations in fatty acid isomeric structure translate into significant differences in binding to key receptor families: the nuclear Peroxisome Proliferator-Activated Receptors (PPARs), the membrane-bound G-Protein Coupled Receptors (GPCRs) like GPR120, and the cytosolic Fatty Acid-Binding Proteins (FABPs). Understanding this specificity is paramount for researchers in metabolic diseases, immunology, and drug development, as it forms the basis for designing targeted therapeutic interventions.

Section 1: The Decisive Role of Isomerism in Receptor Recognition

The biological activity of a fatty acid is fundamentally linked to its structure. Isomers, molecules with the same chemical formula but different arrangements of atoms, can present vastly different topographies to a receptor's binding pocket. This structural nuance is the primary determinant of binding affinity and selectivity.

  • Cis vs. Trans Isomerism: Naturally occurring unsaturated fatty acids typically possess cis double bonds, which introduce a "kink" in the hydrocarbon tail.[4][5] Industrially produced trans fats have a more linear, "straight" configuration, similar to saturated fats.[5] This seemingly minor geometric difference dramatically alters how the molecule fits within a receptor's ligand-binding domain (LBD), impacting receptor activation.

  • Positional Isomerism (Omega-3 vs. Omega-6): The position of the first double bond from the methyl end of the fatty acid chain defines its classification as omega-3 (ω-3) or omega-6 (ω-6). This positioning influences the molecule's flexibility and electronic distribution, leading to differential interactions with receptors that regulate inflammation and metabolic homeostasis.[4]

  • Chain Length and Saturation: The length of the carbon chain and the degree of saturation affect the hydrophobicity and overall size of the fatty acid, which are critical parameters for binding to both intracellular and cell-surface receptors.[6]

Section 2: Comparative Binding Affinity Analysis - Case Studies

Case Study 1: Cis vs. Trans Isomers and Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that function as ligand-activated transcription factors, playing a central role in lipid and glucose metabolism.[7][8] They are well-known targets for fatty acids. The distinct shapes of cis and trans isomers lead to differential activation of PPAR subtypes, particularly PPARγ.

While both cis and trans isomers can bind to PPARs, their effects can be antagonistic. For instance, the trans-10, cis-12 isomer of conjugated linoleic acid (CLA) has been shown to inhibit milk fat synthesis by downregulating PPARγ target genes in dairy sheep, an effect that could not be overcome even by a potent synthetic PPARγ agonist.[9] This highlights that trans isomers can sometimes act as inhibitors or partial agonists, competing with the activating effects of endogenous cis fatty acids.

Table 1: Comparative Activation of PPARγ by Fatty Acid Isomers

Fatty Acid LigandIsomer TypeReceptorEC50 (nM)Observation
Oleic AcidcisPPARγ1900Natural, endogenous ligand with moderate activation potential.[10]
Linoleic AcidcisPPARγ870Polyunsaturated ligand with higher activation potential than oleic acid.[10]
trans-Vaccenic AcidtransPPARα-Found to bind PPARα-LBD but does not activate it.[11]
trans-10, cis-12 CLAcis/transPPARγ-Inhibits PPARγ-mediated gene expression in certain contexts.[9]

EC50 values represent the concentration required to elicit a half-maximal response and are indicative of potency. A lower EC50 denotes higher potency.

Case Study 2: Omega-3 vs. Omega-6 Fatty Acids and GPR120

GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) is a GPCR that is activated by medium and long-chain fatty acids.[3] It has emerged as a critical sensor for dietary fats, particularly ω-3 fatty acids, mediating potent anti-inflammatory and insulin-sensitizing effects.[3][12]

Both ω-3 (like DHA and EPA) and ω-6 (like arachidonic acid) fatty acids are natural ligands for GPR120.[1][13] However, their signaling outcomes, while sharing common pathways, can differ in kinetics and intensity.[13] The anti-inflammatory effects of ω-3 fatty acids are largely attributed to their activation of GPR120, which leads to the recruitment of β-arrestin2 and subsequent inhibition of pro-inflammatory signaling cascades like the TLR4 and TNF-α pathways.[3][12] While ω-6 fatty acids can also signal through GPR120, they are more commonly associated with the production of pro-inflammatory eicosanoids through other enzymatic pathways. This differential signaling highlights the importance of the ω-3/ω-6 balance in regulating inflammation.

Table 2: Comparative Activation of GPR120 by Fatty Acid Isomers

Fatty Acid LigandIsomer TypeReceptorPotency/Effect
Docosahexaenoic Acid (DHA)Omega-3GPR120Potent activator; mediates strong anti-inflammatory effects.[12][14]
Eicosapentaenoic Acid (EPA)Omega-3GPR120Potent activator; mediates strong anti-inflammatory effects.[12][15]
Arachidonic Acid (AA)Omega-6GPR120Activates GPR120, but signaling kinetics and intensity may differ from ω-3s.[13][15]
α-Linolenic Acid (ALA)Omega-3GPR120Established activator; stimulates GLP-1 secretion.[3]
Case Study 3: Isomer Specificity of Fatty Acid-Binding Proteins (FABPs)

FABPs are a family of small, intracellular lipid chaperones that facilitate the transport and localization of fatty acids to specific cellular compartments, such as the nucleus for transcriptional regulation or mitochondria for oxidation.[6][16] Different FABP isoforms exhibit distinct tissue expression and ligand preferences.[17][18]

This specificity is crucial for directing fatty acids towards particular metabolic fates. For example, some FABPs show a higher affinity for unsaturated over saturated fatty acids, and the binding affinity can be influenced by the position of double bonds.[17] This selective binding ensures that specific fatty acid isomers are efficiently delivered to their cognate nuclear receptors (like PPARs) or metabolic enzymes, thereby enhancing their signaling efficacy.[19] For instance, Adipocyte-FABP (A-FABP) and Keratinocyte-FABP (K-FABP) have been shown to directly channel ligands to activate PPARγ and PPARβ, respectively.[19]

Section 3: Methodologies for Quantifying Fatty Acid-Receptor Interactions

Accurately quantifying the binding affinity of fatty acid isomers to their receptors is essential for understanding their structure-activity relationships. Two primary biophysical techniques for this purpose are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[20] It is considered the gold standard for thermodynamic characterization, providing the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single label-free, in-solution experiment.[20][21]

  • Sample Preparation:

    • Rationale: To minimize heats of dilution, both the receptor (e.g., a purified FABP) and the fatty acid ligand must be in identical, extensively dialyzed buffer.[22]

    • Protocol:

      • Dialyze the purified receptor protein (e.g., 20-50 µM) against 2L of the chosen experimental buffer (e.g., PBS, pH 7.4) overnight at 4°C. Change the buffer at least twice.

      • Prepare the fatty acid ligand stock solution. Fatty acids are often dissolved in a minimal amount of ethanol or DMSO first, then diluted into the final, identical dialysis buffer to a concentration 10-fold higher than the protein concentration.[23] The final concentration of the organic solvent should be kept to a minimum (<1%).

  • Instrument Setup:

    • Rationale: The instrument must be thermally equilibrated to ensure a stable baseline. The reference cell is filled with water to act as a thermal reference.[20]

    • Protocol:

      • Thoroughly clean the sample and reference cells and the injection syringe with detergent and water.

      • Fill the reference cell with deionized water.[20]

      • Load the protein solution into the sample cell (typically ~200-300 µL depending on the instrument).

      • Load the ligand solution into the injection syringe (typically ~40-50 µL).

      • Place the assembly into the instrument and allow it to equilibrate for at least 1-2 hours.

  • Titration Experiment:

    • Rationale: A series of small injections of the ligand into the protein solution generates a binding isotherm. The shape of this curve provides the thermodynamic parameters of the interaction.

    • Protocol:

      • Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., an initial 0.4 µL injection followed by 19 subsequent 2 µL injections at 150-second intervals).

      • Initiate the titration run.

      • Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.[20]

  • Data Analysis:

    • Rationale: The raw data (heat pulses per injection) are integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one set of sites) to extract Kd, n, and ΔH.

    • Protocol:

      • Use the instrument's software (e.g., MicroCal PEAQ-ITC Analysis Software) to integrate the raw thermogram.

      • Subtract the control (ligand-to-buffer) data.

      • Fit the resulting isotherm to a one-site binding model to determine the thermodynamic parameters. Repeat the experiment at least three times for statistical validation.[20]

ITC_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_run 3. Titration cluster_analysis 4. Data Analysis P1 Dialyze Receptor in Buffer P2 Prepare Ligand in Identical Buffer S1 Load Receptor into Sample Cell P2->S1 S2 Load Ligand into Syringe S1->S2 S3 Equilibrate System S2->S3 R1 Inject Ligand into Receptor S3->R1 R2 Measure Heat Change R1->R2 A1 Integrate Heat Pulses R2->A1 R3 Control: Inject Ligand into Buffer A2 Subtract Control Data R3->A2 A1->A2 A3 Fit Binding Isotherm A2->A3 A4 Determine Kd, n, ΔH A3->A4

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[24][25] It provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

  • Chip Preparation and Ligand Immobilization:

    • Rationale: The receptor protein is covalently immobilized onto the sensor chip surface. A reference flow cell is prepared to subtract non-specific binding and bulk refractive index changes.

    • Protocol:

      • Select a suitable sensor chip (e.g., CM5 for amine coupling).

      • Activate the carboxymethylated dextran surface of both the active and reference flow cells with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[26]

      • Inject the receptor protein (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the active flow cell to achieve the desired immobilization level (e.g., 3000-5000 Resonance Units, RU).[26]

      • Deactivate any remaining active esters on both flow cells with an injection of ethanolamine.

  • Analyte Binding Assay:

    • Rationale: Injecting the fatty acid (analyte) at various concentrations over both the active and reference surfaces allows for the measurement of specific binding. The real-time sensorgram shows the association and dissociation phases.

    • Protocol:

      • Prepare a dilution series of the fatty acid analyte in running buffer (e.g., HBS-P+). Concentrations should typically span from 0.1x to 10x the expected KD.

      • Inject each concentration over both flow cells for a set association time (e.g., 60-120 seconds), followed by a dissociation phase where only running buffer flows over the chip.[26]

      • Between each concentration, regenerate the chip surface if necessary using a mild regeneration solution (e.g., a short pulse of 0.1 M NaOH) to remove all bound analyte.[27]

  • Data Analysis:

    • Rationale: The reference-subtracted sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Protocol:

      • Use the instrument's analysis software to subtract the signal from the reference flow cell from the active flow cell for each concentration.

      • Perform a global fit of the processed sensorgrams to a suitable kinetic model.

      • The software will calculate the ka, kd, and the overall KD from these fits.

Section 4: Downstream Signaling and Therapeutic Implications

The differential binding affinities of fatty acid isomers are not merely academic observations; they translate directly into distinct physiological and pathological outcomes. The activation of a receptor is often the first step in a complex signaling cascade.

GPR120 Signaling Pathway

Activation of GPR120 by ω-3 fatty acids like DHA triggers a potent anti-inflammatory cascade.[12] Upon ligand binding, GPR120 couples to Gαq, leading to downstream signaling.[12] Crucially, it also engages with β-arrestin2. The GPR120/β-arrestin2 complex can then sequester TAB1, preventing it from activating TAK1, a key kinase in the pro-inflammatory TLR and TNF-α pathways.[3][12] This mechanism effectively shuts down the production of inflammatory cytokines.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 bArrestin2 β-arrestin2 GPR120->bArrestin2 Recruits TAB1 TAB1 bArrestin2->TAB1 Sequesters TAK1 TAK1 TAB1->TAK1 Required for Activation IKK IKK TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Inflammation Inflammatory Gene Expression NFkB->Inflammation Promotes LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->TAK1 Activates via adaptor proteins Omega3 Omega-3 FA (e.g., DHA) Omega3->GPR120 Binds

Caption: GPR120-mediated anti-inflammatory signaling pathway.

Therapeutic Implications

The ability to distinguish between the binding of closely related isomers opens up new avenues for drug development.

  • Metabolic Diseases: Designing selective PPARγ modulators that mimic the beneficial effects of certain fatty acids without the adverse effects of full agonists (like some thiazolidinediones) is a major goal in diabetes research.

  • Inflammatory Disorders: GPR120 agonists that are selective and more potent than natural ω-3 fatty acids could offer novel treatments for chronic inflammatory conditions such as obesity-induced insulin resistance, inflammatory bowel disease, and atherosclerosis.[28][29]

  • Oncology: FABPs are often overexpressed in cancer cells and play roles in tumor growth and survival. Developing inhibitors that block the binding of specific pro-proliferative fatty acids to FABPs is a promising anti-cancer strategy.[30]

Conclusion

The binding of a fatty acid to its receptor is a highly specific interaction governed by the subtle yet critical nuances of its isomeric structure. Geometric and positional differences dictate binding affinity, receptor activation, and the ultimate physiological response. A thorough understanding of these structure-activity relationships, supported by robust quantitative methodologies like ITC and SPR, is essential for deciphering the complex roles of fatty acids in health and disease. This knowledge provides a powerful foundation for the rational design of next-generation therapeutics that can selectively target these vital signaling pathways.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of rel-(9R,10R)-9,10-Dihydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, meticulous laboratory practice is paramount. This extends beyond the synthesis and analysis of novel compounds to the often-overlooked but critical aspect of chemical waste disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of rel-(9R,10R)-9,10-Dihydroxyhexadecanoic acid, ensuring safety, compliance, and environmental responsibility.

Understanding the Compound: Safety and Hazard Profile

This compound, a long-chain fatty acid, is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS) and the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, this does not mean it can be disposed of without due consideration. Prudent laboratory practice dictates that all chemicals, regardless of their hazard classification, are handled with a degree of caution.

Key Safety Considerations:

  • Physical State: Solid.[3]

  • Health Hazards: Not identified as a hazardous substance.[1][2] No known significant health hazards are associated with this compound under normal conditions of use.[1][2]

  • Environmental Hazards: While not classified as environmentally hazardous, large quantities should not be released into the environment.[3][4] Long-chain fatty acids can be inhibitory to microorganisms in anaerobic digesters, which are crucial for wastewater treatment.[5]

  • Combustibility: The compound is combustible and can form explosive mixtures with air upon intense heating.[2]

PropertyValueSource
Molecular Formula C16H32O4[1][6]
Molecular Weight 288.42 g/mol [1][6]
Melting Point 61 - 62.5 °C
The Core Principle: Waste Segregation

The cornerstone of effective and compliant chemical waste management is proper segregation.[7][8][9] Mixing non-hazardous waste with hazardous waste streams results in the entire mixture being classified and treated as hazardous, leading to significantly increased disposal costs and environmental burden.[7]

Therefore, the primary directive for disposing of this compound is to ensure it is not mixed with any hazardous chemical waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

This protocol applies to the pure, solid form of this compound or solid laboratory materials (e.g., weighing paper, non-hazardous chromatography media) lightly contaminated with the compound.

  • Verification: Confirm that the waste is not mixed with any hazardous materials. This includes solvents, reactive chemicals, or toxic substances.

  • Containerization: Place the solid waste in a designated, clearly labeled "Non-Hazardous Solid Waste" container. This container should be separate from general laboratory trash to avoid accidental mishandling by custodial staff.[10]

  • Labeling: Ensure the container is appropriately labeled as "Non-Hazardous Waste" and includes a general description of the contents (e.g., "Non-hazardous fatty acid waste").

  • Final Disposal: Once the container is full, it can typically be disposed of in the regular trash, in accordance with your institution's specific policies for non-hazardous laboratory waste.[10][11] Always consult your institution's Environmental Health and Safety (EHS) office for their specific procedures.

This protocol is for dilute aqueous solutions of this compound that do not contain any other hazardous chemicals.

  • Verification: Ensure the solution only contains the fatty acid and water, with no hazardous solvents or other solutes.

  • Neutralization (if applicable): While this specific compound is not a strong acid, it is good practice to ensure the pH of any aqueous waste is near neutral (pH 6-8) before drain disposal.

  • Dilution and Disposal: For small quantities, the solution can often be disposed of down the sanitary sewer with copious amounts of running water to ensure adequate dilution.[7][11] This practice is generally acceptable for non-hazardous, biodegradable materials.

  • Regulatory Check: Always confirm with your local and institutional regulations regarding the disposal of non-hazardous chemical waste down the drain.[11] Some municipalities have specific restrictions.

This protocol must be followed if this compound is mixed with any hazardous substance (e.g., organic solvents, toxic reagents).

  • Hazardous Waste Determination: The entire waste mixture is now considered hazardous waste.[7]

  • Containerization: Place the waste in a designated hazardous waste container that is compatible with all components of the mixture.[8][12] For example, do not store acidic waste in metal containers.[12]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag.[8] The label should accurately list all chemical constituents and their approximate percentages.[13]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.[12][14] Ensure it is stored away from incompatible materials.[14]

  • Pickup and Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.[8]

Handling Empty Containers

Empty containers that previously held this compound should be managed as follows:

  • Decontamination: If the container is to be disposed of in the regular trash, it must be "RCRA empty," meaning no freestanding liquid remains.[10] For solid residues, ensure the container is scraped clean.

  • Label Defacement: All chemical labels on the container must be removed or completely defaced to prevent any misunderstanding of its contents.[10]

  • Disposal: Once clean and defaced, the container can typically be disposed of in the regular trash or recycling, depending on the container material and institutional policy.

Trustworthiness and Self-Validating Systems

The protocols outlined above are designed to be self-validating by adhering to the fundamental principles of chemical safety and waste management as established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15][16][17][18] By prioritizing accurate waste characterization and segregation, you inherently build a system that minimizes risk and ensures compliance. Regular consultation with your institution's EHS department provides an essential external validation of your laboratory's disposal procedures.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling rel-(9R,10R)-9,10-Dihydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Risk-Based Approach to a Novel Compound

As researchers and drug development professionals, we frequently encounter novel chemical entities for which comprehensive safety data is not yet available. rel-(9R,10R)-9,10-Dihydroxyhexadecanoic acid is one such compound. While it is a derivative of the common saturated fatty acid, palmitic acid, the introduction of vicinal diols necessitates a cautious and well-informed approach to handling.

This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. In the absence of a specific Safety Data Sheet (SDS), we will employ a standard and prudent toxicological principle: evaluating the potential hazards based on the compound's structural components and treating it as hazardous until proven otherwise.[1] This ensures a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment by Structural Analogy

To determine the appropriate level of personal protective equipment (PPE), we must first assess the potential risks. The structure of this compound presents three key features:

  • Carboxylic Acid Headgroup: Like other carboxylic acids, it has the potential to be a skin and eye irritant.[2][3] The acidity is likely weak, similar to other long-chain fatty acids, but direct contact should always be avoided.

  • Long C16 Alkyl Chain: This nonpolar tail makes the compound solid at room temperature and suggests low water solubility. The primary physical hazard is the potential for generating fine, airborne dust when handling the solid powder.[4] Inhaling fine particulates can cause respiratory irritation.[2]

  • Dihydroxy (Diol) Functionality: While diols are common, some dihydroxy fatty acids have been shown to possess biological activity and can be detrimental to cells in certain contexts.[5] As the specific toxicological and metabolic profile of this compound is unknown, we must assume it could have unforeseen biological effects.[1][6]

Based on this analysis, the primary hazards are skin and eye irritation , respiratory irritation from dust inhalation , and unknown biological activity .

Core Personal Protective Equipment (PPE) Recommendations

The selection of PPE is the final barrier between you and a potential hazard, used in conjunction with essential engineering controls like a chemical fume hood.[7] The following table summarizes the minimum required PPE.

Protection Category Required Equipment Rationale and Key Considerations
Eye and Face Protection ANSI Z87.1-compliant safety goggles.Protects against dust particles and accidental splashes of solutions. A face shield should be worn over goggles when handling larger quantities (>1g) of powder or when there is a significant splash risk.[1][2]
Skin and Body Protection Disposable Nitrile Gloves.Provides a barrier against incidental contact. Nitrile offers good resistance to a range of chemicals. Crucially, gloves must be inspected before use and changed immediately upon contamination or every 1-2 hours. [8]
Fully-buttoned Laboratory Coat.Protects skin and personal clothing from contamination.[2] For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.
Closed-toe Shoes.Mandatory in all laboratory settings to protect feet from spills and dropped objects.[4]
Respiratory Protection Not typically required if handled within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust.[2][4] If a fume hood is unavailable, a NIOSH-approved N95 respirator is the minimum requirement for weighing powders.[9]

Operational Protocols: A Step-by-Step Guide

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.[2]

Receiving and Storage
  • Verification: Upon receipt, ensure the container is intact and properly labeled.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep it separate from strong oxidizing agents, acids, and bases.[7] The container should be placed in leak-proof secondary containment.[1]

  • Labeling: The storage location must be clearly labeled to avoid inadvertent encounters.[1]

Handling and Weighing the Solid Compound

This procedure presents the highest risk of dust generation and should be performed with meticulous care.

  • Step 1: Prepare the Work Area.

    • All handling of the solid powder must occur within a certified chemical fume hood or a vented balance enclosure.[4][11]

    • Cover the work surface with a disposable, plastic-backed absorbent pad.[6]

    • Assemble all necessary equipment (spatulas, weigh boats, containers) before opening the compound.

  • Step 2: Don PPE.

    • Put on a lab coat, safety goggles, and nitrile gloves as specified in the table above.

  • Step 3: Weigh the Compound.

    • Carefully open the container inside the fume hood.

    • Use a spatula to transfer small amounts of the powder to a weigh boat. Avoid pouring directly from the bottle to minimize dust.[11]

    • Keep the container closed whenever you are not actively transferring material.[11]

  • Step 4: Post-Weighing Cleanup.

    • Carefully close the primary container.

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

    • Wipe down the exterior of the chemical container and the work surface within the hood.

    • Fold the disposable bench cover inwards, containing any residual powder, and dispose of it as solid chemical waste.

Working with Solutions
  • Dissolving: When preparing solutions, always add the solid powder to the solvent. This should be done inside a fume hood.

  • Handling: Even in solution, the risk of skin contact from splashes remains. Always wear the core PPE (lab coat, gloves, goggles).

  • Pipetting: Never use mouth pipetting. Use a mechanical aid or pipette bulb.[12]

Workflow for Safe Handling and PPE Selection

The following diagram outlines the decision-making process for safely handling this compound.

G cluster_prep Preparation Phase cluster_powder Solid / Powder Handling cluster_solution Solution Handling cluster_disposal Disposal & Cleanup Phase start Start: Handling Task Identified assess Assess Task: Powder or Solution? start->assess powder_task Task: Weighing or Transferring Powder assess->powder_task Powder solution_task Task: Pipetting or Using Solution assess->solution_task Solution fume_hood Mandatory Control: Use Chemical Fume Hood or Vented Enclosure powder_task->fume_hood powder_ppe Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->powder_ppe cleanup End of Task: Decontaminate & Dispose powder_ppe->cleanup ventilation Recommended Control: Work in Well-Ventilated Area (Fume Hood is Best Practice) solution_task->ventilation solution_ppe Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat ventilation->solution_ppe solution_ppe->cleanup waste Segregate Waste: - Contaminated Solids - Liquid Waste - Sharps cleanup->waste

Caption: PPE Selection & Handling Workflow Diagram.

Disposal and Emergency Plans

Waste Disposal

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All contaminated disposables (gloves, weigh boats, bench pads, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Unused solutions or solvent washes should be collected in a labeled, sealed hazardous liquid waste container. Do not pour any amount down the drain.[8]

  • Empty Containers: The original "empty" container will still contain residue and must be disposed of as hazardous waste.

Emergency Procedures

In case of accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10]

  • Spill: For a small powder spill contained within a fume hood, carefully cover the spill with wet paper towels to avoid raising dust, then wipe it up and place the materials in the solid hazardous waste container.[6] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.